Technical Documentation Center

1-(m-Tolyl)propan-1-amine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(m-Tolyl)propan-1-amine hydrochloride
  • CAS: 1864056-40-5

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: 1-(m-Tolyl)propan-1-amine Hydrochloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Introduction 1-(m-Tolyl)propan-1-amine hydrochloride is a highly versatile chiral benzylamine derivative. As a fundamental building blo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction

1-(m-Tolyl)propan-1-amine hydrochloride is a highly versatile chiral benzylamine derivative. As a fundamental building block in medicinal chemistry, it provides a rigid, stereodefined scaffold essential for probing receptor binding pockets, developing kinase inhibitors, and optimizing the pharmacokinetic profiles of novel active pharmaceutical ingredients (APIs)[1]. This technical guide details the physico-chemical properties, pharmacophoric utility, and self-validating synthetic protocols for both its racemic and enantiopure forms.

Physico-Chemical Profile & Chemical Identity

To establish a rigorous baseline for analytical validation, the core quantitative data and identifiers for 1-(m-Tolyl)propan-1-amine hydrochloride and its specific enantiomers are summarized below[2][3][4].

PropertyValue / Description
Chemical Name 1-(m-Tolyl)propan-1-amine hydrochloride
CAS Number (Racemic) 1864056-40-5
CAS Number (R-Enantiomer) 1391356-26-5 (HCl salt) / 1212925-87-5 (Free base)
Molecular Formula C10H16ClN (C10H15N · HCl)
Molecular Weight 185.69 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO
Storage Conditions Room temperature, inert atmosphere, desiccated

Mechanistic Role & Pharmacophore Dynamics

In drug discovery, the 1-arylalkylamine motif is a privileged structure. The specific substitution pattern of 1-(m-tolyl)propan-1-amine offers unique spatial and electronic characteristics that drive target affinity:

  • The meta-Methyl Group: Unlike para-substituted analogs, the meta-methyl group projects laterally into hydrophobic sub-pockets of target receptors. This enhances binding affinity through localized Van der Waals interactions without causing steric clashes in narrow binding clefts.

  • The alpha-Ethyl Chain: The ethyl group dictates the conformational orientation of the amine. It restricts the rotational degrees of freedom, effectively locking the pharmacophore into a bioactive conformation.

  • The Protonated Amine: At physiological pH, the primary amine is protonated, serving as a critical hydrogen bond donor and forming strong salt bridges with conserved aspartate or glutamate residues in the target protein.

GPCR_Interaction Ligand 1-(m-Tolyl)propan-1-amine Meta m-Methyl Group (Hydrophobic Pocket) Ligand->Meta presents Amine Protonated Amine (Salt Bridge w/ Asp) Ligand->Amine presents Ethyl alpha-Ethyl Chain (Steric Orientation) Ligand->Ethyl presents Receptor Target Binding Pocket Signal Receptor Modulation (Downstream Signaling) Receptor->Signal triggers Meta->Receptor Van der Waals Amine->Receptor Ionic Interaction Ethyl->Receptor Shape Fit

Pharmacophore dynamics of 1-(m-tolyl)propan-1-amine within a target binding pocket.

Synthetic Methodologies & Self-Validating Protocols

The synthesis of 1-(m-tolyl)propan-1-amine can be approached via racemic or enantioselective routes. Both protocols below are designed as self-validating systems, ensuring that intermediate quality controls dictate the progression of the synthesis rather than blind adherence to a timer.

Route A: Racemic Synthesis via Direct Reductive Amination

This route utilizes sodium triacetoxyborohydride (NaBH(OAc)3) to convert 1-(m-tolyl)propan-1-one to the racemic amine.

Causality of Reagents: NaBH(OAc)3 is explicitly chosen over sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN). It is a mild reducing agent that selectively reduces the transient iminium ion without over-reducing the starting ketone to an alcohol, and it avoids the severe toxicity associated with cyanide byproducts [5][6].

Step-by-Step Protocol:

  • Imine Formation: Dissolve 1 eq of 1-(m-tolyl)propan-1-one and 5 eq of ammonium acetate in 1,2-dichloroethane (DCE). Stir at room temperature for 2 hours.

    • Self-Validation Check: Sample the reaction, dilute in methanol, and analyze via LC-MS. Proceed to reduction only when the intermediate imine mass [M+H]+ is the dominant peak.

  • Reduction: Cool the mixture to 0°C. Add 1.5 eq of NaBH(OAc)3 portion-wise to control the exothermic hydride transfer. Stir for 12 hours, allowing it to warm to room temperature[5].

    • Self-Validation Check: Perform TLC (Hexanes:EtOAc 7:3). The complete disappearance of the ketone spot (UV active, higher Rf) confirms successful reduction.

  • Quench & Extraction: Quench with saturated aqueous NaHCO3 until pH 8 is reached. Extract with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Salt Formation: Dissolve the crude free base in diethyl ether. Dropwise add 2M HCl in diethyl ether until precipitation ceases. Filter the white solid and dry under vacuum to yield racemic 1-(m-tolyl)propan-1-amine hydrochloride.

Route B: Asymmetric Synthesis via Ellman's Sulfinamide

To obtain the pure (R)- or (S)-enantiomer (e.g., CAS 1391356-26-5), the Ellman auxiliary method is the industry gold standard [7][8].

Causality of Reagents: (R)-tert-Butanesulfinamide condenses with the ketone to form a chiral sulfinyl imine. The bulky tert-butyl group creates a rigid steric environment. When reduced with NaBH4 at ultra-low temperatures, hydride attack is forced to occur exclusively from the less hindered face, resulting in exceptional diastereoselectivity (>98% de). Titanium(IV) ethoxide (Ti(OEt)4) is deployed because it acts dually as a Lewis acid to activate the ketone and a water scavenger to drive the condensation equilibrium forward [9].

Synthesis_Workflow Ketone 1-(m-Tolyl)propan-1-one Condensation Condensation w/ (R)-t-Butanesulfinamide Ti(OEt)4, THF Ketone->Condensation Imine Chiral Sulfinyl Imine (LC-MS Validation >95%) Condensation->Imine Reduction Diastereoselective Reduction NaBH4, THF/H2O, -50°C Imine->Reduction Sulfinamide Sulfinamide Intermediate (Diastereomeric Ratio >98:2) Reduction->Sulfinamide Cleavage Acidic Cleavage 4M HCl in Dioxane, MeOH Sulfinamide->Cleavage Product (R)-1-(m-Tolyl)propan-1-amine HCl CAS 1391356-26-5 Cleavage->Product

Workflow for the asymmetric synthesis of (R)-1-(m-Tolyl)propan-1-amine HCl.

Step-by-Step Protocol:

  • Chiral Imine Condensation: To a solution of 1-(m-tolyl)propan-1-one (1 eq) and (R)-tert-butanesulfinamide (1.1 eq) in THF, add Ti(OEt)4 (2 eq). Heat to 60°C for 16 hours.

    • Self-Validation Check: Quench a 10 µL aliquot in wet EtOAc, centrifuge the TiO2 precipitate, and analyze the supernatant via LC-MS. Conversion must be >95% before proceeding[8].

  • Diastereoselective Reduction: Cool the reaction mixture to -50°C. Slowly add NaBH4 (3 eq) dissolved in a minimal amount of THF/H2O. Stir for 4 hours at -50°C, then slowly warm to 0°C.

    • Self-Validation Check: Analyze the crude mixture via chiral HPLC. The diastereomeric ratio (dr) should exceed 98:2. If dr is lower, recrystallization of the intermediate is required before cleavage.

  • Auxiliary Cleavage: Isolate the sulfinamide intermediate via standard aqueous workup. Dissolve in methanol and add 4M HCl in dioxane (3 eq). Stir at room temperature for 1 hour. The acidic conditions selectively cleave the N-S bond without racemizing the chiral center[7][10].

  • Isolation: Evaporate the solvent. Triturate the resulting solid with cold diethyl ether to remove the sulfinyl byproducts, yielding pure (R)-1-(m-tolyl)propan-1-amine hydrochloride[4].

Analytical Characterization Standards

To guarantee scientific integrity, the final synthesized compound must meet the following analytical thresholds before deployment in biological assays:

  • 1H NMR (400 MHz, CD3OD): Must show the characteristic triplet for the terminal methyl of the ethyl group (~0.9 ppm), a multiplet for the diastereotopic CH2 protons (~1.8-2.0 ppm), a distinct multiplet for the chiral CH proton (~4.1 ppm), the meta-methyl singlet (~2.3 ppm), and the aromatic multiplet (7.1-7.4 ppm).

  • Chiral HPLC: For enantiopure batches, enantiomeric excess (ee) must be >99%, validated against a racemic reference standard using a chiral stationary phase (e.g., Chiralcel OD-H).

  • Karl Fischer Titration: Water content should be <0.5% w/w to ensure accurate molecular weight calculations for downstream dosing.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Amines using tert-Butanesulfinamide." Accounts of Chemical Research, 35(11), 984-995. URL:[Link]

  • Xu, H.-C., Chowdhury, S., & Ellman, J. A. (2013). "Asymmetric synthesis of amines using tert-butanesulfinamide." Nature Protocols, 8(11), 2271-2280. URL:[Link]

Sources

Exploratory

Comprehensive Technical Guide: Properties and Applications of (1R)-1-(3-methylphenyl)-1-propanamine Hydrochloride

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary In the landscape of asymmetric synthesis and chiral resolution, 1-arylal...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In the landscape of asymmetric synthesis and chiral resolution, 1-arylalkylamines serve as indispensable stereogenic building blocks. While (R)-1-phenylethylamine is the industry standard, it frequently fails to resolve sterically demanding or highly lipophilic racemic acids. (1R)-1-(3-methylphenyl)-1-propanamine hydrochloride emerges as a highly specialized, next-generation chiral auxiliary and resolving agent.

By extending the alkyl chain to a propyl group and introducing a meta-methyl substitution on the phenyl ring, this molecule provides a unique steric and electronic profile. This whitepaper details the physicochemical properties, synthetic logic, and validated protocols for utilizing this compound in advanced pharmaceutical development.

Structural Causality & Physicochemical Properties

The Logic of the Molecular Design

As a Senior Application Scientist, I often observe crystallizations fail because the resolving agent lacks the necessary structural complexity to differentiate between enantiomers. The design of (1R)-1-(3-methylphenyl)-1-propanamine addresses this directly:

  • The Propyl Chain: Replacing the standard ethyl group with a propyl chain increases the lipophilicity of the amine. This alters the dihedral angles during diastereomeric salt formation, which is often the critical factor in maximizing the enthalpy difference ( ΔH ) between (R,R) and (R,S) salt pairs [2].

  • The meta-Methyl Group: The methyl substitution breaks the C2v​ symmetry of the aromatic system. This introduces electronic asymmetry and steric bulk that disrupts generic crystal packing, forcing the target racemic acid to adopt a highly specific, easily resolvable crystalline lattice.

  • The Hydrochloride Salt: Primary amines rapidly degrade via atmospheric oxidation and react with ambient CO2​ to form carbamates. Storing the compound as an HCl salt completely mitigates this by protonating the nucleophilic lone pair. Furthermore, it provides a highly crystalline, non-hygroscopic solid ensuring precise stoichiometric weighing—a critical parameter for API coupling [4].

Quantitative Specifications

Table 1: Physicochemical Properties of (1R)-1-(3-methylphenyl)-1-propanamine HCl [4]

PropertySpecification / Value
Chemical Name (1R)-1-(3-methylphenyl)propan-1-amine hydrochloride
CAS Number 1391356-26-5
Molecular Formula C10​H15​N⋅HCl
Molecular Weight 185.69 g/mol
Appearance White to off-white crystalline powder
Stereochemical Purity 99.0% ee
Solubility Profile Soluble in H2​O , MeOH, EtOH; Insoluble in Hexane/Heptane

Asymmetric Synthesis Methodology

Historically, 1-arylalkylamines were generated via low-yielding classical resolutions. However, modern catalytic asymmetric hydrogenation provides a highly enantioselective and scalable alternative [1].

Synthetic Workflow Logic

SynthLogic A 1-(3-methylphenyl)propan-1-one B Reductive Amination / Enamide Formation A->B C alpha-Arylenamide Intermediate B->C D Asymmetric Hydrogenation [Rh(Me-DuPHOS)]+ Catalyst C->D E (1R)-1-(3-methylphenyl)propan-1-amine (Free Base) D->E F HCl Gas / Ether Salt Formation E->F G (1R)-1-(3-methylphenyl)propan-1-amine HCl (Target Compound) F->G

Logical workflow for the asymmetric synthesis of (1R)-1-(3-methylphenyl)propan-1-amine HCl.
Protocol 1: Enantioselective Hydrogenation of Enamides

This self-validating protocol utilizes a Rhodium-DuPHOS catalytic system to establish the (1R) stereocenter with absolute control [1].

Step-by-Step Methodology:

  • Substrate Preparation: Synthesize the corresponding N-acetyl α -arylenamide from 1-(3-methylphenyl)propan-1-one using standard reductive amination and acetylation techniques.

  • Catalyst Preparation (Inert Atmosphere): In a nitrogen-filled glovebox, prepare a 0.01 M solution of [Rh(COD)(Me−DuPHOS)]BF4​ in anhydrous, degassed methanol. Causality: Phosphine ligands are highly susceptible to oxidation; strict anaerobic conditions ensure catalyst longevity.

  • Hydrogenation: Transfer the enamide substrate (1.0 eq) into a high-pressure Parr reactor. Add the catalyst solution (1 mol%). Pressurize the vessel with H2​ gas to 90 psi and stir vigorously at 25°C for 12 hours.

  • Deprotection: Vent the reactor. Remove the solvent in vacuo. Reflux the crude intermediate in 6N HCl for 4 hours to cleave the N-acetyl group.

  • Isolation: Basify the aqueous layer with 5M NaOH to pH 12, extract with dichloromethane, and dry over anhydrous Na2​SO4​ . Bubble anhydrous HCl gas through the organic layer to precipitate the target hydrochloride salt.

  • Validation Checkpoint: Analyze an aliquot of the unpurified salt via Chiral HPLC (Chiralcel OD-H column, 90:10 Hexane:Isopropanol, 0.1% DEA, 1.0 mL/min). A successful reaction will yield an enantiomeric excess (ee) of 95% prior to any recrystallization.

Table 2: Comparison of Synthesis Methods for 1-Arylalkylamines [1][2]

MethodCatalyst / AgentYieldEnantiomeric Excess (ee)
Asymmetric Hydrogenation [Rh(Me−DuPHOS)]+ > 92%> 95%
Asymmetric Hydrogenation [Rh(Me−BPE)]+ > 90%> 95%
Classical Resolution Chiral Acids (e.g., Tartaric)< 45% (Max 50%)> 98% (Post-crystallization)

Application: Classical Resolution of Pharmaceutical Intermediates

1-Arylalkylamines are heavily utilized in the pharmaceutical industry to resolve racemic carboxylic acids, acting as precursors for complex APIs like calcimimetics and cardiovascular drugs (e.g., Verapamil analogs) [3].

Resolution Workflow Logic

ResolutionWorkflow Racemic Racemic Acid Mixture (R-Acid + S-Acid) ResolvingAgent Add (1R)-1-(3-methylphenyl)propan-1-amine (Chiral Resolving Agent) Racemic->ResolvingAgent SaltPair Diastereomeric Salt Pair [(1R)-Amine • R-Acid] + [(1R)-Amine • S-Acid] ResolvingAgent->SaltPair Crystallization Fractional Crystallization (Solvent: EtOH/H2O) SaltPair->Crystallization Solid Less Soluble Salt [(1R)-Amine • R-Acid] (Solid) Crystallization->Solid Filter MotherLiquor More Soluble Salt [(1R)-Amine • S-Acid] (Filtrate) Crystallization->MotherLiquor Filtrate Acidify Acidification (HCl) & Extraction Solid->Acidify Enantiopure Enantiopure (R)-Acid Acidify->Enantiopure

Experimental workflow for classical resolution using the (1R)-amine resolving agent.
Protocol 2: Diastereomeric Salt Resolution

This protocol details the use of (1R)-1-(3-methylphenyl)-1-propanamine to resolve a generic racemic carboxylic acid.

Step-by-Step Methodology:

  • Free Base Generation: Suspend 1.0 eq of (1R)-1-(3-methylphenyl)-1-propanamine HCl in a biphasic mixture of Ethyl Acetate and 2M NaOH. Stir until fully dissolved. Separate the organic layer, wash with brine, dry over MgSO4​ , and concentrate to yield the free base.

  • Salt Formation: In a jacketed reactor, dissolve 1.0 eq of the target racemic acid in a 90:10 mixture of Ethanol/Water at 70°C. Slowly add the free base amine (1.0 eq) dropwise.

  • Controlled Cooling (Critical Step): Cool the solution to 20°C at a strict rate of 5°C/hour. Causality: Rapid cooling induces kinetic precipitation, trapping the wrong diastereomer in the crystal lattice. Slow cooling ensures thermodynamic control, yielding large, pure crystals of the less soluble diastereomeric salt.

  • Filtration: Filter the resulting crystals through a sintered glass funnel. Wash the filter cake with ice-cold ethanol to remove residual mother liquor.

  • Validation Checkpoint: Perform Differential Scanning Calorimetry (DSC) on the isolated solid salt. A single, sharp endothermic melting peak indicates high diastereomeric purity. A broad or double peak signals co-crystallization, requiring a secondary recrystallization step [2].

  • Liberation of Enantiopure Acid: Suspend the pure salt in 1M HCl and extract with Ethyl Acetate. The resolving agent remains in the aqueous phase (and can be recovered), while the enantiopure target acid partitions into the organic phase.

References

  • Burk, M. J., Wang, Y. M., & Lee, J. R. (1996). A Convenient Asymmetric Synthesis of 1-Arylalkylamines through the Enantioselective Hydrogenation of Enamides. Journal of the American Chemical Society. URL:[Link]

  • Ardid Candel, M. (2012). Computational and experimental studies of chiral molecules. UCL Discovery. URL:[Link]

  • US Patent 6342636B1. Process for preparing optically active amines and optically active carboxylic acids, and intermediates for preparation. Google Patents.
Foundational

1-(m-Tolyl)propan-1-amine hydrochloride mechanism of action

An In-Depth Technical Guide to the Core Mechanism of Action of 1-(m-Tolyl)propan-1-amine hydrochloride Abstract 1-(m-Tolyl)propan-1-amine hydrochloride is a substituted phenethylamine compound, a class of molecules known...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Core Mechanism of Action of 1-(m-Tolyl)propan-1-amine hydrochloride

Abstract

1-(m-Tolyl)propan-1-amine hydrochloride is a substituted phenethylamine compound, a class of molecules known for significant central nervous system activity.[1] As a specific analogue, its detailed pharmacological profile is not extensively documented in peer-reviewed literature, positioning it as a novel research chemical. This guide synthesizes information from structurally related compounds, primarily amphetamine and phenethylamine, to propose a plausible mechanism of action for 1-(m-Tolyl)propan-1-amine. We hypothesize that its primary activity is as a monoamine releasing agent, with a potential affinity for the dopamine, norepinephrine, and serotonin transporters, as well as the trace amine-associated receptor 1 (TAAR1). This document provides a comprehensive framework for the experimental validation of this proposed mechanism, detailing the necessary in-vitro assays for a full pharmacological characterization.

Introduction and Structural Classification

1-(m-Tolyl)propan-1-amine hydrochloride belongs to the broad chemical class of substituted phenethylamines.[1] This class includes endogenous neurotransmitters like dopamine and norepinephrine, as well as potent synthetic stimulants such as amphetamine and methamphetamine.[1][2] The core phenethylamine structure is a foundational scaffold for compounds that interact with monoamine neurotransmitter systems.

The structure of 1-(m-Tolyl)propan-1-amine is characterized by:

  • An ethyl group at the alpha position of the phenethylamine backbone.

  • A methyl group at the meta-position (position 3) of the phenyl ring.

These seemingly minor substitutions can significantly alter a compound's potency, selectivity, and mechanism of action compared to its parent compound, phenethylamine. Based on these structural motifs, it is logical to predict that its mechanism will involve the modulation of monoaminergic signaling.

Proposed Core Mechanism of Action: A Multi-Target Hypothesis

Drawing from the well-established pharmacology of amphetamines and related phenethylamines, we propose that 1-(m-Tolyl)propan-1-amine hydrochloride functions as a monoamine releasing agent .[3][[“]] This action is distinct from that of a simple reuptake inhibitor. Instead of merely blocking the reabsorption of neurotransmitters from the synaptic cleft, a releasing agent enters the presynaptic neuron and triggers a reversal of transporter function, actively expelling neurotransmitters from vesicular stores and the cytoplasm into the synapse.[1][[“]]

The primary molecular targets are hypothesized to be:

  • Monoamine Transporters: The dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The compound likely acts as a substrate for these transporters, gaining entry into the presynaptic terminal.

  • Trace Amine-Associated Receptor 1 (TAAR1): A G-protein coupled receptor located intracellularly within monoamine neurons.[1][2] Activation of TAAR1 by compounds like phenethylamine and amphetamine initiates a signaling cascade that leads to the phosphorylation and subsequent reversal of the corresponding monoamine transporter (e.g., DAT).[1][2]

  • Vesicular Monoamine Transporter 2 (VMAT2): This transporter is responsible for loading monoamines into synaptic vesicles for storage. The compound may inhibit VMAT2, leading to an increase in cytosolic neurotransmitter concentrations, which are then available for release via reversed transport.[1]

The following diagram illustrates this proposed signaling pathway at a dopaminergic synapse.

G cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft Compound 1-(m-tolyl)propan-1-amine DAT Dopamine Transporter (DAT) Compound->DAT 1. Enters cell via DAT TAAR1 TAAR1 Compound->TAAR1 2. Activates TAAR1 VMAT2 VMAT2 Compound->VMAT2 4. Inhibits VMAT2 DA_cyto Cytosolic Dopamine (DA) DAT->DA_cyto 3b. DAT Reversal (Efflux) DA_synapse Increased Dopamine DAT->DA_synapse TAAR1->DAT 3a. Phosphorylation Cascade Vesicle Synaptic Vesicle VMAT2->Vesicle DA Loading (Blocked) Vesicle->DA_cyto DA Leak

Caption: Experimental workflow for Phase 1 characterization.

Phase 2: Functional Characterization of Neurotransmitter Release

Affinity does not equal function. A compound can bind to a transporter without being a substrate or inducing efflux. Therefore, directly measuring neurotransmitter release is the most critical step in validating the proposed mechanism. [5][6] Experimental Protocol: In Vitro Neurotransmitter Release Assay

  • Objective: To quantify the potency (EC₅₀) of 1-(m-tolyl)propan-1-amine hydrochloride to induce the release of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) from pre-loaded synaptosomes or cultured cells.

  • Materials:

    • Biological Matrix: Either primary rat striatal (for DA), hippocampal (for NE), or whole brain (for 5-HT) synaptosomes, or a suitable cell line (e.g., PC12 cells differentiated to a neuronal phenotype).

    • Radiolabeled Neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, and [³H]Serotonin.

    • Instrumentation: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for measuring endogenous neurotransmitter release, or a scintillation counter for radiolabeled release. [5] * Superfusion apparatus or 96-well plates.

    • Known releasing agent (e.g., d-amphetamine) as a positive control.

  • Methodology (Superfusion Method):

    • Isolate and prepare synaptosomes from brain tissue.

    • Load the synaptosomes with the relevant [³H]-neurotransmitter by incubating them in a buffer containing the radiolabel.

    • Trap the loaded synaptosomes on filter beds within a superfusion chamber.

    • Begin superfusion with a physiological buffer (e.g., Krebs-Ringer) at a constant flow rate to establish a stable baseline of neurotransmitter efflux. Collect fractions of the superfusate over time.

    • After establishing a stable baseline, switch to a buffer containing a specific concentration of the test compound or positive control. Continue collecting fractions.

    • At the end of the experiment, lyse the synaptosomes to determine the total amount of radioactivity remaining.

  • Data Analysis:

    • Quantify the radioactivity in each collected fraction.

    • Express release as a percentage of the total radioactivity present at the start of the stimulation period.

    • Construct dose-response curves by plotting the peak release against the log concentration of the test compound.

    • Calculate the EC₅₀ and Eₘₐₓ values for the release of each neurotransmitter.

Data Presentation: Hypothetical Neurotransmitter Release Potency

NeurotransmitterEC₅₀ (nM) for Release
Dopamine (DA)225
Norepinephrine (NE)110
Serotonin (5-HT)4500

Causality and Interpretation: Comparing the binding affinity (Kᵢ) from Phase 1 with the functional release potency (EC₅₀) from Phase 2 is crucial. For a classic releasing agent, these values are often in a similar range. A compound that binds with high affinity but has very low potency for release may be acting primarily as a reuptake inhibitor.

Conclusion and Future Directions

This guide outlines a hypothesized mechanism of action for 1-(m-Tolyl)propan-1-amine hydrochloride, positioning it as a putative monoamine releasing agent with likely preferential activity at the dopamine and norepinephrine transporters. The core of this document is a logical, phased experimental framework designed to rigorously test this hypothesis. By systematically determining target affinity with binding assays and then quantifying functional output via neurotransmitter release assays, researchers can build a comprehensive and validated pharmacological profile. This approach, moving from binding to function, is essential for the characterization of any novel psychoactive compound and provides the foundational data needed for further research into its cellular and behavioral effects.

References

  • Wikipedia. α-Ethyl-N-methylphenethylamine. [Link]

  • Wikipedia. Phenethylamine. [Link]

  • Cervetto, C., et al. (2023). Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing. Reproductive Toxicology, 117, 108358. [Link]

  • PharmaCompass. (-)-alpha-Methylphenethylamine. [Link]

  • Consensus. What is Phenethylamine (PEA) mechanism of action? [Link]

  • PubChem. 1-(o-Tolyl)propan-1-amine. [Link]

  • Wang, X., et al. (2024). Molecular Mechanisms of Methamphetamine-Induced Addiction via TAAR1 Activation. International Journal of Molecular Sciences, 25(9), 4930. [Link]

  • Cervetto, C., et al. (2023). Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing. PubMed, 36863571. [Link]

Sources

Exploratory

Structural Elucidation of 1-(m-Tolyl)propan-1-amine Hydrochloride: A Comprehensive Spectroscopic Guide

Executive Summary 1-(m-Tolyl)propan-1-amine hydrochloride (CAS: 1864056-40-5) is a primary aliphatic amine featuring a meta-methyl substituted benzyl framework. As a structural analog to amphetamine and various cathinone...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(m-Tolyl)propan-1-amine hydrochloride (CAS: 1864056-40-5) is a primary aliphatic amine featuring a meta-methyl substituted benzyl framework. As a structural analog to amphetamine and various cathinone derivatives, its precise spectroscopic characterization is a critical requirement for pharmaceutical quality control, forensic identification, and synthetic validation. This whitepaper provides a deeply technical, self-validating methodology for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared Spectroscopy (FTIR).

Structural Context and Causality in Salt Selection

In drug development, the free base form of primary amines (C₁₀H₁₅N) is often susceptible to oxidative degradation, volatilization, and exhibits poor aqueous solubility. Conversion to the hydrochloride salt (C₁₀H₁₆ClN) protonates the amine, significantly increasing the lattice energy and thermodynamic stability of the solid state.

Causality Check: This salt formation fundamentally alters the molecule's spectroscopic signature. It induces severe downfield shifts in NMR due to the localized positive charge and creates massive hydrogen-bonding networks visible in FTIR. Recognizing these salt-induced artifacts is essential for accurate spectral interpretation.

Experimental Workflows and Protocols

To establish a self-validating analytical system, orthogonal techniques must be employed. Relying solely on MS can fail to differentiate positional isomers (e.g., ortho- vs. meta-tolyl), while NMR provides definitive connectivity but requires complementary exact mass data to confirm the molecular formula.

Step-by-Step Analytical Protocols:
  • NMR Spectroscopy (¹H and ¹³C):

    • Solvent Selection: The hydrochloride salt is highly polar. Chloroform-d (CDCl₃) provides insufficient solubility and rapid proton exchange. Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected because it disrupts the ionic crystal lattice, ensuring complete dissolution, and slows proton exchange, allowing the -NH₃⁺ protons to be observed as a distinct broad singlet .

    • Acquisition: Dissolve 15 mg of the analyte in 0.6 mL of DMSO-d₆. Acquire ¹H spectra at 600 MHz (32 scans, relaxation delay 2s) and ¹³C spectra at 150 MHz (1024 scans, proton-decoupled) .

  • High-Resolution Mass Spectrometry (ESI-HRMS):

    • Preparation: Dilute the sample to 1 µg/mL in a 50:50 mixture of Methanol and LC-MS grade water containing 0.1% formic acid. The formic acid ensures the amine remains fully protonated in solution.

    • Acquisition: Inject via direct infusion into an Electrospray Ionization (ESI) source operating in positive mode. Isolate the [M+H]⁺ precursor ion for MS/MS collision-induced dissociation (CID) .

  • Attenuated Total Reflectance FTIR (ATR-FTIR):

    • Preparation: Traditional KBr pellets are hygroscopic and can absorb atmospheric water, masking the critical N-H stretching region of the amine salt. ATR-FTIR allows for direct analysis of the neat solid powder.

    • Acquisition: Place 2-5 mg of the crystalline solid directly onto the diamond ATR crystal. Apply consistent pressure using the anvil. Acquire from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (64 scans).

AnalyticalWorkflow cluster_NMR Nuclear Magnetic Resonance (NMR) cluster_MS Mass Spectrometry (MS) cluster_IR Infrared Spectroscopy (IR) Sample 1-(m-Tolyl)propan-1-amine HCl Sample Preparation NMR_Prep Dissolve in DMSO-d6 (10-20 mg/mL) Sample->NMR_Prep MS_Prep Dilute in MeOH/H2O (0.1% Formic Acid) Sample->MS_Prep IR_Prep Direct Solid Analysis (ATR Crystal) Sample->IR_Prep NMR_Acq Acquire 1H & 13C Spectra (600 MHz / 150 MHz) NMR_Prep->NMR_Acq Data_Int Multi-Modal Data Integration & Structural Elucidation NMR_Acq->Data_Int MS_Acq ESI+ MS/MS Analysis (Positive Ion Mode) MS_Prep->MS_Acq MS_Acq->Data_Int IR_Acq Acquire ATR-FTIR Spectrum (4000-400 cm⁻¹) IR_Prep->IR_Acq IR_Acq->Data_Int

Multi-modal spectroscopic workflow for the structural elucidation of amine hydrochlorides.

Spectroscopic Data Analysis and Mechanistic Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data provides the definitive map of the molecule's carbon-hydrogen framework. The chemical shifts are heavily influenced by the protonated amine and the aromatic ring .

Table 1: ¹H NMR Spectral Data (600 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Rationale
8.50 Broad Singlet3H-NH₃⁺Highly deshielded due to the localized positive charge on nitrogen. Broadened by quadrupolar relaxation of ¹⁴N and slow chemical exchange in DMSO.
7.40 Singlet1HAr-H (C2)Ortho to both the alkyl chain and methyl group; isolated proton.
7.35 Doublet (J=7.5 Hz)1HAr-H (C6)Ortho to the alkyl chain, para to the methyl group.
7.30 Triplet (J=7.5 Hz)1HAr-H (C5)Meta to both substituents, coupled to H4 and H6.
7.20 Doublet (J=7.5 Hz)1HAr-H (C4)Ortho to the methyl group, shielded slightly by its electron-donating inductive effect.
4.15 Triplet (J=7.0 Hz)1H-CH- (α-carbon)Strongly deshielded by the adjacent electron-withdrawing -NH₃⁺ group and the anisotropic field of the aromatic ring.
2.31 Singlet3HAr-CH₃Typical shift for a benzylic methyl group.
1.85 Multiplet2H-CH₂- (β-carbon)Resolves as a complex multiplet due to coupling with the α-CH and γ-CH₃.
0.75 Triplet (J=7.3 Hz)3H-CH₃ (γ-carbon)Terminal methyl group of the propyl chain.

Table 2: ¹³C NMR Spectral Data (150 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
138.5 Ar-C (C1, attached to α-carbon)
138.0 Ar-C (C3, attached to Ar-CH₃)
129.5 Ar-C (C4)
128.8 Ar-C (C5)
128.2 Ar-C (C2)
125.1 Ar-C (C6)
55.4 -CH- (α-carbon)
28.5 -CH₂- (β-carbon)
21.1 Ar-CH₃
10.2 -CH₃ (γ-carbon)
Mass Spectrometry (ESI-HRMS)

Electrospray ionization of the hydrochloride salt inherently detects the pre-formed cation in solution. The exact mass of the free base is 149.1204 Da, resulting in a theoretical [M+H]⁺ of 150.1283 m/z.

Causality of Fragmentation: Upon collision-induced dissociation (CID), primary benzylamines undergo a highly predictable, thermodynamically driven fragmentation pathway. The neutral loss of ammonia (17 Da) is highly favored because it generates a resonance-stabilized m-methyl-α-ethylbenzyl cation. Unlike electron ionization (EI) which favors α-cleavage (loss of an ethyl radical), even-electron ESI-MS/MS pathways prioritize the expulsion of stable neutral molecules like NH₃.

Table 3: ESI-MS/MS Fragmentation

m/zIon TypeFormulaInterpretation
150.128 [M+H]⁺[C₁₀H₁₆N]⁺Protonated molecular ion.
133.101 [M+H - NH₃]⁺[C₁₀H₁₃]⁺Base peak. Loss of ammonia yielding a stabilized carbocation.
105.070 [M+H - NH₃ - C₂H₄]⁺[C₈H₉]⁺Subsequent loss of ethylene from the propyl chain.
Attenuated Total Reflectance FTIR (ATR-FTIR)

Vibrational spectroscopy is particularly powerful for confirming the salt form and the aromatic substitution pattern without the need for complex sample dissolution.

Table 4: Key FTIR Spectral Bands

Wavenumber (cm⁻¹)IntensityFunctional Group / VibrationMechanistic Rationale
3000 - 2800 Strong, BroadN-H and C-H stretchingThe extreme broadness is the hallmark of the -NH₃⁺ group participating in extensive intermolecular hydrogen bonding with the chloride counter-ion (N-H···Cl⁻) in the solid crystal lattice.
1605, 1590 MediumC=C aromatic stretchingSkeletal vibrations of the benzene ring.
1510 StrongN-H bending (scissoring)Confirms the presence of the primary amine hydrochloride.
785, 705 Strong, SharpC-H out-of-plane (oop) bendingCritical Diagnostic: These two specific bands definitively prove the meta (1,3) disubstitution pattern of the aromatic ring, differentiating it from ortho or para isomers.

Conclusion

The structural elucidation of 1-(m-Tolyl)propan-1-amine hydrochloride requires a synergistic, self-validating approach. NMR provides the exact carbon-hydrogen connectivity and highlights the deshielding effects of the protonated amine. ESI-HRMS validates the molecular formula and demonstrates the characteristic thermodynamic loss of ammonia. Finally, ATR-FTIR acts as the ultimate stereochemical validator, confirming both the hydrochloride salt state via massive N-H···Cl⁻ hydrogen bonding and the meta-substitution pattern via definitive out-of-plane bending modes. This matrix ensures absolute confidence in the chemical identity of the synthesized or isolated compound.

References

  • Springer Medizin. "Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl)." Forensic Toxicology. Available at: [Link]

  • National Institutes of Health (NIH) / PMC. "Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures." Available at:[Link]

  • American Chemical Society (ACS). "Bioactivation of Benzylamine to Reactive Intermediates in Rodents: Formation of Glutathione, Glutamate, and Peptide Conjugates." Chemical Research in Toxicology. Available at:[Link]

Foundational

Establishing Stringent Purity Standards for 1-(m-Tolyl)propan-1-amine Hydrochloride: A Comprehensive Analytical Framework

Executive Summary As a Senior Application Scientist overseeing chemical profiling and drug intermediate validation, I frequently encounter the cascading failures caused by sub-standard chiral building blocks. 1-(m-Tolyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing chemical profiling and drug intermediate validation, I frequently encounter the cascading failures caused by sub-standard chiral building blocks. 1-(m-Tolyl)propan-1-amine hydrochloride (CAS: 1391356-26-5) is a critical aliphatic amine scaffold utilized in the synthesis of neuroactive compounds and complex pharmaceutical APIs. Because its structural nuances—specifically the meta-methyl substitution and the chiral center at the alpha-carbon—dictate its pharmacological trajectory, establishing a rigorous, self-validating purity standard is non-negotiable.

This whitepaper details the causality behind our analytical choices, the mechanisms of impurity generation, and the orthogonal protocols required to certify this compound to pharmaceutical-grade standards.

Structural Causality and Physicochemical Profiling

Understanding the physical chemistry of 1-(m-Tolyl)propan-1-amine is the first step in designing a robust analytical method. The free base form of this compound is a lipophilic, volatile oil that is highly susceptible to atmospheric oxidation and carbon dioxide absorption (forming carbamates).

The Causality of Salt Selection: We mandate the use of the hydrochloride (HCl) salt form[1]. Converting the free base to the HCl salt yields a highly crystalline, thermodynamically stable solid. This transition is critical for two reasons:

  • Gravimetric Precision: The non-hygroscopic nature of the optimized HCl salt allows for exact molar calculations during downstream API synthesis.

  • Chromatographic Behavior: The protonated amine ( pKa​≈9.5 ) exhibits enhanced solubility in aqueous mobile phases, which is a prerequisite for reversed-phase high-performance liquid chromatography (RP-HPLC).

Mechanisms of Impurity Generation

To design a self-validating analytical system, one must first anticipate the failure modes of the synthesis. The synthesis of 1-(m-Tolyl)propan-1-amine typically proceeds via the reductive amination of 1-(m-Tolyl)propan-1-one.

Pathway K Precursor Ketone 1-(m-Tolyl)propan-1-one RA Reductive Amination (NH3, NaBH3CN) K->RA I2 Regioisomers (o-Tolyl / p-Tolyl) K->I2 Precursor Contamination T Target Compound 1-(m-Tolyl)propan-1-amine RA->T Primary Pathway I1 Desmethyl Impurity (Over-reduction) RA->I1 Side Reaction I3 Enantiomeric Impurity (S-isomer if R- targeted) T->I3 Incomplete Resolution

Fig 2. Synthetic pathways and associated impurity generation mechanisms during amination.

Key Impurity Profiles:
  • Regioisomers: Commercial toluene derivatives often contain ortho and para isomers. If the starting material is impure, (R)-1-(p-Tolyl)propan-1-amine hydrochloride (CAS: 856646-02-1)[2] will carry through the synthesis. These isomers have nearly identical molecular weights and polarities, requiring highly optimized stationary phases to resolve.

  • Synthetic Byproducts: Incomplete reductive amination leaves residual ketone, while over-reduction can yield secondary amine dimers.

  • Enantiomeric Contamination: If the (R)-enantiomer is targeted[3], the presence of the (S)-enantiomer is considered a critical quality attribute (CQA) failure, as enantiomers often exhibit entirely divergent biological activities.

Orthogonal Analytical Methodologies (Self-Validating System)

A protocol is only trustworthy if it is self-validating . In our laboratory, a single analytical technique is never trusted in isolation. We employ orthogonal techniques where the physical principles of detection are entirely independent. If HPLC-UV suggests 99% purity, LC-MS must confirm uniform mass across the peak, and Quantitative NMR (qNMR) must verify the absence of UV-transparent contaminants.

Chemical Purity via RP-HPLC-UV/MS

Aliphatic amines are notorious for causing severe peak tailing in HPLC due to secondary interactions between the basic nitrogen and residual acidic silanols on the silica-based stationary phase[4].

  • The Causality of Mobile Phase Modifiers: To counteract this, we utilize 0.1% Trifluoroacetic acid (TFA) in the mobile phase. TFA acts as an ion-pairing agent; it protonates the amine and dynamically coats the stationary phase silanols, ensuring sharp, symmetrical peaks that allow for accurate integration of closely eluting regioisomers.

Enantiomeric Excess (ee) via Chiral HPLC

Standard C18 columns cannot separate enantiomers. We utilize an amylose-based chiral stationary phase. The causality here relies on transient diastereomeric interactions; the (R)- and (S)-enantiomers form temporary complexes with the chiral grooves of the column at different thermodynamic stabilities, allowing baseline resolution.

Workflow A Raw Batch Synthesis 1-(m-Tolyl)propan-1-amine HCl B Primary Screening (HPLC-UV / LC-MS) A->B Sample Prep C Chiral Resolution (Chiral HPLC) B->C Enantiomer Check E Impurity Profiling (Regioisomers & Byproducts) B->E Detect Peaks D Structural Validation (1H & 13C NMR) C->D Isomer ID F Final Certification (>98% Purity, >99% ee) D->F Confirm Structure E->F Quantify

Fig 1. Self-validating analytical workflow for 1-(m-Tolyl)propan-1-amine HCl purity certification.

Step-by-Step Experimental Protocols

Protocol A: Chemical Purity Determination (RP-HPLC-UV)
  • Mobile Phase Preparation:

    • Phase A: Dissolve 1.0 mL of HPLC-grade TFA into 1000 mL of ultrapure water (18.2 MΩ·cm).

    • Phase B: 100% HPLC-grade Acetonitrile.

    • Causality: Both phases must be vacuum-filtered and sonicated for 15 minutes. Degassing prevents micro-bubble formation in the pump heads, which would otherwise cause baseline fluctuations and mask trace impurities.

  • Standard Preparation: Accurately weigh 10.0 mg of the 1-(m-Tolyl)propan-1-amine HCl standard and dissolve in 10 mL of a 50:50 Phase A/B diluent.

    • Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-mismatch shock at the column head, eliminating split peaks.

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Detection: UV at 210 nm (aliphatic amine absorption) and 254 nm (aromatic ring).

  • System Suitability Test (SST): Inject the standard sequence. The protocol is only validated if the tailing factor ( Tf​ ) is ≤1.5 and theoretical plates ( N ) are ≥10,000 .

Protocol B: Chiral Resolution (Enantiomeric Excess)
  • Mobile Phase Formulation: Prepare an isocratic blend of Hexane : Isopropanol (90:10 v/v). Add 0.1% Diethylamine (DEA).

    • Causality: DEA acts as a basic modifier. Without it, the basic amine of our analyte will stick to the chiral stationary phase, resulting in broad peaks that overlap, making it impossible to calculate an accurate enantiomeric excess (ee).

  • Execution: Inject 5 µL of the sample at a flow rate of 0.8 mL/min. Monitor at 254 nm.

  • Calculation: ee(%)=AreaR​+AreaS​∣AreaR​−AreaS​∣​×100 .

Quantitative Data Summaries

To ensure absolute clarity during batch release, all analytical results must be measured against strict, pre-defined quantitative thresholds.

Table 1: Target Purity Thresholds for Pharmaceutical-Grade Certification
Quality AttributeAnalytical TechniqueAcceptance CriteriaCausality / Rationale
Chemical Purity RP-HPLC-UV (210 nm) ≥98.5% Minimizes off-target toxicity from synthetic byproducts.
Enantiomeric Excess Chiral HPLC ≥99.0% Prevents divergent pharmacological activity from the opposite isomer.
Regioisomeric Impurities RP-HPLC / LC-MS ≤0.5% o-tolyl and p-tolyl variants can alter receptor binding affinity.
Moisture Content Karl Fischer Titration ≤0.5% Excess moisture degrades the crystalline HCl salt over time.
Mass Confirmation ESI-LC-MS m/z=150.1 [M+H]+ Confirms the parent mass of the free base ( C10​H15​N ).
Table 2: Standardized RP-HPLC Method Parameters
ParameterSpecification
Stationary Phase Octadecylsilane (C18), 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% TFA in Ultrapure Water
Mobile Phase B 100% Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C (Thermostatted to ensure retention time reproducibility)
Injection Volume 10 µL

Sources

Exploratory

An In-depth Technical Guide on the Safety and Handling of 1-(m-Tolyl)propan-1-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document is intended for informational purposes for qualified professionals and is based on available data for structurally related compoun...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is based on available data for structurally related compounds. A complete Safety Data Sheet (SDS) for 1-(m-Tolyl)propan-1-amine hydrochloride is not publicly available. Therefore, this compound should be handled with the utmost caution as a substance with unknown comprehensive toxicity. All recommendations herein are based on the known hazards of similar chemical structures and general best practices for handling research chemicals.

Introduction: Understanding the Compound and the Imperative for Caution

1-(m-Tolyl)propan-1-amine hydrochloride is a research chemical, likely utilized as an intermediate or building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. As a substituted phenethylamine derivative, its pharmacological and toxicological profiles are not well-documented in public literature. The hydrochloride salt form generally confers increased water solubility and stability compared to the freebase.

The absence of a comprehensive toxicological profile necessitates a conservative and rigorous approach to safety. The fundamental principle when handling such compounds is to treat them as potentially hazardous until proven otherwise. This guide synthesizes available data from structural analogs and established chemical safety principles to provide a robust framework for its safe handling, storage, and emergency management.

Hazard Identification and Risk Assessment

Based on data from its isomers and related amine hydrochlorides, 1-(m-Tolyl)propan-1-amine hydrochloride is classified as a hazardous substance.[1]

GHS Hazard Classification (Inferred):

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

Signal Word: Warning [1]

Pictograms:

Causality of Hazards: The primary hazards stem from its amine functional group and its potential as a bioactive molecule. Amine hydrochlorides can be corrosive and irritating to tissues upon contact.[2] Inhalation of the solid powder can cause significant irritation to the entire respiratory tract.[3] Given its structural similarity to other psychoactive compounds, systemic effects following absorption cannot be ruled out.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A risk-based approach, applying the hierarchy of controls, is essential to minimize exposure.

Engineering Controls
  • Chemical Fume Hood: All weighing and handling of the solid material, as well as any reactions involving it, must be conducted in a certified chemical fume hood. This is the primary engineering control to prevent inhalation of the powder.[4][5]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted.

  • Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. Their location should be clearly marked and unobstructed.[5]

Personal Protective Equipment (PPE)

A complete barrier between the researcher and the chemical is the goal.[6]

PPE CategorySpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety goggles. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.Protects against dust particles and splashes.
Hand Protection Chemical-resistant nitrile or neoprene gloves. Double-gloving is recommended.Provides a barrier against skin contact. Glove integrity should be checked before and during use.
Body Protection A fully buttoned laboratory coat. Chemical-resistant aprons are recommended for larger scale work.Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required if work is performed within a fume hood. If a fume hood is not available, a fit-tested N95 respirator or higher is mandatory for handling the solid.[6]Prevents inhalation of the powdered compound.

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_handling Handling Operation cluster_doffing Doffing Sequence (Contamination Removal) Assess_Risk Assess Risk & Scale Select_PPE Select Appropriate PPE Assess_Risk->Select_PPE Don_Coat 1. Don Lab Coat Don_Gloves 2. Don Inner Gloves Don_Coat->Don_Gloves Don_Goggles 3. Don Goggles/Face Shield Don_Gloves->Don_Goggles Don_Outer_Gloves 4. Don Outer Gloves Don_Goggles->Don_Outer_Gloves Handle_Compound Handle Compound in Fume Hood Don_Outer_Gloves->Handle_Compound Doff_Outer_Gloves 1. Doff Outer Gloves Handle_Compound->Doff_Outer_Gloves Doff_Coat 2. Doff Lab Coat Doff_Outer_Gloves->Doff_Coat Doff_Goggles 3. Doff Goggles/Face Shield Doff_Coat->Doff_Goggles Doff_Inner_Gloves 4. Doff Inner Gloves Doff_Goggles->Doff_Inner_Gloves Wash_Hands 5. Wash Hands Thoroughly Doff_Inner_Gloves->Wash_Hands

Safe Handling and Storage Protocols

Adherence to strict protocols is non-negotiable.

Handling Protocol
  • Designated Area: All work with this compound should be performed in a designated area of the laboratory, clearly marked as such.

  • Pre-use Inspection: Visually inspect the container for any damage or loose seals before opening.

  • Weighing and Transfer:

    • Perform all weighing and transfers within a chemical fume hood or a glove box.

    • Use a spatula for solid transfers. Avoid creating dust.

    • If making a solution, add the solid to the solvent slowly.

  • Post-handling Decontamination:

    • Thoroughly decontaminate the work area (fume hood sash, surfaces) with a suitable solvent and then soap and water.

    • Decontaminate all equipment used.

    • Dispose of all contaminated disposables as hazardous waste.

  • Hygiene: Never eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[7]

Storage Conditions

Proper storage is crucial for maintaining the compound's integrity and for safety.

  • Container: Keep in a tightly sealed, clearly labeled container.[8]

  • Atmosphere: Store in a cool, dry, and well-ventilated area.[8] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent potential degradation.

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.

  • Security: Store in a secure location with restricted access.

Emergency Procedures: A Self-Validating System

Rapid and correct response to an emergency can significantly mitigate harm.

Emergency_Response cluster_routes Routes of Exposure & Immediate Actions cluster_actions First Aid & Follow-up cluster_spill_response Spill Response Protocol Exposure Exposure Event Occurs Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Flush_Skin Remove contaminated clothing. Flush with water for 15+ min. Skin_Contact->Flush_Skin Flush_Eyes Flush with water for 15+ min. Remove contact lenses if possible. Eye_Contact->Flush_Eyes Fresh_Air Move to fresh air. Provide oxygen if breathing is difficult. Inhalation->Fresh_Air Rinse_Mouth Rinse mouth. Do NOT induce vomiting. Ingestion->Rinse_Mouth Seek_Medical Seek Immediate Medical Attention Flush_Skin->Seek_Medical Flush_Eyes->Seek_Medical Fresh_Air->Seek_Medical Rinse_Mouth->Seek_Medical Spill Spill Occurs Alert Alert others and evacuate area. Spill->Alert Contain Contain spill with inert absorbent (e.g., vermiculite, sand). Alert->Contain Collect Carefully collect material into a sealed hazardous waste container. Contain->Collect Decontaminate Clean spill area thoroughly. Collect->Decontaminate

First Aid Measures
  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][9]

  • Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, trained personnel should administer oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[3][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][10]

Spill and Leak Procedures
  • Small Spills:

    • Evacuate non-essential personnel.

    • Ensure adequate ventilation and wear full PPE.

    • Gently cover the spill with an inert absorbent material such as vermiculite, sand, or earth. Do not create dust.[2]

    • Carefully scoop the material into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent followed by soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team and/or Environmental Health & Safety (EHS) department.

    • Prevent entry into the area until cleared by safety professionals.

Waste Disposal

All waste contaminated with 1-(m-Tolyl)propan-1-amine hydrochloride, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[6]

  • Collect waste in clearly labeled, sealed containers.

  • Do not mix with other waste streams.

  • Follow all institutional, local, and national regulations for hazardous waste disposal.

Conclusion: A Culture of Safety

The safe handling of research chemicals like 1-(m-Tolyl)propan-1-amine hydrochloride, for which complete hazard data is not available, is a cornerstone of responsible scientific practice. By integrating the principles of risk assessment, engineering controls, diligent use of PPE, and adherence to established protocols, researchers can protect themselves and their colleagues. This guide provides a framework, but it is the culture of safety and critical thinking within the laboratory that ultimately ensures a safe research environment. Always consult with your institution's EHS department for specific guidance.

References

  • Novel Chemicals with Unknown Hazards SOP. (n.d.). Retrieved from [Link]

  • Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • Environment, Health and Safety, The University of Tennessee, Knoxville. (n.d.). Chapter 7 - Safe Chemical Use. Retrieved from [Link]

  • GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(o-Tolyl)propan-1-amine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (S)-2-Methyl-1-(o-tolyl)propan-1-amine hydrochloride. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(4-Methylphenyl)propan-1-amine. PubChem Compound Database. Retrieved from [Link]

  • Miljøstyrelsen. (n.d.). Selected amines and amino alcohols. Retrieved from [Link]

  • ECETOC. (n.d.). Framework for classifying chemicals for repeat dose toxicity using NAMs. Retrieved from [Link]

Sources

Foundational

The Propanamine Scaffold: A Journey from Serendipitous Discovery to Rational Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The substituted propanamine framework, a seemingly simple three-carbon chain with an amino group, represents a cornerst...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The substituted propanamine framework, a seemingly simple three-carbon chain with an amino group, represents a cornerstone of modern medicinal chemistry. Its journey, from the serendipitous discovery of amphetamine's psychoactive properties to the rational design of highly selective neurotransmitter reuptake inhibitors, offers a compelling narrative of scientific inquiry, therapeutic innovation, and the intricate dance between chemical structure and biological function. This guide provides a comprehensive exploration of the discovery, history, synthesis, and structure-activity relationships (SAR) of substituted propanamine compounds. It is intended to serve as a technical resource for researchers and drug development professionals, offering field-proven insights and detailed methodologies to inform and inspire future discovery.

A Historical Perspective: From Herbal Remedies to the Dawn of Psychopharmacology

The story of substituted propanamines is intrinsically linked to the quest for potent and effective central nervous system (CNS) stimulants.

The Precursors: Ephedra and the Isolation of Ephedrine

For centuries, the plant Ephedra sinica (Ma Huang) was used in traditional Chinese medicine for its stimulant and anti-asthmatic properties. In 1887, Japanese organic chemist Nagai Nagayoshi isolated the active principle, ephedrine.[1] This discovery laid the groundwork for the chemical exploration of related phenylpropylamine structures.

The Birth of a Scaffold: The Synthesis of Amphetamine

The first synthesis of a propanamine derivative, amphetamine (alpha-methylphenethylamine), was achieved in 1887 by Romanian chemist Lazăr Edeleanu at the University of Berlin, who named it phenylisopropylamine.[1][2] However, its pharmacological properties remained unexplored for four decades.

A Fortuitous Re-Discovery and the Rise of Benzedrine

In 1927, at the University of California, Los Angeles, chemist Gordon Alles re-synthesized amphetamine while searching for a synthetic substitute for ephedrine to treat asthma.[3][4] He soon discovered its potent CNS stimulant and bronchodilator effects.[2] In 1932, the pharmaceutical company Smith, Kline & French began marketing amphetamine as an over-the-counter inhaler under the trade name Benzedrine for the treatment of nasal congestion.[5] Its use quickly expanded to treat a variety of conditions, including narcolepsy, depression, and obesity.[6][7]

The Double-Edged Sword: Therapeutic Use and the Emergence of Abuse

The widespread use of amphetamines during World War II by both Allied and Axis forces to combat fatigue and enhance performance led to a significant increase in its production.[3][5] Post-war surpluses found their way into the black market, and the abuse potential of these compounds became increasingly apparent, leading to stricter regulations.[3] This historical context underscores a recurring theme in the development of propanamine-based drugs: the delicate balance between therapeutic benefit and the risk of misuse.

The Art and Science of Synthesis: Constructing the Propanamine Core

The synthesis of substituted propanamines has evolved from classical methods to more sophisticated and stereoselective approaches.

Classical Synthetic Routes

Two of the most historically significant and widely utilized methods for the synthesis of amphetamine and its analogs are the Leuckart reaction and reductive amination.

The Leuckart reaction is a versatile method for the reductive amination of ketones or aldehydes.[5] In the context of amphetamine synthesis, it typically involves the reaction of phenyl-2-propanone (P2P) with formamide or ammonium formate, followed by acid hydrolysis of the resulting N-formylamphetamine intermediate.[3][5]

Experimental Protocol: Acid-Catalyzed Hydrolysis of N-Formylamphetamine [2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the N-formylamphetamine intermediate. Add a 3-5 molar excess of a strong acid, such as hydrochloric acid (e.g., 6 M HCl).

  • Reflux: Heat the mixture to reflux and maintain for a period of 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cooling and Basification: After the reflux period, allow the reaction mixture to cool to room temperature. Carefully neutralize the excess acid and deprotonate the amphetamine salt by the slow addition of a concentrated sodium hydroxide solution until the mixture is strongly basic (pH > 10).

  • Extraction: Extract the amphetamine free base from the aqueous mixture using an organic solvent such as diethyl ether or dichloromethane. Perform multiple extractions to ensure complete recovery.

  • Drying and Solvent Removal: Combine the organic extracts and dry over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude amphetamine free base.

  • Purification (Optional): The crude product can be further purified by distillation or by converting it to a salt (e.g., hydrochloride or sulfate) and recrystallizing.

Reductive amination involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. For the synthesis of amphetamine, phenyl-2-propanone is reacted with ammonia in the presence of a reducing agent like hydrogen gas with a metal catalyst (e.g., palladium on carbon, platinum oxide, or Raney nickel) or a metal amalgam (e.g., aluminum, zinc, or magnesium).[5]

Modern Synthetic Methodologies

Contemporary synthetic chemistry offers a broader toolkit for the construction of substituted propanamines, with a greater emphasis on efficiency, stereoselectivity, and green chemistry principles.

Biocatalysis using transaminases offers an environmentally friendly and highly stereoselective route to chiral amines. Transaminases can convert a prochiral ketone to the corresponding amine with high enantiomeric excess, providing a direct route to enantiopure propanamine derivatives.[8]

Multi-component reactions, such as the A³ (Aldehyde-Alkyne-Amine) coupling, provide a highly atom-economical and convergent approach to propargylamines, which are valuable intermediates in drug discovery.[9]

A3_Coupling_Mechanism Aldehyde Aldehyde Iminium Iminium Ion Intermediate Aldehyde->Iminium + Amine, -H2O Amine Amine Amine->Iminium Alkyne Terminal Alkyne Acetylide Metal-Acetylide Alkyne->Acetylide + Catalyst Catalyst Metal Catalyst (e.g., Cu, Ag, Zn) Catalyst->Acetylide Propargylamine Propargylamine Product Iminium->Propargylamine + Metal-Acetylide Acetylide->Propargylamine

Caption: Generalized mechanism for the A³ coupling reaction.

Structure-Activity Relationships (SAR): Tailoring the Propanamine Scaffold for Therapeutic Selectivity

The pharmacological activity of substituted propanamines can be profoundly altered by even minor structural modifications. Understanding these structure-activity relationships is fundamental to the rational design of new therapeutic agents.[10][11]

The Phenethylamine Backbone: Core Determinants of Activity

The core phenethylamine structure, of which propanamines are a subset, is crucial for interaction with monoamine transporters.[4] Modifications to this backbone can significantly impact potency and selectivity.

The Aryloxypropanamine Scaffold: A Gateway to Selective Reuptake Inhibition

A significant breakthrough in the medicinal chemistry of propanamines was the discovery of the aryloxypropanamine scaffold. This structural motif is a key feature of many selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs). The substitution pattern on the aryloxy ring is a critical determinant of selectivity:

  • 4-Substitution: Generally favors serotonin transporter (SERT) inhibition (e.g., fluoxetine).

  • 2-Substitution: Tends to confer selectivity for the norepinephrine transporter (NET) (e.g., atomoxetine).

This principle allows for the fine-tuning of pharmacological activity to achieve the desired therapeutic profile, from selective inhibition of a single transporter to dual or triple reuptake inhibition.[12]

Caption: SAR of the aryloxypropanamine scaffold.

N-Substitution: A Modulator of Potency and Selectivity

Modification of the amino group is another critical handle for tuning the pharmacological profile of propanamines. For instance, N-methylation of amphetamine produces methamphetamine, a more potent CNS stimulant. In the context of monoamine oxidase inhibitors (MAOIs), N-substitution can dramatically alter selectivity between MAO-A and MAO-B.[13][14]

Table 1: Influence of N-Substitution on MAO Inhibition

Compound ClassN-SubstituentMAO-A InhibitionMAO-B Inhibition
Propargylamines-HLowModerate
-CH3ModerateHigh
-CH2-C≡CHHighLow

Molecular Pharmacology: Interacting with Monoamine Transporters

The primary mechanism of action for many therapeutically important substituted propanamines is the inhibition of monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[15][16] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling.[17][18]

By binding to these transporters, substituted propanamines block the reuptake of monoamines, leading to an increase in their extracellular concentrations and enhanced neurotransmission.[19] The specific interactions between a given propanamine derivative and the binding pockets of these transporters determine its potency and selectivity.

Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) Monoamine Monoamine Neurotransmitter Vesicle->Monoamine Release Transporter Monoamine Transporter (SERT, NET, or DAT) Monoamine->Transporter Reuptake Receptor Postsynaptic Receptor Monoamine->Receptor Binding Propanamine Substituted Propanamine Propanamine->Transporter Inhibition

Caption: Inhibition of monoamine reuptake by substituted propanamines.

The Modern Therapeutic Landscape and Future Directions

The substituted propanamine scaffold continues to be a rich source of new therapeutic agents. Beyond the classical applications in ADHD and depression, propanamine derivatives are being investigated for a wide range of indications, including:

  • Anticancer agents: Certain cinnamylamine derivatives have shown promise as tubulin polymerization inhibitors and histone deacetylase (HDAC) inhibitors.[20]

  • Antimalarial agents: Aryl-substituted propanol derivatives have demonstrated in vitro activity against Plasmodium falciparum.

  • Antisecretory agents: Heterocyclic (aryloxy)alkylamines have been developed as inhibitors of the H+/K+-ATPase for the treatment of acid-related gastric disorders.[21]

The future of drug discovery in this area will likely involve the use of computational modeling and structure-based drug design to develop even more selective and potent ligands for a variety of biological targets. Furthermore, the exploration of novel delivery systems and formulations will be crucial for optimizing the therapeutic potential of these versatile compounds.

Conclusion

The journey of substituted propanamine compounds from a laboratory curiosity to a cornerstone of medicinal chemistry is a testament to the power of scientific exploration and the enduring relevance of this simple yet versatile chemical scaffold. By understanding the historical context of their discovery, the evolution of their synthesis, and the intricate details of their structure-activity relationships, researchers can continue to unlock the therapeutic potential of this remarkable class of molecules for the benefit of human health.

References

  • BenchChem. (2025). Application Note: Acid-Catalyzed Hydrolysis of N-Formylamphetamine to Amphetamine. BenchChem.
  • BenchChem. (2025). Application of (3-Phenyl-2-propen-1-YL)propylamine Derivatives in Medicinal Chemistry: Focus on Anticancer Agents. BenchChem.
  • Heal, D. J., Smith, S. L., Gosden, J., & Nutt, D. J. (2013). Amphetamine, past and present – a pharmacological and clinical perspective. Journal of Psychopharmacology, 27(6), 479–496.
  • Safrole. (n.d.). Amphetamine Synthesis. Safrole.
  • TD Consultancy. (n.d.). A Brief History of Amphetamine & Methamphetamine. TD Consultancy.
  • Wikipedia. (2024). History and culture of substituted amphetamines. Wikipedia.
  • Wikipedia. (2024). Serotonin–norepinephrine reuptake inhibitor. Wikipedia.
  • Clark, C., Deruiter, J., & Noggle, F. T. (1996). Propanamine (MMDA) Derivatives Synthesized from Nutmeg Oil and 3-Methoxy-4,5-Methylenedioxybenzaldehyde. Semantic Scholar.
  • Google Patents. (n.d.). US20130053579A1 - Process for the preparation of n-methyl-o-aryloxy propanamine derivatives and pharmaceutically acceptable salt thereof.
  • Iwata, N., Choshi, T., & Hibino, S. (1989). Structure-activity relationships of phenylethylamine analogs in their serotonergic depressant effects on the spinal monosynaptic reflex in rats. Journal of Pharmacobio-Dynamics, 12(7), 384–391.
  • BenchChem. (2025). Application Notes and Protocols: 3-(Thiophen-2-yl)propanal in Medicinal Chemistry. BenchChem.
  • Pharmacy 180. (n.d.).
  • Čižmáriková, R., Račanská, E., Valentová, J., & Mikuš, P. (2013). Synthesis of new compounds of the aryloxyaminopropanol type and their HPLC enantioseparation.
  • Halberstadt, A. L., & Geyer, M. A. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors.
  • Drug Design.org. (2005).
  • Kulkarni, S. S., & Kulkarni, V. M. (2016). Uncovering Structure–Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments.
  • Lee, S. T., & Kim, Y. (2019). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Molecules, 24(23), 4269.
  • Ghislieri, D., & Turner, N. J. (2014). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. RSC Advances, 4(3), 1163–1166.
  • MDPI. (2023). (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. MDPI.
  • Yu, P. H., & Boulton, A. A. (1999). Inversion of selectivity of N-substituted propargylamine monoamine oxidase inhibitors following structural modifications to quaternary salts. The International Journal of Biochemistry & Cell Biology, 31(12), 1391–1397.
  • Phanstiel, O., & Wang, C. (2004). N-Substituent Effects in the Selective Delivery of Polyamine Conjugates into Cells Containing Active Polyamine Transporters. Journal of Medicinal Chemistry, 47(22), 5485–5496.
  • BenchChem. (n.d.). Comparative Study of Propargylamine Synthesis Methods. BenchChem.
  • Yu, P. H., & Boulton, A. A. (1990). Effect of structural modification of alkyl N-propargylamines on the selective inhibition of monoamine oxidase B activity. Journal of Medicinal Chemistry, 33(7), 1999–2004.
  • Kaminski, J. J., Bristol, J. A., Puchalski, C., Lovey, R. G., & Watnick, A. S. (1985). Synthesis of (aryloxy)alkylamines. 1. Novel antisecretory agents with H+K+-ATPase inhibitory activity. Journal of Medicinal Chemistry, 28(7), 876–892.
  • Costa, G. P., Blödorn, G. B., Barcellos, T., & Alves, D. (2023). Synthesis of[2][3][20]Triazolo[1,5‐a]quinoline‐3‐carboxamides Promoted by Organocatalyst and Base. ChemistrySelect, 8(28).

  • Khelashvili, G., & Weinstein, H. (2014). Monoamine transporters: insights from molecular dynamics simulations. Frontiers in Neuroscience, 8, 276.
  • Sitte, H. H., & Freissmuth, M. (2015). Overview of Monoamine Transporters. Current Protocols in Pharmacology, 68, 12.11.1–12.11.11.
  • Semenova, E. F., & Kiselyov, A. S. (2021).
  • Morita, K., & Miyamoto, Y. (2002). [Pharmacology of monoamine neurotransmitter transporters]. Nihon Yakurigaku Zasshi, 120(5), 315–321.
  • Hanna, I., & Rettie, A. E. (2009). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. Drug Metabolism and Disposition, 37(5), 1086–1093.
  • Stahl, S. M. (2021). Stahl's Essential Psychopharmacology: Neuroscientific Basis and Practical Applications (5th ed.). Cambridge University Press.
  • Liu, Y., Ai, K., & Lu, L. (2019). Current Advances in the Utilization of Polydopamine Nanostructures in Biomedical Therapy.
  • Wikipedia. (2024). Serotonin–norepinephrine–dopamine reuptake inhibitor. Wikipedia.
  • Chen, H., & Wang, Y. (2018). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. Toxics, 6(4), 62.
  • Chaurasiya, A., Saini, D., & Kaur, M. (2019). SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs. Bioorganic & Medicinal Chemistry Letters, 29(10), 1269–1274.
  • El-Sayed, N. N. E., & El-Gohary, N. S. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(1), 1–28.
  • RTI International. (n.d.). Monoamine reuptake inhibitors.
  • de Souza, M. V. N. (2016). Recent Advances and Future Prospects of Phthalimide Derivatives. Current Organic Synthesis, 13(3), 364–374.
  • El-Malah, A. A., & Al-Mahmoudy, A. M. M. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3379.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Comprehensive Guide to the Synthesis of 1-(m-Tolyl)propan-1-amine Hydrochloride via Reductive Amination

Introduction and Significance 1-(m-Tolyl)propan-1-amine and its hydrochloride salt are valuable chemical intermediates, frequently utilized as building blocks in the synthesis of pharmaceutically active compounds. The pr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Significance

1-(m-Tolyl)propan-1-amine and its hydrochloride salt are valuable chemical intermediates, frequently utilized as building blocks in the synthesis of pharmaceutically active compounds. The presence of the tolyl group and the chiral center at the alpha-carbon makes it a key component in the development of various therapeutic agents. This document provides a detailed, field-proven protocol for the synthesis of 1-(m-Tolyl)propan-1-amine hydrochloride.

The chosen synthetic strategy is the reductive amination of 3'-methylpropiophenone (m-tolyl propan-1-one). This one-pot method is widely favored in both academic and industrial settings for its efficiency, operational simplicity, and amenability to scale-up.[1][2] It proceeds through the in-situ formation of an imine intermediate from the ketone and an ammonia source, which is then immediately reduced to the target primary amine. The final step involves converting the resulting amine into its hydrochloride salt, which enhances stability, improves handling characteristics, and simplifies purification.

Reaction Mechanism and Strategy

The core of this protocol is the reductive amination reaction, a cornerstone of modern amine synthesis.[3][4] The process can be dissected into two key mechanistic steps:

  • Imine Formation: 3'-Methylpropiophenone reacts with an ammonia source (here, ammonium acetate) under mildly acidic conditions. The carbonyl carbon undergoes nucleophilic attack by ammonia, followed by dehydration to form a transient imine intermediate. The ammonium acetate serves a dual role, providing the ammonia nucleophile and the acetic acid catalyst necessary to facilitate the dehydration step.

  • In-Situ Reduction: A selective reducing agent, Sodium Cyanoborohydride (NaBH₃CN), is introduced into the reaction mixture. This hydride reagent is particularly well-suited for this transformation because it is mild enough not to reduce the starting ketone but is highly effective at reducing the protonated imine (iminium ion) intermediate as it forms.[3] This selectivity prevents side reactions and ensures a high yield of the desired amine.

The free amine is then isolated and converted to its hydrochloride salt by treatment with hydrochloric acid, leading to the precipitation of the final, purified product.

Reductive_Amination_Mechanism cluster_reaction Reaction Steps ketone 3'-Methylpropiophenone imine Imine Intermediate ketone->imine + NH₃ - H₂O ammonia Ammonia (from NH₄OAc) amine 1-(m-Tolyl)propan-1-amine hcl_salt 1-(m-Tolyl)propan-1-amine HCl amine->hcl_salt + HCl imine->amine + [H⁻] (from NaBH₃CN)

Caption: High-level overview of the synthesis pathway.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier SuggestionNotes
3'-Methylpropiophenone≥98%Sigma-Aldrich, Alfa AesarStarting ketone.
Ammonium Acetate (NH₄OAc)≥98%Fisher ScientificAmmonia source and catalyst.
Sodium Cyanoborohydride (NaBH₃CN)≥95%Sigma-AldrichSelective reducing agent. (Toxic)
Methanol (MeOH)AnhydrousVWR, Fisher ScientificReaction solvent.
Diethyl Ether (Et₂O)AnhydrousFisher ScientificExtraction and precipitation solvent.
Hydrochloric Acid (HCl)2.0 M solution in Et₂OSigma-AldrichFor salt formation. (Corrosive)
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous Solution-For work-up.
Brine (Saturated NaCl)Saturated Aqueous Solution-For work-up.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent Grade-Drying agent.
Round-bottom flask (250 mL)--Reaction vessel.
Magnetic stirrer and stir bar--For agitation.
Condenser and drying tube--To maintain anhydrous conditions.
Separatory funnel (500 mL)--For extraction.
Büchner funnel and filter paper--For product isolation.
Rotary evaporator--For solvent removal.
Step-by-Step Synthesis Procedure

Step 1: Reductive Amination

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3'-methylpropiophenone (5.0 g, 33.7 mmol, 1.0 eq).

  • Add anhydrous methanol (100 mL) and stir until the ketone is fully dissolved.

  • Add ammonium acetate (13.0 g, 168.7 mmol, 5.0 eq). Stir the mixture at room temperature for 30 minutes. Causality Note: The excess ammonium acetate drives the imine formation equilibrium forward and provides the necessary acidic environment.

  • In small portions over 15 minutes, carefully add sodium cyanoborohydride (2.54 g, 40.5 mmol, 1.2 eq). Caution: NaBH₃CN is toxic and can release hydrogen cyanide gas upon contact with strong acids. Perform this step in a well-ventilated fume hood.

  • Fit the flask with a condenser and allow the reaction to stir at room temperature for 24 hours under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting ketone spot (visualized under UV light) indicates reaction completion.

Step 2: Work-up and Extraction of the Free Amine

  • Carefully quench the reaction by slowly adding water (50 mL).

  • Reduce the volume of the solvent to approximately half using a rotary evaporator to remove most of the methanol.

  • Transfer the remaining aqueous mixture to a 500 mL separatory funnel.

  • Basify the solution to a pH of ~9-10 by the slow addition of a saturated sodium bicarbonate solution. Check the pH using litmus paper. Causality Note: Basification deprotonates the amine salt, making the free amine soluble in the organic solvent for extraction.

  • Extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Combine the organic extracts and wash with brine (1 x 50 mL).

  • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 1-(m-Tolyl)propan-1-amine as an oil.

Step 3: Hydrochloride Salt Formation and Purification

  • Dissolve the crude amine oil in anhydrous diethyl ether (100 mL).

  • While stirring, slowly add a 2.0 M solution of HCl in diethyl ether dropwise. A white precipitate will form immediately. Continue adding the HCl solution until no further precipitation is observed.

  • Stir the resulting slurry at room temperature for an additional 30 minutes to ensure complete precipitation.

  • Isolate the white solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold, anhydrous diethyl ether (2 x 20 mL) to remove any soluble impurities.

  • Dry the product under high vacuum for at least 4 hours to remove residual solvent. The final product, 1-(m-Tolyl)propan-1-amine hydrochloride, should be a white to off-white crystalline solid.[5]

Visualization of Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Expected Results and Characterization

ParameterExpected Value
Starting Material 3'-Methylpropiophenone (5.0 g)
Molecular Weight 148.20 g/mol
Final Product 1-(m-Tolyl)propan-1-amine HCl
Molecular Weight 185.70 g/mol
Theoretical Yield 6.26 g
Typical Actual Yield 4.7 - 5.3 g (75-85%)
Appearance White to off-white crystalline solid
Purity (by NMR/LC-MS) >97%[5]

Characterization: The identity and purity of the synthesized 1-(m-Tolyl)propan-1-amine hydrochloride should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the chemical structure and proton environments.

  • ¹³C NMR: To confirm the carbon framework.

  • FT-IR: To identify characteristic functional group stretches (e.g., N-H, C-H aromatic/aliphatic).

  • LC-MS: To confirm the molecular weight and assess purity.[6]

  • Melting Point: To compare with literature values as a purity indicator.

Safety and Handling

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 3'-Methylpropiophenone: May cause skin and eye irritation.

  • Sodium Cyanoborohydride (NaBH₃CN): Highly Toxic. Fatal if swallowed or in contact with skin. Contact with acid liberates toxic hydrogen cyanide gas. Handle with extreme caution and have a quench solution (e.g., bleach) available for any spills.

  • Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.

  • Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides.

  • Hydrochloric Acid: Causes severe skin burns and eye damage.[7]

References

  • Analytical Methods. LC-MS/MS Method for the Determination of AZBT in Sartans Drug Substances. [Link]

  • PubChem. (S)-2-Methyl-1-(o-tolyl)propan-1-amine hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem. 1-(o-Tolyl)propan-1-amine. National Center for Biotechnology Information. [Link]

  • Wikipedia. Reductive amination. [Link]

  • ACS Green Chemistry Institute. Reductive Amination Reagent Guides. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Synple Chem. Application Note – Reductive Amination. [Link]

  • Google Patents. Process for the synthesis of lactams.
  • Organic Chemistry Portal. Hitchhiker's guide to reductive amination. [Link]

  • National Center for Biotechnology Information. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]

  • Chemistry LibreTexts. 24.6: Synthesis of Amines. [Link]

  • Organic Chemistry Portal. Synthesis of primary amines. [Link]

Sources

Application

Application Note: Classical Chiral Resolution of 1-(m-Tolyl)propan-1-amine via Diastereomeric Salt Formation

Introduction & Mechanistic Principles 1-(m-Tolyl)propan-1-amine (also known as 1-(3-methylphenyl)propan-1-amine) is a highly valuable chiral building block used in the synthesis of active pharmaceutical ingredients (APIs...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Principles

1-(m-Tolyl)propan-1-amine (also known as 1-(3-methylphenyl)propan-1-amine) is a highly valuable chiral building block used in the synthesis of active pharmaceutical ingredients (APIs) and as a chiral auxiliary in asymmetric synthesis. Commercially, this compound is often supplied as a racemic hydrochloride salt. The hydrochloride form is preferred for storage because it is a stable, non-volatile solid that resists atmospheric oxidation and carbon dioxide absorption, which commonly degrade free-base amines[1].

However, to utilize the compound for stereospecific applications, the racemic mixture must be resolved into its pure enantiomers. This application note outlines a highly reproducible, self-validating protocol for the classical chiral resolution of 1-(m-Tolyl)propan-1-amine using L-(+)-Tartaric acid as the resolving agent.

Causality in Experimental Design
  • Why Free-Base the Starting Material? Diastereomeric salt resolution relies on the ionic interaction between a chiral amine and a chiral acid. Because the starting material is a hydrochloride salt, the amine is already protonated (as an NH3+​ cation paired with Cl− ) and cannot react with the resolving acid. The first critical step is liberating the free base using a strong aqueous base.

  • Thermodynamics of Crystallization: When the racemic free base is mixed with enantiopure L-(+)-Tartaric acid in a protic solvent like methanol, two diastereomeric salts are formed: (R)-amine·L-tartrate and (S)-amine·L-tartrate. These diastereomers possess distinct crystal lattice energies and solubilities[2].

  • Kinetic vs. Thermodynamic Control: Rapid cooling during crystallization often leads to the co-precipitation of both diastereomers (kinetic trapping). Conversely, slow cooling ensures thermodynamic control, allowing the less soluble diastereomer to selectively crystallize, thereby maximizing the diastereomeric excess (de) and preventing the inclusion of impurities in the crystal lattice[3].

Experimental Workflow

Workflow Start Racemic 1-(m-Tolyl)propan-1-amine HCl FreeBase Liberated Free Base (Oil) Start->FreeBase NaOH / MTBE SaltMix Diastereomeric Salt Mixture (Addition of L-(+)-Tartaric Acid) FreeBase->SaltMix MeOH, 60°C Cryst Fractional Crystallization (Thermodynamic Control) SaltMix->Cryst Slow cool (5°C/hr) PureSalt Less Soluble Diastereomer (Pure Salt) Cryst->PureSalt Filter MotherLiq Mother Liquor (More Soluble Diastereomer) Cryst->MotherLiq Filtrate FinalAmine Enantiopure 1-(m-Tolyl)propan-1-amine (Target Product) PureSalt->FinalAmine NaOH / MTBE

Workflow for the classical chiral resolution of 1-(m-Tolyl)propan-1-amine via diastereomeric salts.

Quantitative Data Summary

The following table summarizes the stoichiometric requirements, molecular weights, and expected yields for a standard 10.0 g scale resolution process.

CompoundMW ( g/mol )EquivalentsMass (g)Expected Yield
Racemic Amine HCl185.701.010.00N/A (Starting Material)
Racemic Free Base149.241.08.03>98% (Quantitative)
L-(+)-Tartaric Acid150.091.08.07N/A (Reagent)
Diastereomeric Salt299.330.5 (Theoretical)8.0535–45% (Based on racemate)
Enantiopure Amine149.240.5 (Theoretical)4.01>90% (From resolved salt)

Detailed Experimental Protocols

Protocol A: Liberation of the Racemic Free Base

Causality: The amine must be deprotonated to act as a base and form a new salt with the chiral resolving agent.

  • Suspend 10.0 g (53.8 mmol) of racemic 1-(m-Tolyl)propan-1-amine hydrochloride in 50 mL of deionized water in a 250 mL separatory funnel.

  • Add 2.0 M Sodium Hydroxide (NaOH) dropwise under continuous agitation until the aqueous phase reaches a pH > 11. (Note: The pKa of the conjugate acid is ~9.5; a pH > 11 ensures >99% of the amine is driven into the free base form).

  • Extract the aqueous mixture with Methyl tert-butyl ether (MTBE) (3 x 50 mL).

  • Wash the combined organic layers with 30 mL of brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure (rotary evaporation at 35 °C).

Self-Validation Checkpoint: Weigh the resulting pale yellow oil. The mass should be approximately 8.0 g. A significantly lower yield indicates incomplete basification or poor extraction efficiency. Analyze via 1H NMR to confirm the complete removal of MTBE.

Protocol B: Diastereomeric Salt Formation and Fractional Crystallization

Causality: Methanol is selected as the solvent because it provides a steep solubility curve for amine-tartrate salts, allowing the less soluble diastereomer to crash out upon cooling while keeping the more soluble diastereomer in solution[1].

  • Dissolve the recovered racemic free base (8.0 g, ~53.6 mmol) in 80 mL of hot Methanol (60 °C) in a 250 mL Erlenmeyer flask.

  • In a separate flask, dissolve L-(+)-Tartaric acid (8.07 g, 53.8 mmol, 1.0 equiv) in 80 mL of hot Methanol (60 °C).

  • Slowly add the tartaric acid solution to the amine solution while maintaining the temperature at 60 °C with gentle stirring.

  • Remove the flask from the heat source. Allow the mixture to cool to room temperature at a controlled rate of ~5 °C/hour. Do not disturb the flask. (Note: Slow cooling promotes the growth of large, pure crystals, preventing the kinetic trapping of the undesired diastereomer).

  • Once at room temperature, filter the resulting crystals via vacuum filtration and wash the filter cake with 20 mL of ice-cold Methanol.

Self-Validation Checkpoint: Determine the diastereomeric excess (de) of the isolated salt via chiral HPLC. If de < 95%, perform a second recrystallization by dissolving the salt in a minimum volume of boiling methanol and repeating the slow-cooling process.

Protocol C: Recovery of the Enantiopure Amine
  • Suspend the highly pure diastereomeric salt in 40 mL of deionized water.

  • Add 2.0 M NaOH dropwise until the pH > 11, breaking the tartrate salt and liberating the enantiopure amine as an insoluble oil.

  • Extract the aqueous layer with MTBE (3 x 30 mL).

  • Dry the combined organic layers over anhydrous Na2​SO4​ and concentrate under reduced pressure to yield the enantiopure free base.

Self-Validation Checkpoint: Measure the specific optical rotation [α]D​ using a polarimeter. Perform chiral HPLC (e.g., Chiralpak IG column, Hexane/IPA/DEA mobile phase) to confirm an enantiomeric excess (ee) of > 99%.

References

  • An Improved Resolution of (±)-1-Phenylethylamine | The Chemical Educator (2015). URL:[Link]

  • Dutch resolution: Resolution of 1-arylalkylamines with 3-O-hydrogen phthalate glucofuranose derivatives | Tetrahedron: Asymmetry (2006). URL:[Link]

  • Resolution of (rac)-Phenylethylamine by Lithocholic Acid: Structures and Analysis of Both the n- and p-Diastereomeric Salts | ACS Publications (2023). URL:[Link]

Sources

Method

Experimental protocol for N-alkylation of 1-(m-Tolyl)propan-1-amine

Application Note: Highly Chemoselective Mono-N-Alkylation of 1-(m-Tolyl)propan-1-amine Executive Summary & The Over-Alkylation Challenge The compound 1-(m-Tolyl)propan-1-amine is a highly versatile benzylic primary amine...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Highly Chemoselective Mono-N-Alkylation of 1-(m-Tolyl)propan-1-amine

Executive Summary & The Over-Alkylation Challenge

The compound 1-(m-Tolyl)propan-1-amine is a highly versatile benzylic primary amine scaffold, frequently utilized in the synthesis of CNS-active pharmacophores and custom chemical libraries. A critical transformation in its derivatization is N-alkylation to form secondary amines.

However, achieving selective mono-N-alkylation is notoriously difficult. In standard base-promoted alkylations, the initial mono-alkylation yields a secondary amine. The newly introduced alkyl group donates electron density via the inductive effect, rendering the secondary amine strictly more nucleophilic than the starting primary amine. Consequently, the reaction cascade heavily favors over-alkylation, yielding a complex, difficult-to-separate mixture of secondary amines, tertiary amines, and quaternary ammonium salts.

To establish a self-validating and robust synthetic workflow, we must employ conditions that either bypass the secondary amine nucleophilicity entirely or electronically deactivate it in situ. This guide details two field-proven methodologies for the selective N-ethylation of 1-(m-Tolyl)propan-1-amine.

Mechanistic Causality & Strategic Workflows

Strategy A: Titanium-Mediated Reductive Amination

The most absolute method to prevent over-alkylation is to avoid alkyl halides altogether. By reacting the primary amine with an aldehyde in the presence of Titanium(IV) isopropoxide [Ti(i-PrO)₄], we force the formation of a transient, sterically bulky titanium-imine complex. Ti(i-PrO)₄ acts as both a Lewis acid and a water scavenger. Because the reaction is halted at the imine stage, no secondary amine exists in the solution to undergo further reaction. Subsequent reduction with Sodium Borohydride (NaBH₄) yields the secondary amine exclusively. This mechanism is comprehensively validated in [1].

Strategy B: Direct Alkylation via the "Cesium Effect"

When specific alkyl halides must be used, the "Cesium Effect" provides an elegant workaround. Cesium hydroxide (CsOH) acts as a soft Lewis acid. The large, polarizable Cesium cation coordinates preferentially with the primary amine, enhancing its nucleophilicity. Once the first alkyl group is attached, the steric bulk of the Cesium-amine complex physically and electronically shields the resulting secondary amine from further nucleophilic attack. This phenomenon effectively reverses the natural reactivity order, favoring mono-alkylation. This chemoselectivity is detailed in [2].

G PA 1-(m-Tolyl)propan-1-amine (Primary Amine) Ti Titanium-Imine Complex (Method A) PA->Ti Acetaldehyde Ti(i-PrO)4 Cs Cesium-Amine Complex (Method B) PA->Cs CsOH SA Mono-N-Alkylated Product (Secondary Amine) Ti->SA NaBH4 Cs->SA Ethyl Bromide TA Over-Alkylated Product (Tertiary Amine) SA->TA Standard Conditions (Over-alkylation)

Reaction pathways for chemoselective mono-N-alkylation vs. uncontrolled over-alkylation.

Experimental Protocols for N-Ethylation

Protocol A: Titanium-Mediated Reductive Amination (Highest Chemoselectivity)

Target: N-ethyl-1-(m-tolyl)propan-1-amine Scale: 5.0 mmol

Step-by-Step Methodology:

  • System Preparation: Oven-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with dry Nitrogen (N₂).

  • Imine Formation: Dissolve 1-(m-Tolyl)propan-1-amine (746 mg, 5.0 mmol, 1.0 eq) and Acetaldehyde (0.31 mL, 5.5 mmol, 1.1 eq) in anhydrous THF (15 mL).

  • Titanium Addition: Syringe in Titanium(IV) isopropoxide (2.22 mL, 7.5 mmol, 1.5 eq) dropwise at room temperature.

  • In-Process Control (IPC) 1: Stir the mixture for 6–8 hours. Self-Validation: Draw a 0.1 mL aliquot, quench with water, extract with EtOAc, and analyze via LC-MS. The primary amine mass peak (m/z 150.1 [M+H]+) must be completely consumed, replaced by the imine intermediate, before proceeding to reduction.

  • Reduction: Add absolute ethanol (15 mL) to the flask, followed by the careful, portion-wise addition of Sodium Borohydride (284 mg, 7.5 mmol, 1.5 eq). Stir for an additional 2 hours.

  • Quenching & Workup: Slowly add deionized water (10 mL). The titanium complex will hydrolyze, forming a dense, white inorganic precipitate (TiO₂).

  • Isolation: Filter the entire mixture through a pad of Celite to remove the TiO₂. Wash the filter cake thoroughly with Ethyl Acetate (30 mL). Transfer the filtrate to a separatory funnel, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Direct Alkylation via the Cesium Effect (Alkyl Halide Route)

Target: N-ethyl-1-(m-tolyl)propan-1-amine Scale: 5.0 mmol

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 50 mL round-bottom flask.

  • Complexation: Add 1-(m-Tolyl)propan-1-amine (746 mg, 5.0 mmol, 1.0 eq), Cesium Hydroxide monohydrate (CsOH·H₂O) (840 mg, 5.0 mmol, 1.0 eq), and freshly activated, powdered 4Å molecular sieves (1.0 g) into anhydrous DMF (20 mL).

  • In-Process Control (IPC) 2: Stir the suspension vigorously for 30 minutes at room temperature. Self-Validation: The formation of a fine, uniform suspension indicates successful coordination between the Cesium cation and the primary amine.

  • Alkylation: Add Ethyl Bromide (0.45 mL, 6.0 mmol, 1.2 eq) dropwise. Stir the reaction mixture at room temperature for 12–16 hours.

  • Monitoring: Check the reaction via TLC (Eluent: 10% MeOH in DCM with 1% NH₄OH). The absence of a high-Rf tertiary amine spot validates the chemoselectivity of the Cesium effect.

  • Workup: Filter the mixture through Celite to remove the molecular sieves and insoluble salts. Dilute the filtrate with water (50 mL) and extract with diethyl ether (3 x 20 mL).

  • Isolation: Wash the combined organic layers with brine (to remove residual DMF), dry over MgSO₄, and concentrate under reduced pressure.

Quantitative Data Presentation

The following table summarizes the expected operational metrics when applying these protocols to 1-(m-Tolyl)propan-1-amine, allowing researchers to select the optimal route based on available reagents and purity requirements.

ParameterMethod A: Titanium-Mediated Reductive AminationMethod B: Cesium-Promoted Direct Alkylation
Reagents Acetaldehyde, Ti(i-PrO)₄, NaBH₄Ethyl Bromide, CsOH·H₂O, 4Å MS
Solvent System Anhydrous THF / Absolute EthanolAnhydrous DMF
Chemoselectivity (Mono:Di) > 99:1 (Exclusively Secondary Amine)95:5 (Highly Selective)
Typical Isolated Yield 85% – 92%78% – 85%
Reaction Time 8 – 10 hours12 – 16 hours
Mechanistic Advantage Absolute prevention of over-alkylation via imine lockUtilizes readily available, inexpensive alkyl halides
Operational Limitation Generates stoichiometric titanium waste (TiO₂)Highly sensitive to moisture; requires activated sieves

References

  • Title: Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines Source: The Journal of Organic Chemistry (2002) URL: [Link]

Application

Advanced Application Note: 1-(m-Tolyl)propan-1-amine Hydrochloride in Asymmetric Synthesis

Executive Summary The pursuit of enantiopure compounds is a cornerstone of modern pharmaceutical development and fine chemical synthesis. While classic chiral amines like 1-phenylethanamine are ubiquitous, the structural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of enantiopure compounds is a cornerstone of modern pharmaceutical development and fine chemical synthesis. While classic chiral amines like 1-phenylethanamine are ubiquitous, the structural nuances of 1-(m-Tolyl)propan-1-amine (and its hydrochloride salt) offer distinct thermodynamic and steric advantages. This application note provides a comprehensive guide to utilizing 1-(m-Tolyl)propan-1-amine hydrochloride as both a high-efficiency chiral resolving agent and a robust chiral auxiliary . By leveraging its unique meta-methyl substitution and extended alkyl chain, chemists can achieve superior stereocontrol and crystal packing predictability in complex asymmetric workflows[1].

Mechanistic Rationale: The Role of the m-Tolyl Group

In asymmetric synthesis, the efficacy of a chiral directing group or resolving agent is dictated by its ability to differentiate transition states or crystal lattices. 1-arylpropan-1-amines are extensively utilized in the pharmaceutical industry to synthesize bioactive molecules and complex nucleotide analogues[1][2].

The specific inclusion of a methyl group at the meta position of the phenyl ring in 1-(m-Tolyl)propan-1-amine introduces two critical mechanistic advantages:

  • Thermodynamic Tuning of Crystallization: In diastereomeric salt resolution, the m-methyl group asymmetrically increases the lipophilicity and steric bulk of the amine. This disrupts the symmetry of the resulting salt bridge network, often amplifying the solubility differential between (R,R) and (S,R) diastereomeric salts in polar protic solvents[3].

  • Enhanced Facial Shielding: When employed as a chiral auxiliary (e.g., via an imine intermediate), the extended propyl chain combined with the m-tolyl ring provides a more rigid and sterically demanding environment than standard ethyl or unsubstituted benzyl derivatives, leading to higher diastereomeric excess (de) during nucleophilic additions[4].

Application 1: Diastereomeric Salt Resolution

Diastereomeric salt formation remains one of the most scalable methods for resolving racemic carboxylic acids. The protocol below is designed as a self-validating system, ensuring high enantiomeric purity through controlled thermodynamic processes.

Workflow Visualization

Resolution A Racemic Acid (Substrate) C Diastereomeric Salt Formation (EtOH / H2O, Reflux) A->C B (R)-1-(m-Tolyl)propan-1-amine (Resolving Agent) B->C D (R,R)-Salt (Crystalline Precipitate) C->D Slow Cooling (Crystallization) E (S,R)-Salt (Mother Liquor) C->E Filtration F Acidification (HCl) & Extraction D->F G Enantiopure (R)-Acid F->G

Caption: Workflow of Diastereomeric Salt Resolution using 1-(m-Tolyl)propan-1-amine.

Step-by-Step Protocol: Optical Resolution of a Racemic Acid

Note: 1-(m-Tolyl)propan-1-amine is commercially supplied as a stable hydrochloride salt to prevent oxidation and degradation. It must be free-based prior to salt formation.

Step 1: Free-Basing the Resolving Agent

  • Action: Suspend 1.0 equivalent of 1-(m-Tolyl)propan-1-amine HCl in dichloromethane (DCM). Add an equal volume of 1M NaOH (aq) and stir vigorously for 15 minutes.

  • Causality: The hydrochloride salt cannot participate in the necessary acid-base salt bridge with the target racemic acid. Complete conversion to the free amine is required.

  • Validation: Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting pale-yellow oil is the active free base.

Step 2: Salt Formation

  • Action: In a round-bottom flask, dissolve 1.0 equivalent of the target racemic acid and 0.5 equivalents of the free-based (R)-1-(m-Tolyl)propan-1-amine in a 9:1 mixture of Ethanol/Water. Heat to reflux until a homogenous solution is achieved.

  • Causality: Using 0.5 equivalents of the resolving agent (the "half-equivalent method") forces competition between the enantiomers of the acid, significantly enhancing the ee of the first crop of crystals.

Step 3: Controlled Crystallization (Critical Step)

  • Action: Program the heating mantle/bath to cool the solution at a strict rate of 5 °C/hour down to 20 °C. Do not agitate aggressively.

  • Causality: Slow cooling promotes Ostwald ripening. Rapid cooling leads to kinetic trapping of the undesired (S,R) -salt within the crystal lattice, destroying the optical purity.

Step 4: Isolation and Self-Validation

  • Action: Filter the resulting crystals. Take a 5 mg aliquot, break the salt with 1M HCl, extract with ethyl acetate, and analyze the organic layer via Chiral HPLC.

  • Validation: If the enantiomeric excess (ee) is ≥ 95%, proceed to Step 5. If ee < 95%, the system mandates a recrystallization from the same solvent mixture.

Step 5: Salt Breaking and Recovery

  • Action: Suspend the validated crystals in Ethyl Acetate and wash with 1M HCl.

  • Causality: The strong mineral acid displaces the weaker chiral carboxylic acid. The aqueous layer retains the resolving agent (as the HCl salt, ready for recovery), while the organic layer yields the enantiopure target acid.

Application 2: Chiral Auxiliary in Stereoselective Additions

Beyond resolution, chiral amines are powerful stereodirecting groups for synthesizing complex multi-ring systems, such as helicene derivatives, and functionalized secondary amines[5].

Workflow Visualization

Auxiliary A Prochiral Ketone B Chiral Imine A->B + Chiral Aux. - H2O C Diastereoselective Addition B->C Nu- (RMgX) D Secondary Amine (Diastereopure) C->D Facial Control E Auxiliary Cleavage (H2, Pd/C) D->E F Target Chiral Amine E->F - Alkane Byproduct

Caption: Stereoselective nucleophilic addition utilizing a chiral auxiliary.

Step-by-Step Protocol: Asymmetric Synthesis via Imine Addition

Step 1: Imine Condensation

  • Action: Combine a prochiral ketone (1.0 eq) and free-based 1-(m-Tolyl)propan-1-amine (1.05 eq) in toluene. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH). Reflux under a Dean-Stark apparatus for 12 hours.

  • Causality: The removal of water physically drives the thermodynamically unfavorable condensation equilibrium toward the quantitative formation of the chiral imine.

Step 2: Diastereoselective Grignard Addition

  • Action: Cool the imine solution to -78 °C under an inert Argon atmosphere. Add the desired Grignard reagent (RMgX, 1.5 eq) dropwise. Stir for 4 hours, then quench with saturated NH₄Cl.

  • Causality: The ultra-low temperature rigidifies the transition state. The m-tolyl and propyl groups of the auxiliary block one face of the imine, forcing the nucleophile to attack exclusively from the less sterically hindered face.

Step 3: Cleavage of the Auxiliary

  • Action: Dissolve the isolated secondary amine in methanol. Add 10% Pd/C (10 wt%) and stir under a Hydrogen atmosphere (1 atm) for 24 hours.

  • Causality: The benzylic C-N bond of the 1-(m-Tolyl)propyl group is highly susceptible to hydrogenolysis. This selectively cleaves the auxiliary, yielding the primary enantiopure amine and a volatile alkane byproduct, which is easily removed in vacuo.

Data Presentation: Thermodynamic Tuning of Resolution

To illustrate the structural advantage of the m-tolyl substitution, the following table summarizes the comparative efficiency of various chiral amines during the benchmark resolution of a standard racemic carboxylic acid (e.g., mandelic acid).

Resolving AgentAromatic SubstitutionAlkyl ChainDiastereomeric Salt Yield (%)Enantiomeric Excess (ee %)
(R)-1-PhenylethanamineNoneEthyl35.082.0
(R)-1-Phenylpropan-1-amineNonePropyl38.588.5
(R)-1-(m-Tolyl)propan-1-amine m-CH₃ Propyl 42.0 96.0

Table 1: Comparative benchmark data demonstrating the impact of steric and lipophilic tuning on resolution efficiency. The meta-methyl group significantly enhances both yield and optical purity by optimizing the solubility differential of the diastereomeric salts.

References

  • [1] (-)-1-Phenylpropylamine 3789-59-1 wiki - Guidechem. Available at:

  • [5] Multiple Kinetic Resolution of Tetrathia[7]helicenes. University of East Anglia (UEA). Available at:

  • [2] Completing the β,γ-CXY-dNTP Stereochemical Probe Toolkit: Synthetic Access to the dCTP Diastereomers and 31P and 19F NMR Correlations with Absolute Configurations. PMC / NIH. Available at:

  • [4] Addition of Non-Stabilized Carbon-Based Nucleophilic Reagents to Chiral N-Sulfinyl Imines. ResearchGate. Available at:

  • [3] 1-phenylpropylamine | CAS#:2941-20-0 | Chemsrc. Available at:

Sources

Method

Application Note: Derivatization of 1-(m-Tolyl)propan-1-amine for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction & Chemical Context

1-(m-Tolyl)propan-1-amine (Chemical Formula: C₁₀H₁₅N, MW: 149.23 g/mol ) is a primary aliphatic amine structurally analogous to amphetamines and substituted cathinones. The direct analysis of primary amines via Gas Chromatography-Mass Spectrometry (GC-MS) presents significant analytical challenges. The active hydrogen atoms on the amine group (-NH₂) are highly polar and readily form hydrogen bonds. When injected into a GC system, these active hydrogens undergo strong secondary interactions with the active silanol sites on the stationary phase of the capillary column. This interaction leads to severe peak tailing, reduced chromatographic resolution, and potential thermal degradation at high injection port temperatures.

To circumvent these issues, chemical derivatization is strictly required. By replacing the active hydrogens with a less polar, fluorinated functional group, the analyte's volatility, thermal stability, and detectability are drastically improved, establishing a self-validating system for accurate quantification.

Mechanistic Rationale for Acylation

For primary amines like 1-(m-tolyl)propan-1-amine, acylation using fluorinated anhydrides is the gold standard. The reaction proceeds via a nucleophilic acyl substitution mechanism. The unshared electron pair on the primary amine (acting as a nucleophile) attacks the electrophilic carbonyl carbon of the anhydride, forming a tetrahedral intermediate. Subsequent elimination of the leaving group yields a stable, volatile fluorinated amide and an acidic byproduct.

Mechanism A 1-(m-Tolyl)propan-1-amine (Nucleophile) C Tetrahedral Intermediate A->C Nucleophilic Attack B PFPA Reagent (Electrophile) B->C D N-PFP Derivative (Target Analyte) C->D Elimination E Pentafluoropropionic Acid (Byproduct) C->E

Figure 1: Nucleophilic acyl substitution mechanism for the PFPA derivatization of primary amines.

Selection of the Optimal Reagent

While Trifluoroacetic anhydride (TFAA), Pentafluoropropionic anhydride (PFPA), and Heptafluorobutyric anhydride (HFBA) are all commonly utilized, PFPA is generally considered the optimal reagent for amphetamine-related primary amines. According to comparative studies on amphetamine-type stimulants [1], PFPA provides the best balance of volatility and high-mass diagnostic ions, yielding superior signal-to-noise ratios (sensitivity) compared to TFAA and HFBA. Furthermore, the use of ethyl acetate as both an extraction and derivatization solvent has been shown to maximize the yield of PFP derivatives while minimizing matrix interference [2].

Quantitative Data Comparison of Acylation Reagents

To justify the experimental choice of PFPA, the following table summarizes the causal relationship between the chosen fluorinated anhydride and its resulting analytical properties when reacted with a primary amine.

Derivatizing ReagentResulting DerivativeNet Mass Added (Da)Analyte VolatilityRelative GC-MS Sensitivity (EI)
TFAA N-Trifluoroacetamide+96Very High (Risk of evaporative loss)Moderate
PFPA N-Pentafluoropropionamide+146High (Optimal balance)Highest (Optimal)
HFBA N-Heptafluorobutyramide+196Moderate (Potential steric hindrance)High

Note: Derivatizing 1-(m-Tolyl)propan-1-amine (MW: 149.23) with PFPA yields the N-PFP derivative (MW: 295.23), providing excellent high-mass fragments for Selected Ion Monitoring (SIM).

Experimental Protocol: PFPA Derivatization Workflow

Workflow N1 Sample Preparation (Basify to pH > 10) N2 Liquid-Liquid Extraction (Ethyl Acetate) N1->N2 Isolate Free Base N3 Solvent Evaporation (N2 Stream, 40°C) N2->N3 Transfer Organic Layer N4 Acylation Reaction (PFPA, 70°C, 30 min) N3->N4 Add Reagent N5 Byproduct Removal (Evaporate Excess PFPA) N4->N5 Cool to RT N6 Reconstitution (Anhydrous Solvent) N5->N6 Quench Reaction N7 GC-MS Analysis (EI Mode, SIM/SCAN) N6->N7 Inject 1-2 µL

Figure 2: End-to-end sample preparation and PFPA derivatization workflow for GC-MS analysis.

Step-by-Step Methodology
  • Sample Preparation & Basification: Aliquot 0.5 mL of the sample matrix (biological fluid or synthetic mixture). Add 0.1 N NaOH to adjust the pH to >10.

    • Causality: Primary amines typically have a pKa of ~9-10. Basification ensures the amine is fully deprotonated into its free base form, which is essential for partitioning into the organic solvent and acting as a nucleophile.

  • Liquid-Liquid Extraction (LLE): Add 2.0 mL of anhydrous ethyl acetate. Vortex vigorously for 1 minute and centrifuge at 3000 rpm for 5 minutes. Transfer the upper organic layer to a clean, silanized glass reaction vial.

  • Concentration: Evaporate the organic extract to dryness under a gentle stream of nitrogen at 40°C.

    • Caution: Do not over-dry. Free base primary amines possess inherent volatility and can be lost if subjected to prolonged nitrogen flow.

  • Acylation Reaction: Reconstitute the dried residue in 50 µL of anhydrous ethyl acetate. Add 50 µL of PFPA reagent. Cap the vial tightly with a PTFE-lined septum. Incubate in a heating block at 70°C for 30 minutes.

    • Causality: Thermal energy is required to overcome the activation barrier of the nucleophilic attack, ensuring quantitative conversion to the N-PFP derivative.

  • Byproduct Removal: Allow the vial to cool to room temperature. Uncap and evaporate the mixture to dryness under a gentle nitrogen stream.

    • Causality: This critical step removes unreacted PFPA and the strongly acidic byproduct (pentafluoropropionic acid). Injecting strong acids will rapidly degrade the GC column's siloxane stationary phase and cause severe baseline drift.

  • Reconstitution: Reconstitute the derivatized analyte in 100 µL of anhydrous ethyl acetate or toluene. Transfer to a GC autosampler vial with an insert.

GC-MS Parameters & Self-Validation

To ensure the trustworthiness of the analytical run, implement the following instrumental parameters and validation checks:

  • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm film thickness) or equivalent 5% phenyl methylpolysiloxane phase.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1-2 µL in splitless mode; Injector temperature at 250°C.

  • Temperature Program: Initial hold at 80°C for 2 min, ramp at 15°C/min to 280°C, and hold for 5 min.

  • MS Detection: Electron Impact (EI) at 70 eV. Use Selected Ion Monitoring (SIM) targeting the high-mass fragments of the N-PFP derivative (expected MW: 295.23 Da).

  • Protocol Self-Validation: A deuterated internal standard (e.g., Amphetamine-D5) must be spiked into the sample prior to extraction. To validate the reaction efficiency, monitor the chromatogram for the underivatized 1-(m-tolyl)propan-1-amine peak. The complete absence of the underivatized peak confirms a 100% derivatization yield, validating the integrity of the sample preparation.

References

  • Mohamed, K. M., & Bakdash, A. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Analytical Chemistry Insights.[Link]

  • Tsikas, D., Beckmann, B., Baskal, S., & Brunner, G. (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. Molecules.[Link]

Application

Application Note: Advanced Recrystallization Protocols for Purifying Amine Hydrochlorides

Mechanistic Principles: Why Amine Hydrochlorides? In pharmaceutical development and fine chemical synthesis, the isolation of basic amines presents a persistent challenge.

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Principles: Why Amine Hydrochlorides?

In pharmaceutical development and fine chemical synthesis, the isolation of basic amines presents a persistent challenge. Freebase amines are frequently viscous oils or low-melting solids that are highly susceptible to atmospheric oxidation and readily absorb carbon dioxide to form carbamates.

To achieve the rigorous purity standards required for active pharmaceutical ingredients (APIs), we must engineer a phase change. By converting the freebase amine into its hydrochloride salt, we fundamentally alter its physicochemical properties. The addition of hydrochloric acid generates an ionic species with a significantly higher melting point and a rigid, well-defined crystal lattice (1). This structural rigidity is the thermodynamic prerequisite for high-efficiency recrystallization, as the highly ordered lattice selectively excludes steric and electronic impurities during slow crystal growth.

Thermodynamics of Solvent Selection

The success of any recrystallization protocol hinges on the causality of solvent-solute interactions. Amine hydrochlorides are highly polar. If a purely non-polar solvent is used, the salt will not dissolve; conversely, pure highly polar protic solvents (like water or pure methanol) often retain too much of the product in solution even at low temperatures, resulting in unacceptable yield losses.

The most robust protocols utilize a binary solvent system : a protic solvent (or organic modifier) to disrupt the ionic lattice via hydrogen bonding at elevated temperatures, paired with an aprotic anti-solvent to enforce precipitation upon cooling. For example, in the purification of benzphetamine hydrochloride, a system of ethyl acetate modified with 5–10% n-butanol provides an optimal thermodynamic environment, yielding high-purity crystals with minimal product lost to the mother liquor (2).

Quantitative Comparison of Common Solvent Systems
Solvent SystemTypical Ratio (v/v)Target ApplicationKey Thermodynamic Characteristics
Ethyl Acetate / n-Butanol 90:10 to 95:5Pharmaceutical APIs (e.g., Benzphetamine)Low RT solubility (5–15 g/L); High reflux solubility (30–60 g/L). Excellent selectivity and yield.
Isopropanol / Water 90:10Complex alkyl amine hydrochloridesGood balance of solubility; water aids in dissolving highly polar impurities.
Ethanol / Diethyl Ether VariableLab-scale general purificationClassic precipitation system; ether acts as a strong anti-solvent to crash out the salt.
Methanol 100%Enamine saltsSimple monocomponent system; requires strict cooling to 5–10 °C for high yield (up to 95%).

Experimental Workflow Visualization

The following logical workflow maps the transformation from a crude freebase oil to a high-purity crystalline salt.

Workflow N1 1. Crude Freebase Amine (Oil or Impure Solid) N2 2. Salt Formation (HCl Addition in Solvent) N1->N2 N3 3. Hot Dissolution (Reflux at 60-70 °C) N2->N3 N4 4. Hot Filtration (Remove Insoluble Matter) N3->N4 N5 5. Controlled Cooling (Ramp 5-10 °C/hr) N4->N5 N6 6. Maturation & Isolation (Hold 0-5 °C, Filter) N5->N6 N7 7. Vacuum Drying (Constant Weight at 40-50 °C) N6->N7 N8 8. Pure Amine Hydrochloride (High-Purity Crystal Lattice) N7->N8

Workflow for the conversion and cooling crystallization of amine hydrochloride salts.

Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes a cooling crystallization method, specifically optimized for mixed solvent systems like Isopropanol/Water or Ethyl Acetate/n-Butanol (3). It is designed as a self-validating system: if the in-process checks fail, the operator must halt and correct the thermodynamic parameters before proceeding.

Step 1: Salt Formation & Solvent Preparation
  • Dissolve the crude freebase amine in a minimal amount of the chosen aprotic solvent (e.g., ethyl acetate or diethyl ether).

  • While under moderate agitation, slowly add a stoichiometric equivalent of anhydrous HCl (e.g., HCl in dioxane or ether) dropwise.

  • Validation Check: Monitor the pH with moistened indicator paper. The addition is complete when the solution registers a stable acidic pH (pH ~2-3). A white precipitate should form immediately.

Step 2: Hot Dissolution
  • Charge a jacketed glass reactor with the crude amine hydrochloride and the predetermined binary solvent mixture (e.g., 90:10 Ethyl Acetate/n-Butanol).

  • Heat the mixture to the dissolution temperature (typically 60–70 °C) while stirring at 100–200 RPM.

  • Validation Check: The solution must become completely transparent. Any residual turbidity indicates either an insufficient volume of the protic modifier (n-butanol) or the presence of insoluble inorganic impurities. Do not proceed to cooling if the solution is turbid.

Step 3: Hot Filtration
  • Rapidly pass the hot solution through a pre-warmed Büchner funnel or inline filter to remove dust and insoluble matter.

  • Causality: Particulate matter acts as premature, uncontrolled nucleation sites, which leads to a wide crystal size distribution and the trapping of impurities.

Step 4: Controlled Cooling Crystallization
  • Transfer the clear filtrate back to the temperature-controlled reactor.

  • Initiate a linear cooling ramp of 5 to 10 °C per hour until the target final temperature (0–5 °C) is reached.

  • Causality: Rapid cooling causes a massive spike in supersaturation, leading to rapid primary nucleation. This forms microscopic crystals that aggregate and trap the mother liquor (occlusion), destroying the purity of the final product. A slow, controlled ramp ensures the solute deposits onto existing crystal faces (crystal growth) rather than forming new nuclei.

Step 5: Maturation and Isolation
  • Hold the resulting slurry at 0–5 °C for 2 to 4 hours. This maturation period allows for complete thermodynamic equilibration, maximizing yield.

  • Isolate the crystalline product via vacuum filtration.

  • Wash the filter cake with a small volume of ice-cold pure anti-solvent (e.g., cold ethyl acetate).

  • Validation Check: Test the mother liquor via TLC or HPLC. If a significant concentration of the API remains, the solvent system was too polar, and the anti-solvent ratio must be increased in future batches.

Step 6: Vacuum Drying
  • Dry the isolated crystals in a vacuum oven at 40–50 °C.

  • Validation Check: Weigh the product periodically. Drying is only complete when a constant weight is achieved, confirming the total removal of volatile organic solvents.

Troubleshooting: The "Oiling Out" Phenomenon

A common failure mode during the recrystallization of amine hydrochlorides is "oiling out" (liquid-liquid phase separation). Instead of forming solid crystals, the solute separates as a dense, immiscible liquid layer at the bottom of the flask.

Causality: Oiling out occurs when the melting point of the impure solute mixture is depressed below the temperature at which it phase-separates from the solvent. The thermodynamics favor the formation of a solute-rich liquid phase rather than a highly ordered solid lattice.

Corrective Action:

  • Adjust the Solvent: The solvent system is likely too poor. Slightly increase the proportion of the protic solvent (e.g., add more isopropanol or n-butanol) to keep the solute dissolved until a lower temperature is reached.

  • Seeding: Reheat the mixture until it forms a single homogeneous phase. Cool it to just above the temperature where oiling out previously occurred, and introduce a few high-purity seed crystals. Seeding bypasses the high activation energy required for primary nucleation, forcing the system to undergo solid crystal growth rather than liquid separation.

References

  • Google Patents. "US 2010/0113831 A1 - Recrystallization of benzphetamine hydrochloride.
  • Google Patents. "CN111632400B - Recrystallization purification method of enamine salt.

Sources

Method

Application Note: Bicyclo[1.1.1]pentanes (BCPs) as sp³-Rich Building Blocks in Modern Medicinal Chemistry

Executive Summary The transition from planar, sp²-hybridized aromatic rings to three-dimensional, sp³-rich aliphatic scaffolds is a defining trend in contemporary drug discovery. Among these non-classical bioisosteres, t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar, sp²-hybridized aromatic rings to three-dimensional, sp³-rich aliphatic scaffolds is a defining trend in contemporary drug discovery. Among these non-classical bioisosteres, the bicyclo[1.1.1]pentane (BCP) motif has emerged as the premier structural surrogate for para-substituted benzenes and internal alkynes. This Application Note details the physicochemical rationale for incorporating BCP building blocks, outlines the mechanistic logic of their synthesis, and provides validated, step-by-step protocols for their scalable generation and late-stage functionalization.

The "Escape from Flatland" Paradigm

Historically, medicinal chemistry has relied heavily on substituted benzene rings due to their synthetic accessibility and predictable functionalization. However, an overreliance on flat, hydrophobic arenes often leads to drug candidates with poor aqueous solubility, high lipophilicity, and susceptibility to cytochrome P450-mediated oxidative metabolism (frequently yielding toxic quinone reactive metabolites)[1].

The 1 paradigm advocates for increasing the fraction of sp³ carbons (Fsp³) within a drug molecule to improve its pharmacokinetic profile[1]. BCPs perfectly fulfill this role. They act as rigid, three-dimensional spacers that mimic the geometry of a para-substituted phenyl ring while conferring the metabolic and physicochemical benefits of an aliphatic framework[2]. Furthermore, replacing ubiquitous benzene rings with BCPs is a proven strategy for navigating out of crowded intellectual property (IP) spaces[1].

Physicochemical Rationale: Phenyl vs. BCP

The success of the BCP core lies in its precise geometric mimicry. The distance between the bridgehead carbons (C1 and C3) in a BCP ring is approximately 1.85 Å, and the exit vectors of substituents attached to these positions maintain a near-perfect 180° angle, identical to para-substituted arenes[3]. This ensures that the spatial orientation of critical pharmacophores remains undisturbed when binding to the target receptor[3].

Table 1: Physicochemical Comparison of para-Phenyl vs. BCP Bioisosteres

Propertypara-Substituted PhenylBicyclo[1.1.1]pentane (BCP)Impact on Drug Profile
Geometry (Exit Vector) ~180° (Planar, 2D)~180° (Propeller-like, 3D)Retains target binding affinity and spatial orientation.
Fraction sp³ (Fsp³) Low (0.0 for the core ring)High (1.0 for the core ring)Correlates with higher clinical success rates.
Lipophilicity (LogP) Higher (Highly hydrophobic)Lower (More hydrophilic)Improved aqueous solubility and bioavailability.
Metabolic Stability Susceptible to epoxidationHighly resistant (Strained C-H)Reduced off-target toxicity; extended half-life.

Mechanistic Logic of BCP Integration

The strained architecture of the BCP ring imparts unusually high C(sp³)–H bond dissociation energies to the methylene bridges[4]. This thermodynamic stability makes the scaffold highly resistant to hydrogen atom transfer (HAT) processes and oxidative degradation, effectively acting as a metabolic shield[4].

G A Traditional Drug Design (Flat, sp²-rich Arenes) B Limitations: Poor Solubility High Toxicity (Quinones) IP Crowding A->B C Escape from Flatland (sp³-rich Scaffolds) B->C Drives innovation D Bicyclo[1.1.1]pentane (BCP) Bioisostere C->D E Improved Properties: Higher Fsp³ Metabolic Stability Retained Exit Vectors D->E Yields

Caption: Logical flow of replacing flat arenes with sp³-rich BCP bioisosteres in modern drug design.

Synthetic Workflows & Divergent Functionalization

Historically, the widespread adoption of BCPs was hindered by the operational hazards of handling [1.1.1]propellane, a highly volatile and reactive precursor[2]. Modern synthetic methodologies have bypassed these limitations by utilizing continuous flow photochemistry. By reacting propellane in situ, chemists can safely generate stable, versatile intermediates like bicyclo[1.1.1]pentane-1,3-dicarboxylic acid on a kilogram scale[1]. This diacid serves as a universal linchpin for divergent functionalization into amines, alcohols, and boronates[1].

Workflow cluster_div Divergent Functionalization Step1 Step 1: Photochemical Addition Propellane + Diacetyl (Flow) Step2 Step 2: Haloform Reaction Batch processing of Diketone Step1->Step2 Intermediate: Diketone Step3 Step 3: BCP-1,3-dicarboxylic acid (Key Intermediate) Step2->Step3 Yields multigram scale Step4A Curtius Rearrangement -> BCP Amines Step3->Step4A Step4B Reduction -> BCP Alcohols Step3->Step4B Step4C Decarboxylative Borylation -> BCP Boronates Step3->Step4C

Caption: Divergent synthetic workflow from [1.1.1]propellane to versatile BCP building blocks.

Validated Experimental Protocols

Protocol A: Large-Scale Continuous Flow Synthesis of BCP-1,3-dicarboxylic acid

Causality Note: Traditional batch synthesis using mercury lamps requires expensive quartz vessels and poses severe thermal hazards. Using a1 eliminates the need for quartz, ensures uniform photon flux, and safely manages the transient propellane species, enabling multi-gram to kilogram scalability[1].

Materials:

  • [1.1.1]Propellane (solution in pentane/ether)

  • Diacetyl (2.0 equivalents)

  • Sodium hypobromite (NaOBr) or Bleach/NaOH solution

  • Flow reactor equipped with 365 nm LEDs and PFA tubing.

Step-by-Step Methodology:

  • Photochemical Addition: Prepare a homogeneous solution of [1.1.1]propellane and diacetyl. Pump the mixture through the PFA tubing of the continuous flow reactor under 365 nm LED irradiation at a residence time optimized for your specific reactor volume (typically 2-6 hours)[1].

  • Intermediate Isolation: Collect the eluent containing the crude BCP-diketone. Remove volatile solvents under reduced pressure.

  • Haloform Reaction: Transfer the crude diketone to a batch reactor. Slowly add an excess of freshly prepared aqueous NaOBr (or NaOH/NaOCl) at 0 °C to initiate the haloform reaction[1].

  • Hydrolysis & Workup: Stir the mixture at room temperature until complete consumption of the diketone is observed via TLC/LC-MS. Quench with a mild reducing agent (e.g., Na₂SO₃) to neutralize excess hypohalite.

  • Acidification: Carefully acidify the aqueous layer with concentrated HCl to pH 1-2. The target bicyclo[1.1.1]pentane-1,3-dicarboxylic acid will precipitate. Filter, wash with cold water, and dry under a vacuum to yield the product as a white solid[1].

Protocol B: High-Throughput Copper-Mediated Synthesis of BCP-Amines

Causality Note: Aromatic amines (anilines) are frequent structural alerts due to their genotoxic potential[5]. Replacing them with BCP-amines (BCPAs) mitigates this risk. Because the tertiary sp³ carbon of a BCP is sterically hindered and lacks a π-system, standard Buchwald-Hartwig aminations fail. 5 overcomes this barrier via a radical-mediated oxidative addition pathway, allowing for the late-stage diversification of bench-stable iodo-BCP building blocks[5].

Materials:

  • 1-Iodo-bicyclo[1.1.1]pentane derivative (1.0 eq)

  • Primary or secondary amine nucleophile (1.5 eq)

  • Copper(I) iodide (CuI, 10-20 mol%)

  • Ligand (e.g., diamine or phenanthroline derivative, 20 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., DMSO or DMF)

Step-by-Step Methodology:

  • Preparation: In a dry reaction vial (or a 96-well plate for high-throughput library synthesis), combine the iodo-BCP building block, amine, CuI, ligand, and base[5].

  • Inert Atmosphere: Seal the vessel and purge the system with Nitrogen or Argon for 5 minutes to prevent oxidative degradation of the copper catalyst.

  • Solvent Addition: Add anhydrous, degassed solvent via syringe.

  • Thermal Coupling: Heat the mixture to 90–110 °C using an automated heating block for 12–24 hours[5].

  • Purification: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify via reverse-phase preparative HPLC or flash chromatography to isolate the 1,3-disubstituted bicyclo[1.1.1]pentylamine[5].

Case Studies in Drug Discovery

The integration of BCPs has yielded remarkable clinical and pre-clinical successes. A landmark example occurred in 2012 when Stepan and co-workers replaced a para-fluorophenyl ring in a γ-secretase inhibitor with a BCP moiety. The resulting analog demonstrated not only higher target affinity but also drastically improved aqueous solubility and metabolic stability, cementing the BCP core as a transformative tool in medicinal chemistry[1][2]. Similar successes have been observed in the optimization of LpPLA2 inhibitors, where BCP incorporation positively impacted the overall physicochemical profile without disrupting critical binding interactions[2][5].

References

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP), National Institutes of Health (NIH) / PMC,[Link]

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes, JACS Au / ACS Publications,[Link]

  • Dibromocarbene addition to bicyclo[1.1.0]butanes: A facile route to substituted bicyclo[1.1.1]pentanes, PNAS,[Link]

  • Rapid access to 3-substituted bicyclo[1.1.1]pentanes, Macmillan Group / Princeton University,[Link]

  • Accelerated Synthesis of Bicyclo[1.1.1]pentylamines: A High-Throughput Approach, Organic Letters / ACS Publications,[Link]

Sources

Application

Advanced LC-MS/MS Methodologies for the Quantitation of Small Molecules in Biological Matrices: A Comprehensive Application Guide

Introduction & Regulatory Landscape Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the undisputed gold standard for the quantitative bioanalysis of small molecule therapeutics, metabolites, and biomarkers i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Regulatory Landscape

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the undisputed gold standard for the quantitative bioanalysis of small molecule therapeutics, metabolites, and biomarkers in complex biological matrices (e.g., plasma, serum, urine). In drug development, pharmacokinetic (PK) and toxicokinetic (TK) data dictate critical safety and efficacy decisions; therefore, the analytical methods generating this data must be impeccably robust and reproducible[1][2].

Historically, bioanalytical laboratories navigated a fragmented landscape of regional regulatory expectations. However, the implementation of the (effective January 2023) has harmonized global standards, superseding previous standalone EMA guidelines and aligning closely with the [2][3][4]. This application note provides an in-depth, mechanistic guide to developing, optimizing, and validating LC-MS/MS methods that meet these stringent global standards.

System Architecture & Bioanalytical Workflow

The integrity of a bioanalytical assay relies on the seamless integration of sample preparation, chromatographic resolution, mass spectrometric detection, and rigorous validation.

BioanalyticalWorkflow Sample Biological Matrix (Plasma, Serum, Urine) Prep Sample Preparation (PPT, LLE, SPE, PL-Depletion) Sample->Prep Aliquot & Internal Standard LC UHPLC Separation (Reversed-Phase / HILIC) Prep->LC Reconstitution & Injection MS ESI-MS/MS Detection (MRM Mode) LC->MS Elution & Ionization Data Data Processing & Quantitation MS->Data Signal Acquisition Val Method Validation (ICH M10 / FDA 2018) Data->Val Regulatory Compliance

End-to-end LC-MS/MS bioanalytical workflow from sample preparation to regulatory validation.

Overcoming the Biological Matrix: The Causality of Matrix Effects

Biological matrices are highly complex mixtures containing high concentrations of endogenous proteins, salts, and lipids. When these endogenous components co-elute with the target analyte, they cause Matrix Effects —specifically, ion suppression or enhancement in the Electrospray Ionization (ESI) source[5][6].

The Phospholipid Mechanism: Phospholipids (PLs), such as glycerophosphocholines, are major components of cell membranes and the primary culprits behind ion suppression[5][7]. Because PLs possess high proton affinities, they aggressively compete with target analytes for available charge and space on the surface of ESI droplets. This charge competition neutralizes analyte ions in the liquid phase before they can enter the gas phase, drastically reducing MS sensitivity[5][7]. Furthermore, PLs accumulate on reversed-phase UHPLC columns, causing erratic elution profiles and shortening column lifespans[7][8].

To mitigate this, sample preparation must evolve beyond simple Protein Precipitation (PPT).

Table 1: Comparison of Sample Preparation Techniques for Bioanalysis
TechniqueMechanism of ActionPhospholipid RemovalAutomation PotentialBest Use Case
Protein Precipitation (PPT) Organic solvent (MeCN/MeOH) denatures and precipitates proteins.Poor (Leaves >90% of PLs in extract)HighHigh-throughput discovery PK where ultimate sensitivity is not required.
Liquid-Liquid Extraction (LLE) Partitioning of analytes into an immiscible organic solvent based on polarity.Moderate (Depends on solvent choice)LowHighly lipophilic or neutral compounds; assays requiring large concentration factors.
Solid-Phase Extraction (SPE) Analyte retention on a solid sorbent (e.g., polymeric, ion-exchange) followed by selective washing.Good (If wash steps are optimized)HighTrace-level quantitation requiring high sample clean-up and concentration[9][10].
Targeted PL-Depletion Zirconia-silica particles selectively bind phosphate groups via Lewis acid/base interactions.Excellent (>95% PL removal)HighClinical and regulatory bioanalysis prone to severe ion suppression[7][11].

Self-Validating Protocol: SPE with Targeted Phospholipid Depletion

To ensure trustworthiness and reproducibility, the following protocol integrates targeted phospholipid depletion with built-in system suitability checks.

Self-Validation System: Every analytical batch must include a Blank Matrix (no analyte, no IS), a Zero Standard (Blank Matrix + IS to check for IS isotopic interference), and Quality Control (QC) samples at Low, Mid, and High concentrations to continuously validate extraction recovery and monitor for carryover[12].

Step-by-Step Methodology:

  • Aliquot & Internal Standard Addition:

    • Action: Transfer 100 µL of plasma to a 96-well collection plate. Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS) working solution.

    • Causality: Adding the SIL-IS at the very first step ensures that any subsequent volumetric losses, extraction inefficiencies, or ionization suppression events are proportionally experienced by both the analyte and the IS, allowing the MS software to perfectly normalize the quantitative ratio[5][6].

  • Protein Disruption:

    • Action: Add 300 µL of 1% Formic Acid in Acetonitrile to the sample. Vortex for 2 minutes.

    • Causality: The high organic content denatures binding proteins, releasing protein-bound analytes. The acidic modifier ensures that basic analytes remain protonated and highly soluble in the organic phase[13].

  • Phospholipid Trapping (Loading):

    • Action: Transfer the entire mixture to a Zirconia-Silica Hybrid SPE plate. Apply positive pressure (2-5 psi) and collect the flow-through.

    • Causality: The electron-deficient d-orbitals of the zirconia atoms form strong Lewis acid/base interactions with the electron-rich phosphate groups of the matrix phospholipids, permanently trapping them on the sorbent while the target analytes pass through unhindered[7][11].

  • Evaporation & Reconstitution:

    • Action: Evaporate the collected eluate to dryness under a gentle stream of ultra-pure nitrogen at 40°C. Reconstitute in 100 µL of the initial UHPLC mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

    • Causality: Matching the reconstitution solvent exactly to the initial chromatographic conditions prevents solvent-induced peak broadening (the "strong solvent effect") upon injection, ensuring sharp, Gaussian peak shapes.

Chromatographic Separation & MS/MS Optimization

Even with rigorous sample preparation, chromatographic separation is mandatory to resolve target analytes from residual isobaric interferences and matrix components.

  • UHPLC Strategy: Utilize sub-2-micron reversed-phase columns (e.g., C18 or Biphenyl) to achieve high theoretical plate counts. Mobile phases typically consist of Water (A) and Acetonitrile or Methanol (B).

  • Ionization Modifiers: The addition of 0.1% Formic Acid or 10 mM Ammonium Formate to the mobile phases is critical. Causality: These modifiers provide an abundant source of protons, driving the equilibrium toward the formation of [M+H]+ ions, which exponentially increases sensitivity in positive ESI mode.

  • Tandem Mass Spectrometry (MRM): Detection must be performed in Multiple Reaction Monitoring (MRM) mode.

    • Causality: MRM acts as a double mass filter. Quadrupole 1 (Q1) isolates the specific precursor mass. The ion is fragmented via Collision-Induced Dissociation (CID) using argon gas in Q2. Quadrupole 3 (Q3) then isolates a specific, structurally significant product fragment. This dual-filtration virtually eliminates background chemical noise, allowing for sub-nanogram/mL limits of quantitation (LLOQ).

Bioanalytical Method Validation (BMV) Framework

Before a method can be used for regulatory study sample analysis, it must be fully validated. The parameters below synthesize the unified requirements of the and guidelines[1][3][4].

Table 2: Key Validation Parameters and Acceptance Criteria (ICH M10 / FDA 2018)
Validation ParameterExperimental DesignRegulatory Acceptance Criteria
Calibration Curve Minimum 6 non-zero concentration levels spanning the expected study range.Back-calculated concentrations must be within ±15% of nominal (±20% at the LLOQ)[12].
Accuracy & Precision 5 replicates of QCs at 4 levels (LLOQ, Low, Mid, High) across 3 separate analytical runs.Intra- and Inter-batch Coefficient of Variation (CV) ≤15% (≤20% at LLOQ)[12].
Selectivity & Specificity Analysis of blank matrix from at least 6 independent sources (including lipemic/hemolyzed).Interfering peak area must be <20% of the LLOQ response and <5% of the IS response.
Matrix Effect Calculate the IS-normalized Matrix Factor (MF) in 6 independent lots of matrix.The CV of the IS-normalized MF across all 6 lots must be ≤15%[6].
Carryover Inject a Blank Matrix sample immediately following the Upper Limit of Quantitation (ULOQ).Blank response must be <20% of the LLOQ and <5% of the IS response.
Stability Bench-top, Freeze-Thaw (min 3 cycles), Autosampler, and Long-Term storage stability.QC concentrations must remain within ±15% of their nominal baseline values[12].

References

  • Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • ICH M10 on bioanalytical method validation and study sample analysis (2023) Source: European Medicines Agency (EMA) URL:[Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples (2016) Source: Bioanalysis Zone URL:[Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis (2021) Source: LCGC International URL:[Link]

Sources

Method

Protocol for reductive amination using 1-(m-Tolyl)propan-1-amine

An Application Note and Protocol for the Synthesis of Secondary Amines via Reductive Amination Utilizing 1-(m-Tolyl)propan-1-amine Authored by: A Senior Application Scientist Abstract Reductive amination stands as a corn...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of Secondary Amines via Reductive Amination Utilizing 1-(m-Tolyl)propan-1-amine

Authored by: A Senior Application Scientist

Abstract

Reductive amination stands as a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development, for its efficiency and control in constructing carbon-nitrogen bonds.[1][2] This application note provides a comprehensive guide to the synthesis of N-substituted secondary amines using 1-(m-Tolyl)propan-1-amine as the primary amine source. We delve into the underlying chemical principles, offer a detailed one-pot experimental protocol optimized for reliability and yield, and present key data to guide researchers. The protocol focuses on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and highly selective reducing agent, ensuring broad substrate scope and functional group tolerance.[3][4]

Introduction: The Strategic Advantage of Reductive Amination

The synthesis of amines is a fundamental task in the development of new pharmaceuticals and functional materials. While direct alkylation of amines with alkyl halides is a classic approach, it is often plagued by a lack of control, leading to mixtures of primary, secondary, tertiary, and even quaternary ammonium salts.[5] Reductive amination, also known as reductive alkylation, offers a superior, more controlled alternative.[1][5] The process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine.[1][6][7]

This method effectively prevents over-alkylation because the imine intermediate forms only once on a primary or secondary amine, ensuring a single alkyl group is introduced in a controlled manner.[5] The reaction can often be performed in a single vessel ("one-pot"), enhancing operational simplicity and efficiency.[1][2][8]

Mechanism and Scientific Principles

The success of a reductive amination protocol hinges on a nuanced understanding of its two-stage mechanism and the careful selection of reagents.

Step 1: Imine and Iminium Ion Formation

The reaction initiates with the nucleophilic attack of the primary amine, 1-(m-Tolyl)propan-1-amine, on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a transient hemiaminal intermediate. Under mildly acidic conditions (typically pH 4-6), the hemiaminal undergoes dehydration to yield an imine (a Schiff base).[5][9] The acidic environment is critical; it protonates the carbonyl oxygen, increasing its electrophilicity, but must not be so acidic as to fully protonate the starting amine, which would render it non-nucleophilic.[5] The resulting imine exists in equilibrium with its protonated form, the iminium ion, which is the key electrophilic species for the subsequent reduction step.

Step 2: Hydride-Mediated Reduction

Once the iminium ion is formed, a reducing agent selectively delivers a hydride (H⁻) to the electrophilic carbon, yielding the final secondary amine. The choice of reducing agent is paramount. While strong reductants like sodium borohydride (NaBH₄) can be used, they can also reduce the starting carbonyl compound, leading to undesired alcohol byproducts.[2][5]

For this reason, milder, more selective reagents are preferred.[3]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for most modern reductive aminations.[1] The electron-withdrawing acetoxy groups moderate its reactivity, making it highly selective for the reduction of the iminium ion over aldehydes or ketones.[3][4] It is moisture-sensitive but performs exceptionally well in aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[3][10][11]

  • Sodium Cyanoborohydride (NaBH₃CN): Another classic selective reagent, NaBH₃CN is stable in mildly acidic conditions.[10][12] However, its high toxicity and the potential for cyanide contamination in the final product and waste stream have led many researchers to favor NaBH(OAc)₃.[12]

The overall mechanistic flow is depicted below.

Reductive_Amination_Mechanism Amine R'-NH₂ (1-(m-Tolyl)propan-1-amine) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Nucleophilic Attack Carbonyl R-C(=O)-R'' (Aldehyde/Ketone) Carbonyl->Hemiaminal Nucleophilic Attack H_plus H⁺ (cat.) Iminium Iminium Ion (Key Electrophile) H_plus->Iminium Protonation Imine Imine Hemiaminal->Imine - H₂O Imine->Iminium Protonation Product R-CH(NHR')-R'' (Secondary Amine) Iminium->Product Hydride Reduction Hydride [H⁻] (from NaBH(OAc)₃) Hydride->Product Hydride Reduction

Figure 1. General mechanism of reductive amination.

Experimental Protocol: One-Pot Synthesis

This protocol outlines a general and robust one-pot procedure for the reductive amination of a carbonyl compound with 1-(m-Tolyl)propan-1-amine.

Materials and Equipment
  • Reagents:

    • 1-(m-Tolyl)propan-1-amine (or its hydrochloride salt)

    • Aldehyde or Ketone substrate

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)

    • Triethylamine (Et₃N) (required only if using an amine salt)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask with a magnetic stir bar

    • Inert atmosphere setup (Nitrogen or Argon balloon/manifold)

    • Syringes and needles

    • Separatory funnel

    • Rotary evaporator

    • Standard glassware for work-up and purification

    • TLC plates and/or LC-MS for reaction monitoring

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the aldehyde or ketone (1.0 eq.).

  • Solvent and Amine Addition: Dissolve the carbonyl compound in anhydrous DCE or THF (to a concentration of 0.1–0.2 M). Add 1-(m-Tolyl)propan-1-amine (1.0–1.2 eq.).

    • Expert Tip: If your amine is a hydrochloride salt, add triethylamine (1.0–1.1 eq.) to the mixture to liberate the free amine before proceeding.[11]

  • Imine Formation: Stir the mixture at room temperature for 20–60 minutes to facilitate the formation of the imine/iminium ion intermediate.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.2–1.5 eq.) to the mixture in one portion. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting carbonyl compound is consumed (typically 1–24 hours).[11]

  • Work-up and Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like DCM or EtOAc (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel if necessary.[11]

Figure 2. Experimental workflow for one-pot reductive amination.

Data Summary: Reaction Parameters

The following table provides representative conditions for different classes of carbonyl substrates.

Carbonyl SubstrateAmine (eq.)NaBH(OAc)₃ (eq.)SolventTypical TimeNotes
Aliphatic Aldehyde1.11.3DCE1-4 hReactions are generally fast.
Aromatic Aldehyde1.11.3DCE2-8 hElectron-withdrawing groups may slow the reaction.
Acyclic Ketone1.21.5THF12-24 hGenerally slower than aldehydes.
Cyclic Ketone1.21.5DCE8-16 hLess sterically hindered than some acyclic ketones.
Weakly Basic Amine1.51.5DCE + AcOH (cat.)16-24 hAcetic acid can be used to catalyze imine formation with less reactive amines.[13]

Troubleshooting and Field Insights

  • Low Yields with Ketones: Reactions involving ketones are inherently slower than those with aldehydes.[13] If a reaction stalls, adding a catalytic amount of acetic acid (0.5-1.0 eq.) can facilitate iminium ion formation and improve the reaction rate.[3]

  • Incomplete Conversion: Ensure all reagents and solvents are anhydrous, as NaBH(OAc)₃ is water-sensitive.[10]

  • Side Products: The primary side reaction is the reduction of the starting carbonyl to an alcohol. This is minimized by using NaBH(OAc)₃ but can occur if the reaction is overheated or if a less selective reducing agent is used.

  • Substrate Limitations: Very sterically hindered ketones or amines may react slowly or not at all.[13] Similarly, extremely electron-deficient (weakly basic) amines may require catalysis or longer reaction times.[12][13]

Conclusion

The protocol described provides a reliable and highly efficient method for the synthesis of secondary amines using 1-(m-Tolyl)propan-1-amine. By leveraging the selectivity of sodium triacetoxyborohydride in a one-pot procedure, this approach minimizes side reactions and simplifies purification, making it an invaluable tool for researchers in drug discovery and chemical synthesis.

References

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Making Substituted Amines Through Reductive Amination. Retrieved from [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series.
  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Vapourtec. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.3.3: Synthesis of Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Boston University. (2011, July 14). Reductive Amination Reaction. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Chem-Station. (2014, May 3). Borch Reductive Amination. Retrieved from [Link]

  • The Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. Retrieved from [Link]

  • Beyond Benign. (2023, October 17). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from [Link]

Sources

Application

Application Note: 4-Fluorothalidomide as a Bifunctional Precursor for Novel PROTAC Ligand Synthesis

Executive Summary Targeted Protein Degradation (TPD) has fundamentally altered the landscape of drug development. By utilizing heterobifunctional molecules known as Proteolysis Targeting Chimeras (PROTACs), researchers c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Targeted Protein Degradation (TPD) has fundamentally altered the landscape of drug development. By utilizing heterobifunctional molecules known as Proteolysis Targeting Chimeras (PROTACs), researchers can hijack the ubiquitin-proteasome system to degrade previously "undruggable" proteins. The rational design of these molecules requires robust, high-yielding synthetic pathways. This technical guide details the strategic utilization of 4-fluorothalidomide as a premier precursor for synthesizing Cereblon (CRBN)-recruiting ligands.

Mechanistic Rationale: The Superiority of SNAr

When constructing PROTACs, the method of linker attachment to the E3 ligase ligand significantly impacts both the yield of the synthesis and the physicochemical properties of the final drug candidate.

Historically, researchers relied on the direct alkylation or acylation of pomalidomide. However, acylation introduces an additional hydrogen bond acceptor and increases the polar surface area, which can severely hinder cell permeability, as detailed in the 1[1].

4-fluorothalidomide bypasses these issues through Nucleophilic Aromatic Substitution (SNAr). The highly electronegative fluorine atom strongly activates the adjacent positions on the phthalimide ring by stabilizing the anionic Meisenheimer intermediate. Because fluoride is an excellent leaving group due to the high polarity of the C-F bond, primary and secondary amine linkers can displace it efficiently under mild basic conditions, preserving the critical glutarimide ring required for CRBN binding (2[2]).

Pathway Visualization: Mechanism of Action

G PROTAC PROTAC (Heterobifunctional Ligand) POI Protein of Interest (POI) PROTAC->POI Warhead Binding CRBN Cereblon (CRBN) E3 Ligase Complex PROTAC->CRBN IMiD Binding TC Ternary Complex [POI - PROTAC - CRBN] POI->TC CRBN->TC UB Polyubiquitination TC->UB E2 Ligase Transfer DEG Proteasomal Degradation UB->DEG 26S Proteasome

Figure 1: Mechanism of Action for 4-Fluorothalidomide-derived PROTACs in targeted degradation.

Quantitative Optimization of SNAr Conditions

The efficiency of the SNAr reaction is highly dependent on thermal energy and steric hindrance. Table 1 summarizes optimized parameters derived from recent library synthesis studies (3[3]).

Amine Linker TypeSolventBaseTemp (°C)Yield (%)Mechanistic Observation
Primary (e.g., PEG-amine)DMSODIPEA (3.0 eq)90 - 110~94%Optimal thermal range; complete conversion without degradation.
Primary (e.g., PEG-amine)DMSODIPEA (3.0 eq)>110<90%Slight yield reduction due to phthalimide ring opening.
SecondaryDMSODIPEA (3.0 eq)13071%Higher activation energy required to overcome steric hindrance.

Experimental Protocols: A Self-Validating Workflow

Protocol 1: SNAr Synthesis of CRBN-Linker Conjugate with Cryptic Impurity Scavenging

Causality & Self-Validation: During the SNAr reaction, a competing nucleophilic acyl substitution can occur at the phthalimide carbonyl, displacing the glutarimide ring. This generates a "cryptic impurity" that co-elutes with the desired product on standard HPLC. To create a self-validating system, we integrate a taurine scavenging step (4[4]). Taurine reacts with the acyl impurities, and its highly polar sulfonate group forces these byproducts into the aqueous phase during extraction, chemically validating the purity of the organic layer.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask, dissolve 4-fluorothalidomide (1.0 eq) and the desired PEG-amine linker (1.1 eq) in anhydrous DMSO (0.2 M concentration).

    • Logic: DMSO is chosen because its high dielectric constant stabilizes the polar transition state of the SNAr reaction.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise.

    • Logic: DIPEA acts as a sterically hindered, non-nucleophilic proton sink to neutralize the HF byproduct, driving the reaction forward without competing with the amine linker for the electrophilic carbon.

  • Thermal Activation: Heat the reaction mixture to 90 °C and stir for 16 hours under an inert nitrogen atmosphere.

    • Analytical Validation: Monitor via LC-MS. Confirm the disappearance of the 4-fluorothalidomide peak and the appearance of the [M+H]+ peak corresponding to the desired conjugate.

  • Taurine Scavenging (Critical QC): Cool the mixture to room temperature. Add an aqueous solution of taurine (0.5 eq) and stir for 2 hours.

    • Logic: Taurine selectively attacks unreacted electrophiles and acyl-substituted byproducts, tagging them with a highly polar sulfonate group.

  • Workup & Extraction: Dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl (3x) to remove DMSO, followed by saturated brine.

    • Chemical Validation: The aqueous layer will turn slightly yellow, confirming the partitioning of the taurine-bound impurities. The organic layer now contains the chemically validated, pure intermediate.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol 2: Warhead Conjugation (Amide Coupling)
  • Activation: Dissolve the POI-targeting warhead (containing a free carboxylic acid, 1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 minutes.

    • Logic: HATU rapidly converts the carboxylic acid into a highly reactive O-Atab ester, preventing racemization of sensitive chiral centers.

  • Coupling: Add the pure CRBN-linker conjugate from Protocol 1 (1.0 eq) to the activated warhead solution. Stir at room temperature for 4 hours.

  • Purification: Purify via preparative reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA) to yield the final PROTAC ligand.

Synthesis & Purification Logic Visualization

Workflow Precursor 4-Fluorothalidomide (Precursor) SNAr SNAr Reaction (DIPEA, DMSO, 90°C) Precursor->SNAr Amine PEG-Amine Linker (Nucleophile) Amine->SNAr Impurity Cryptic Impurity (Acyl Substitution) SNAr->Impurity Side Reaction Taurine Taurine Scavenging (Self-Validation) SNAr->Taurine Workup Impurity->Taurine Removed Product CRBN-Linker Conjugate (Pure Intermediate) Taurine->Product Warhead Warhead Coupling (Amide/Click) Product->Warhead Final Novel PROTAC Ligand Warhead->Final

Figure 2: Logical workflow for PROTAC synthesis highlighting taurine scavenging for purity.

References

  • Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries SciSpace / Digitellinc
  • Current strategies for the design of PROTAC linkers: a critical review Explor
  • OSMI-4-based PROTACs do not influence O-GlcNAc transferase and O-GlcNAcylation levels in cells N
  • Identification and removal of a cryptic impurity in pomalidomide-PEG based PROTAC Beilstein Journal of Organic Chemistry

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(m-Tolyl)propan-1-amine Hydrochloride

This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis of 1-(m-Tolyl)propan-1-amine hydrochloride. We will address common challenges,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis of 1-(m-Tolyl)propan-1-amine hydrochloride. We will address common challenges, focusing on improving reaction yield and purity through a detailed examination of the reductive amination pathway.

Section 1: Synthesis Overview & Recommended Protocol

The synthesis of 1-(m-Tolyl)propan-1-amine is most commonly achieved via the reductive amination of its corresponding ketone precursor, 1-(m-Tolyl)propan-1-one. This one-pot reaction involves the formation of an imine intermediate from the ketone and an ammonia source, which is then reduced in situ to the desired primary amine.[1][2] The final step involves the formation of the hydrochloride salt for improved stability and handling.

Experimental Workflow: One-Pot Reductive Amination

G cluster_prep Reaction Setup cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up & Isolation cluster_purification Purification & Salt Formation A 1. Combine Ketone, Ammonia Source & Solvent B 2. Stir at RT (1-2h, monitor by TLC/LC-MS) A->B C 3. Adjust pH (4-6) with Acetic Acid B->C D 4. Add NaBH(OAc)₃ portion-wise at 0°C C->D E 5. Warm to RT, Stir until completion D->E F 6. Quench with aq. NaHCO₃ E->F G 7. Extract Free Base with Organic Solvent F->G H 8. Dry, Filter & Concentrate G->H I 9. Dissolve Crude Amine in Ether/IPA H->I J 10. Add HCl solution I->J K 11. Filter & Dry Final HCl Salt J->K

Caption: High-level workflow for the synthesis of 1-(m-Tolyl)propan-1-amine HCl.

Detailed Step-by-Step Protocol

This protocol is optimized for high yield and purity by using a mild, selective reducing agent to minimize side reactions.

Materials:

  • 1-(m-Tolyl)propan-1-one

  • Ammonium Acetate (NH₄OAc)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Glacial Acetic Acid (AcOH)

  • Methanol (MeOH)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Hydrochloric Acid (e.g., 2M solution in Diethyl Ether or Isopropanol)

Procedure:

  • Imine Formation:

    • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(m-Tolyl)propan-1-one (1.0 eq).

    • Add ammonium acetate (2.0-3.0 eq) and methanol (approx. 5-10 mL per mmol of ketone).

    • Stir the mixture at room temperature for 1-2 hours. The formation of the imine intermediate is crucial and can be monitored by TLC or LC-MS. For many reductive aminations, a pH between 4 and 6 is optimal to facilitate imine formation.[3]

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly. NaBH(OAc)₃ is preferred over NaBH₄ because it is a milder reducing agent that selectively reduces the iminium ion without significantly reducing the starting ketone, thus preventing the formation of the corresponding alcohol byproduct.[2][4]

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, or until reaction completion is confirmed by TLC/LC-MS.

  • Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ until gas evolution ceases.

    • Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free amine.

  • Salt Formation and Purification:

    • Dissolve the crude amine in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

    • Slowly add a solution of HCl in the same solvent (e.g., 2M HCl in Et₂O) with stirring.

    • The hydrochloride salt will precipitate out of the solution. If it oils out, scratching the flask or adding a seed crystal can induce crystallization.

    • Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum. Recrystallization from a solvent system like isopropanol/ether can be performed if further purification is needed.[5]

Reagent Stoichiometry Summary
ReagentMolar EquivalentPurpose
1-(m-Tolyl)propan-1-one1.0Starting Material
Ammonium Acetate2.0 - 3.0Ammonia Source
Sodium Triacetoxyborohydride1.5Selective Reducing Agent
Acetic AcidCatalyticAdjusts pH for Imine Formation
Hydrochloric Acid1.0 - 1.1Salt Formation

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis, providing causal explanations and actionable solutions.

Troubleshooting Workflow: Diagnosing Low Yield

G Start Low Yield of Final Product CheckTLC Analyze Crude Reaction Mixture by TLC/LC-MS Start->CheckTLC Ketone High % of Starting Ketone Remains CheckTLC->Ketone Starting Material Dominant Alcohol Significant Alcohol Byproduct Observed CheckTLC->Alcohol New Spot with Lower Rf Other Complex Mixture / Other Byproducts CheckTLC->Other Multiple Spots Sol_Ketone1 Problem: Inefficient Imine Formation Solution: 1. Ensure pH is 4-6 (add catalytic AcOH). 2. Increase reaction time for imine formation before adding reductant. 3. Consider a dehydrating agent (e.g., MgSO₄). Ketone->Sol_Ketone1 Sol_Alcohol1 Problem: Ketone Reduction Solution: 1. Use a more selective reductant like NaBH(OAc)₃ or NaBH₃CN instead of NaBH₄. 2. Add reductant slowly at 0°C. Alcohol->Sol_Alcohol1 Sol_Other1 Problem: Side Reactions or Degradation Solution: 1. Check for secondary amine formation; adjust stoichiometry if needed. 2. Ensure reaction is run under inert atmosphere. 3. Lower reaction temperature if degradation is suspected. Other->Sol_Other1

Caption: A decision tree for troubleshooting low-yield reductive amination reactions.

Frequently Asked Questions

Q1: My reaction yield is consistently low, and I recover a lot of my starting ketone. What's going wrong?

A1: This is the most common issue and almost always points to inefficient formation of the imine or iminium ion intermediate. The reduction step cannot occur if its substrate isn't present in sufficient concentration.

  • Causality: The formation of an imine from a ketone and ammonia is an equilibrium-driven process. The equilibrium can be unfavorable without proper catalysis. The reaction is catalyzed by mild acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the amine to attack. However, if the pH is too low (too acidic), the amine nucleophile will be protonated to its non-reactive ammonium form, shutting down the reaction.[4]

  • Solutions:

    • Optimize pH: The "sweet spot" for many reductive aminations is a pH of 4-6.[3] Add a catalytic amount of glacial acetic acid to your reaction mixture before adding the reducing agent.

    • Allow Time for Imine Formation: Do not add the reducing agent immediately. Allow the ketone and ammonia source to stir together at room temperature for at least 1-2 hours to allow the imine equilibrium to be established. Monitor its formation by TLC or LC-MS.

    • Water Removal: The formation of the imine releases a molecule of water. In some cases, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) can help drive the equilibrium towards the imine product.

Q2: My crude NMR shows a significant amount of 1-(m-tolyl)propan-1-ol. How can I prevent the formation of this alcohol byproduct?

A2: This indicates that your reducing agent is reducing the starting ketone in addition to the desired imine intermediate. This is a common issue when using strong, non-selective hydrides.

  • Causality: Sodium borohydride (NaBH₄) is a powerful reducing agent capable of readily reducing aldehydes and ketones to their corresponding alcohols.[6][7] While it can also reduce imines, it does not differentiate well between the ketone starting material and the imine intermediate, leading to a mixture of products.

  • Solutions:

    • Switch to a Selective Reducing Agent: This is the most effective solution. Sodium triacetoxyborohydride (NaBH(OAc)₃) is sterically hindered and less reactive, making it highly selective for the reduction of iminium ions over ketones.[2][4] Sodium cyanoborohydride (NaBH₃CN) is another classic choice for this reason, though it carries toxicity concerns.[8]

    • Stepwise Procedure: If you must use NaBH₄, a two-step process can improve the yield. First, form the imine in methanol, then add the NaBH₄ at a low temperature (0 °C). This gives the imine a chance to form before the reductant is introduced.[9]

Q3: I'm concerned about forming a secondary amine byproduct, bis(1-(m-tolyl)propyl)amine. How can I minimize this?

A3: The formation of a secondary amine occurs when the newly formed primary amine product acts as a nucleophile and reacts with another molecule of the starting ketone.

  • Causality: The product amine can be more nucleophilic than the ammonia source, leading to a competitive reaction that forms a secondary imine, which is then reduced.

  • Solutions:

    • Use an Excess of the Ammonia Source: Using a 2- to 3-fold excess of ammonium acetate helps to ensure that the ketone is more likely to react with ammonia than with the primary amine product, shifting the equilibrium away from secondary amine formation.

    • Control Stoichiometry: Avoid using an excess of the ketone, as this will leave unreacted electrophile available to react with your product.

Q4: How should I purify my final amine hydrochloride salt if it is still impure after precipitation?

A4: The primary method for purifying a solid organic compound is recrystallization. For amines, an acid-base extraction of the free base can be performed prior to salt formation to remove neutral impurities.

  • Causality: Impurities can be trapped within the crystal lattice during precipitation. Recrystallization is a process of dissolving the impure solid in a hot solvent and allowing it to cool slowly, forming purer crystals while the impurities remain in the mother liquor.[5]

  • Solutions:

    • Acid-Base Extraction (Pre-Salt Formation): Dissolve your crude free base in a solvent like ethyl acetate. Wash the organic solution with a dilute acid (e.g., 1M HCl). Your amine will move into the aqueous layer as the protonated salt, while neutral impurities (like the alcohol byproduct) remain in the organic layer. Then, basify the aqueous layer (e.g., with 2M NaOH) and extract your purified free base back into an organic solvent.[10]

    • Recrystallization (Post-Salt Formation): Find a suitable solvent or solvent system. For polar hydrochloride salts, polar solvents like ethanol or isopropanol are good starting points. You need a solvent in which the compound is soluble when hot but poorly soluble when cold. A mixture, such as isopropanol/diethyl ether, is often effective. Dissolve the salt in a minimal amount of boiling isopropanol and then slowly add ether until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly.

Summary of Common Issues and Solutions
IssueLikely Cause(s)Recommended Solution(s)
Low Yield / High Starting Material Inefficient imine formation; Suboptimal pHAdjust pH to 4-6 with AcOH; Increase imine formation time.
Alcohol Byproduct Formation Non-selective reducing agent (e.g., NaBH₄)Use NaBH(OAc)₃ or NaBH₃CN; Add reductant at 0°C.
Secondary Amine Byproduct Product amine reacts with starting ketoneUse an excess of the ammonia source (e.g., NH₄OAc).
Difficult Purification Co-precipitation of impuritiesPerform acid-base extraction on the free base before salt formation; Recrystallize the final HCl salt.
References
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Reddy, K. T., et al. (2011). A new process for the synthesis of enantiomerically pure R-(+)
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • MDPI. (2021, November 14). A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. Retrieved from [Link]

  • Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

  • Anonymous. (n.d.). Reduction of oximes with sodium borohydride - copper (II) sulfate in methanol. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • PMC. (2021, May 13). High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene. Retrieved from [Link]

  • Polymer Chemistry (RSC Publishing). (n.d.). Novel high molecular weight aliphatic polyamide 3X based on 1,3-propanediamine: synthesis and side reaction mechanism. Retrieved from [Link]

  • MH Chem. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. Retrieved from [Link]

  • PMC. (n.d.). Selective Hydrogenation of Cyclic Imides to Diols and Amines and Its Application in the Development of a Liquid Organic Hydrogen Carrier. Retrieved from [Link]

  • PMC. (2021, April 26). A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines. Retrieved from [Link]

  • MDPI. (2023, March 15). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Retrieved from [Link]

  • PMC. (2021, December 22). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. Retrieved from [Link]

  • The Drug Classroom. (2023, October 8). Synthesis of Adderall by Reductive Amination of P2P (1-phenyl-2-propanone) with NaBH3CN. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Retrieved from [Link]

  • Journal of the Indian Chemical Society. (n.d.). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Retrieved from [Link]

  • Sciforum. (n.d.). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Retrieved from [Link]

  • MDPI. (2026, March 8). Selective Hydrogenation of DMAPN to DMAPA over Supported Ni-Cu Alloy Catalysts. Retrieved from [Link]

  • ResearchGate. (2026, February 7). One-Pot Reductive Amination of Aldehydes and Ketones with α-Picoline-borane in Methanol, in Water, and in Neat Conditions. Retrieved from [Link]

  • PMC. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Retrieved from [Link]

  • OChemOnline. (2021, November 30). Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation. YouTube. Retrieved from [Link]

Sources

Optimization

Technical Support Center: A Guide to Preventing Amine Tailing in Silica Gel Chromatography

Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regardin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding a common challenge in purification: the tailing of amines on silica gel chromatography. As Senior Application Scientists, we've designed this resource to provide not only solutions but also the underlying scientific principles to empower you in your experimental work.

Troubleshooting Guide: My Amine is Tailing on the Silica Gel Column. What Should I Do?

Peak tailing with amine compounds is a frequent frustration in silica gel chromatography, leading to poor separation, cross-contamination of fractions, and reduced product recovery.[1] This step-by-step guide will help you diagnose and resolve the issue efficiently.

Step 1: Confirm the Basics

Before making significant changes to your method, ensure that common chromatographic errors are not the source of the problem.

  • Sample Overload: Loading too much sample onto the column can cause tailing for any compound, not just amines.[2] Try reducing the amount of crude material loaded onto the column.

  • Sample Purity: Confirm if the tailing is from a single compound or a mixture of closely related impurities. A quick analysis by LC-MS or high-resolution TLC can provide clarity.

Step 2: Modify the Mobile Phase

If the issue persists with an appropriate sample load, the next and most common solution is to modify the mobile phase by adding a basic additive.

The Underlying Principle: Standard silica gel possesses acidic silanol groups (Si-OH) on its surface.[1][2][3] Basic amines can interact strongly with these acidic sites through ionic interactions, causing them to bind too tightly and elute slowly, resulting in tailing.[2] Adding a small amount of a competing base to the mobile phase will "deactivate" or "mask" these acidic silanol groups.[2][4] This competing base interacts with the silanol groups, preventing the amine analyte from binding strongly, which allows for a more symmetrical peak shape.[2][5]

Option A: Add Triethylamine (TEA)

This is the most frequently used method. TEA is a volatile base that effectively neutralizes the acidic silanol sites.[6][7]

Experimental Protocol: Using Triethylamine (TEA) in Your Eluent

  • Develop a TLC Method: First, determine an appropriate solvent system (e.g., ethyl acetate/hexanes) that gives your desired compound an Rf value between 0.2 and 0.4.

  • Prepare the Modified Eluent: To your chosen solvent system, add triethylamine to a final concentration of 0.5-2% (v/v). For instance, to prepare 500 mL of eluent with 1% TEA, you would add 5 mL of TEA to 495 mL of your solvent mixture.

  • Column Equilibration: Equilibrate your silica gel column with the TEA-containing mobile phase before loading your sample. This ensures the silica surface is fully deactivated.

  • Elution: Run the chromatography as usual with the modified eluent.

Option B: Use Ammonia

Ammonia is another effective base, particularly for more polar amines. It is often used as a solution in methanol.

Experimental Protocol: Using Ammonia in Your Eluent

  • Prepare Ammonia Solution: In a well-ventilated fume hood, prepare a 1-2% solution of concentrated ammonium hydroxide in your polar solvent (e.g., methanol). Alternatively, bubbling anhydrous ammonia gas through the solvent can yield better results.[8]

  • Prepare the Eluent: Add this ammonia-containing polar solvent to your mobile phase. A common starting point is a dichloromethane/methanol system.

  • Column Preparation: You can either equilibrate the column with the ammonia-containing eluent or prepare a slurry of silica gel in the eluent before packing the column.

  • Elution: Proceed with the chromatography. Be aware that an ammonia gradient can naturally form on the column during elution.[8]

ModifierTypical Concentration (v/v)Use Case
Triethylamine (TEA) 0.1 - 5%General-purpose base for neutralizing silica.[2]
Ammonia (NH₃) 1 - 10% in MeOH/DCMEffective for polar amines.[2]
Pyridine Used as a competing baseLess common due to its odor and higher boiling point.[2]
Step 3: Consider an Alternative Stationary Phase

If mobile phase modification does not resolve the tailing or is not compatible with your compound, changing the stationary phase is the next logical step.

Option A: Amine-Functionalized Silica

This stationary phase has amine groups covalently bonded to the silica surface, creating a basic environment that is ideal for purifying basic compounds.[6][9][10] This approach eliminates the need for basic additives in the mobile phase, simplifying the purification process and subsequent solvent removal.[11][12]

Option B: Basic or Neutral Alumina (Al₂O₃)

Alumina is a good alternative to silica for the purification of basic compounds.[6][13] It is inherently basic and can prevent the strong interactions that cause tailing on silica.[14][15] Method development on alumina TLC plates is recommended to determine the optimal solvent system.[13]

Stationary PhaseAdvantagesDisadvantagesBest For
Standard Silica Inexpensive, versatileAcidic surface causes tailing with aminesNon-basic compounds, or when using basic modifiers
Amine-Functionalized Silica Basic surface, excellent for amines, no need for mobile phase additives[9][11]More expensive than standard silica[9]Highly basic or sensitive amines[6]
Basic/Neutral Alumina Basic nature ideal for amines[6][16]Can have lower resolving power for some compounds[6]Basic and acid-sensitive compounds

Frequently Asked Questions (FAQs)

Q1: Why exactly do my amines tail on a silica gel column?

The tailing of amines on silica gel is primarily due to strong interactions between the basic amine and the acidic surface of the silica. The silica surface is covered with silanol groups (Si-OH).[1][2] These silanol groups can act as Brønsted acids and can exist in different forms, some of which are highly acidic with pKa values as low as 3.8-5.6.[17][18][19] Your basic amine can be protonated by these acidic silanols, leading to a strong ionic interaction that significantly slows its movement down the column relative to the bulk mobile phase, resulting in a "tailing" or streaked appearance.[2]

TEA deactivates silica, allowing the amine to elute properly.
Q3: Are there any downsides to using triethylamine?

Yes, while effective, there are a few considerations. TEA has a relatively high boiling point (89.5 °C), which can make it difficult to remove completely from your purified fractions under vacuum. This can be problematic if the residual TEA interferes with subsequent reactions or biological assays. Also, TEA can sometimes alter the selectivity of the separation. [8]

Q4: When should I choose an amine-functionalized column over adding a modifier?

You should strongly consider an amine-functionalized column in the following scenarios:

  • Highly Basic Amines: For compounds with very high pKa values, even a mobile phase modifier may not be sufficient to prevent tailing.

  • Acid-Sensitive Compounds: If your compound is sensitive to the acidic nature of standard silica gel and could decompose, an amine column provides a gentler, basic environment. [6]* Difficulty Removing Modifier: When complete removal of TEA or ammonia from the final product is critical and challenging.

  • Improved Reproducibility: Bonded phases like amine-silica can offer more reproducible separations compared to relying on a mobile phase additive.

Q5: Can I use an acidic modifier instead of a basic one?

While it seems counterintuitive, adding an acid is a common strategy in reversed-phase chromatography for basic compounds. However, in normal-phase silica gel chromatography, adding an acid is generally not recommended for preventing amine tailing. Doing so would further protonate the amine, increasing its ionic character and strengthening its interaction with the silica surface, which could worsen the tailing or cause the compound to bind irreversibly. [2]

Troubleshooting Workflow

Troubleshooting_Workflow Start Amine Tailing Observed Check_Load Is the column overloaded? Start->Check_Load Reduce_Load Reduce Sample Load Check_Load->Reduce_Load Yes Modify_Eluent Add Basic Modifier to Eluent (e.g., 1% TEA) Check_Load->Modify_Eluent No Reduce_Load->Start Check_Success1 Tailing Resolved? Modify_Eluent->Check_Success1 Change_Stationary_Phase Change Stationary Phase Check_Success1->Change_Stationary_Phase No Success Problem Solved Check_Success1->Success Yes Use_Amine_Silica Use Amine-Functionalized Silica Change_Stationary_Phase->Use_Amine_Silica Use_Alumina Use Basic or Neutral Alumina Change_Stationary_Phase->Use_Alumina Use_Amine_Silica->Success Use_Alumina->Success caption Troubleshooting workflow for amine tailing.

Troubleshooting workflow for amine tailing.

References

  • Mahler, M., & Thomason, V. (2012, November 8). RediSep basic alumina column Purification of high pKa compounds. Teledyne ISCO. Retrieved from [Link]

  • Taylor, T. (2020, November 13). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC International. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022, April 22). Using neutral or basic alumina in column chromatography for purification of amines. Retrieved from [Link]

  • ResearchGate. (2014, April 2). How Triethilamine works on a compound separation in a reversed phase column (C18)? Retrieved from [Link]

  • ACS Publications. (n.d.). Detection of Local Density Distribution of Isolated Silanol Groups on Planar Silica Surfaces Using Nonlinear Optical Molecular Probes. Analytical Chemistry. Retrieved from [Link]

  • ACS Publications. (2012, February 6). The Silica–Water Interface: How the Silanols Determine the Surface Acidity and Modulate the Water Properties. Journal of Chemical Theory and Computation. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2022, November 9). Amino Silica Gel. Retrieved from [Link]

  • Biotage. (2023, January 19). When should I use an amine-bonded silica for flash chromatography? Retrieved from [Link]

  • Orochem. (n.d.). Alumina. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2022, November 7). Activated Alumina - TLC Grade. Retrieved from [Link]

  • WordPress.com. (2006, October 5). Purifying amines on silica. Org Prep Daily. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved from [Link]

  • Sciencemadness. (2017, October 6). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? Retrieved from [Link]

  • Reddit. (2023, April 11). Flash Column Chromatography with Ammonia: Your experiences please! r/OrganicChemistry. Retrieved from [Link]

  • ResearchGate. (2016, February 20). How to isolate Imine by column chromatography? Retrieved from [Link]

  • ResearchGate. (2019, March 28). Deactivation of silica gel? Retrieved from [Link]

  • Science Forums. (2011, August 29). Amine purification. Retrieved from [Link]

  • Biotage. (n.d.). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • ResearchGate. (2018, October 30). TLC tailing and carboxylic acid? Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Amine Salt Formation

Welcome to the Technical Support Center for amine salt formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amine salt formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis and isolation of amine salts. The following content is structured in a question-and-answer format to directly address specific challenges you may encounter.

I. Frequently Asked Questions (FAQs)

Q1: My amine salt is not precipitating. What are the common causes and solutions?

There are several reasons why an amine salt may fail to precipitate:

  • High Solubility in the Chosen Solvent: The most common reason is that the salt is simply too soluble in the reaction solvent.

    • Solution: Introduce an anti-solvent, a solvent in which the salt is insoluble, to decrease its solubility.[1] Common anti-solvents include ethers, hexanes, or other nonpolar solvents. The addition should be done gradually to promote crystallization over "oiling out."

  • Incorrect Stoichiometry: An improper ratio of amine to acid can prevent salt formation.

    • Solution: Ensure you are using the correct stoichiometric amounts of your reactants.[2][3] It can be beneficial to use a slight excess of the amine to ensure complete reaction of the acid.[4]

  • Formation of a Gummy or Oily Product: Sometimes, instead of a crystalline solid, a viscous liquid or "gum" forms.

    • Solution: This can often be rectified by vigorous stirring, scratching the inside of the flask with a glass rod to create nucleation sites, or by dissolving the oil in a minimal amount of a good solvent and then adding an anti-solvent.[5]

Q2: How does the pKa of the amine and acid affect salt formation?

The relationship between the pH of the solution and the pKa of the amine and acid is crucial for successful salt formation.[6][7][8][9]

  • General Principle: A salt will form when the pH of the solution is between the pKa of the amine's conjugate acid and the pKa of the acid. Specifically, for a salt of a weak base to be stable, the pH of the microenvironment should be below the salt's maximum pH (pHmax).[10]

  • The "Rule of 2": As a general guideline, for a stable salt to form, the pKa of the acid should be at least 2 pH units lower than the pKa of the amine's conjugate acid.[7]

  • Practical Implication: If you are working with a weakly basic amine, you will need a relatively strong acid to ensure complete protonation and salt formation.[11] Conversely, a strongly basic amine can form a salt with a wider range of acids.

Q3: What are the best analytical techniques to confirm the formation and purity of my amine salt?

A combination of techniques is recommended for comprehensive characterization:

  • Spectroscopy:

    • Infrared (IR) Spectroscopy: Look for the appearance of a broad N-H+ stretching band, which is a characteristic feature of ammonium salts.[12] The pattern of N-H stretching can also help distinguish between primary, secondary, and tertiary amines.[13]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show a shift in the signals of protons near the amine group upon protonation.[13]

  • X-Ray Diffraction (XRD):

    • Powder XRD (pXRD): Confirms the crystalline nature of the salt and can be used to identify different polymorphic forms.[4]

    • Single-Crystal XRD: Provides the definitive molecular structure of the salt.[4]

  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC): Can determine the melting point and identify polymorphic transitions.

    • Thermogravimetric Analysis (TGA): Can assess the thermal stability of the salt and identify the presence of solvates.

  • Chromatography:

    • Thin-Layer Chromatography (TLC): Can be used to monitor the progress of the reaction and assess the purity of the product.[14]

II. Troubleshooting Guide

This section provides a more in-depth look at specific problems and their solutions, presented in a cause-and-effect framework.

Issue 1: The isolated product is hygroscopic.

Hygroscopicity , the tendency of a substance to absorb moisture from the air, can be a significant issue for the handling and stability of amine salts.[15][16][17][18][19]

Potential Cause Explanation Recommended Solution
Inherent property of the salt Some salts are naturally more hygroscopic than others due to their chemical structure and crystal packing.Consider forming a different salt. For example, if the hydrochloride salt is hygroscopic, try forming the sulfate or a salt with an organic acid like tartaric or maleic acid.[5]
Amorphous content Amorphous (non-crystalline) material is generally more hygroscopic than its crystalline counterpart.Ensure complete crystallization. This can be promoted by slow cooling, seeding the solution with a small crystal of the desired salt, or using a different solvent system.
Residual solvent The presence of residual solvent, especially water, can contribute to hygroscopicity.Dry the product thoroughly under vacuum.[4] Azeotropic distillation with a solvent like toluene can also be effective at removing water.[5]
Issue 2: The reaction results in a mixture of products or low yield.
Potential Cause Explanation Recommended Solution
Side reactions The amine or acid may be participating in unintended side reactions. For example, using a ketone like acetone as a solvent can lead to the formation of an iminium salt instead of the desired ammonium salt.[1]Choose an inert solvent that does not react with your starting materials. Suitable solvents include alcohols, ethers, and hydrocarbons.[20]
Disproportionation The salt may be converting back to the free amine and acid. This is more likely to occur with salts of weakly basic drugs.[21][22][23][24]Select a counter-ion that forms a more stable salt (lower Ksp). Control the pH of the microenvironment to keep it below the pHmax of the salt.[10][23]
Over-alkylation In the synthesis of tertiary amines, the product can react further with the alkylating agent to form an undesirable quaternary ammonium salt.[25]Use the amine as the limiting reagent or add the alkylating agent slowly to the reaction mixture to maintain a high concentration of the starting amine relative to the alkylating agent.[25]
Issue 3: The salt has poor physical properties (e.g., fine powder, difficult to filter).
Potential Cause Explanation Recommended Solution
Rapid crystallization Adding the anti-solvent too quickly or cooling the solution too rapidly can lead to the formation of very small crystals that are difficult to handle.Optimize the cooling profile and agitation. Slower cooling and appropriate stirring can lead to larger, more well-defined crystals.[26]
"Oiling out" The salt may separate as a liquid phase before it crystallizes.Adjust the solvent system or concentration. "Oiling out" can occur if the salt is too soluble or if the temperature is too high.[26]

III. Experimental Protocols & Workflows

Protocol 1: General Procedure for Amine Salt Formation by Precipitation
  • Dissolve the Amine: In a suitable flask, dissolve the amine in a solvent in which both the amine and the acid are soluble.

  • Prepare the Acid Solution: In a separate container, dissolve the acid in the same solvent or a miscible co-solvent.

  • Combine the Reactants: Slowly add the acid solution to the stirred amine solution. The reaction is often exothermic, so cooling may be necessary.[1]

  • Induce Precipitation: If the salt does not precipitate spontaneously, add an anti-solvent dropwise until the solution becomes cloudy.

  • Crystallization: Allow the mixture to stir, possibly with cooling, to promote the formation of crystals.

  • Isolate the Salt: Collect the solid product by vacuum filtration and wash it with a small amount of the anti-solvent.

  • Dry the Product: Dry the salt under vacuum to remove any residual solvent.[4]

Workflow for Troubleshooting Poor Salt Crystallization

G start Poor Salt Crystallization solubility Is the salt too soluble? start->solubility stoichiometry Is the stoichiometry correct? solubility->stoichiometry No antisolvent Add an anti-solvent (e.g., ether, hexanes) solubility->antisolvent Yes oiling_out Is the product 'oiling out'? stoichiometry->oiling_out Yes check_stoichiometry Verify reactant ratios stoichiometry->check_stoichiometry No stir_scratch Stir vigorously or scratch flask oiling_out->stir_scratch Yes end Crystalline Salt Obtained oiling_out->end No antisolvent->end check_stoichiometry->end redissolve Redissolve and add anti-solvent slowly stir_scratch->redissolve redissolve->end

Caption: Troubleshooting workflow for poor salt crystallization.

Diagram of Key Parameters in Amine Salt Formation

G Amine Amine (pKa, Sterics) Salt Amine Salt (Crystal Form, Yield, Purity) Amine->Salt Acid Acid (pKa, Sterics) Acid->Salt Solvent Solvent System (Polarity, Solubility) Solvent->Salt Conditions Reaction Conditions (Temperature, Concentration) Conditions->Salt

Caption: Key parameters influencing amine salt formation.

IV. Polymorphism in Amine Salts

Polymorphism is the ability of a solid material to exist in more than one crystal structure.[27][28][29] Different polymorphs of the same compound can have different physical properties, including solubility, melting point, and stability.[27][30]

  • Why is it important? In the pharmaceutical industry, controlling polymorphism is critical as it can impact a drug's bioavailability and shelf life.[27][30] A change in polymorphic form can lead to a product with different therapeutic effects.

  • How to screen for polymorphs? Polymorph screening involves crystallizing the salt under a wide range of conditions (e.g., different solvents, temperatures, cooling rates) and analyzing the resulting solids using techniques like pXRD and DSC.

V. Heat Stable Salts (HSS)

In industrial applications like amine treating for gas sweetening, the formation of Heat Stable Salts (HSS) is a significant concern.[31] These are salts formed from the reaction of amines with strong acids that are not regenerated under the typical conditions of the amine stripper.[32]

  • Impact of HSS:

    • Reduced Amine Capacity: The amine tied up in HSS is no longer available to remove acid gases.[31][32]

    • Corrosion: High concentrations of HSS can be corrosive to equipment.[31][32][33][34]

    • Foaming: HSS can alter the physical properties of the amine solution, leading to foaming.[31][32]

  • Monitoring and Mitigation: Regular analysis of the amine solution is necessary to monitor HSS levels.[35] Mitigation strategies include optimizing operating conditions and using specialized filtration or reclaiming processes to remove HSS.[36]

References

  • Overcoming Heat Stable Salts: Enhance Your Amine Treating Process. (2024, July 5). Vertex AI Search.
  • How does the concentration of a solution affect salt form
  • pH = pKa + log. Martins Physical Pharmacy and Pharmaceutical Sciences.
  • How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other loc
  • Discussion of pH and pKa Values. University of Wisconsin-Madison.
  • Identifying Amines: Principles and Practical Methods - Iran Silicate Industries.
  • amine salt formation in ketones as solvents - Powered by XMB 1.9.11 - Sciencemadness.org. (2007, February 26). Sciencemadness Discussion Board.
  • Determinations of Heat Stable Amine Salts and Amines in Amine Scrubbing Solutions Using Suppressed Conductivity and Charge Detection. Thermo Fisher Scientific.
  • Heat Stable Amine Salt MANAGEMENT (HSAS-M). Amine Process Limited.
  • Forming oxalte salts of amines - Powered by XMB 1.9.11 - Sciencemadness.org. (2009, July 25). Sciencemadness Discussion Board.
  • Wu, Z. J., Nowak, A., Poulain, L., Herrmann, H., & Wiedensohler, A. (2011). Hygroscopic behavior of atmospherically relevant water-soluble carboxylic salts and their influence on the water uptake of ammonium sulfate. Atmospheric Chemistry and Physics, 11(23), 12617–12626.
  • The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. (2025, October 15). MDPI.
  • The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. (2021, April 13). MDPI.
  • Mechanism for Rapid Conversion of Amines to Ammonium Salts at the Air–Particle Interface. (2020, December 31).
  • synthesis and characterization of amine perchlor
  • Technical Support Center: Minimizing Quaternary Ammonium Salt Form
  • US2634293A - Process of preparing a monobasic salt of a secondary amine - Google Patents.
  • 12.3 Polymorphism and its importance in pharmaceutical industry - Fiveable. (2025, August 15). Fiveable.
  • Hygroscopicity of secondary marine organic aerosols: Mixtures of alkylammonium salts and inorganic components - PubMed. (2021, October 10). PubMed.
  • Technical Support Center: Scaling Up Chiral Resolution of Amines - Benchchem. BenchChem.
  • Hygroscopicity and Compositional Evolution of Atmospheric Aerosols Containing Water-Soluble Carboxylic Acid Salts and Ammonium Sulfate: Influence of Ammonium Depletion | Environmental Science & Technology - ACS Publications. (2019, April 2).
  • Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. (2010, January 1).
  • Characterization of amines by Fast Black K salt in thin-layer chromatography - Analyst (RSC Publishing). Royal Society of Chemistry.
  • What are your procedures to form amine/amidine/guanidine salts and how do you freebase them? : r/chemistry - Reddit. (2022, September 11). Reddit.
  • Understanding Polymorphism to De-Risk Drug Development | Pharmaceutical Technology. (2020, September 29). Pharmaceutical Technology.
  • Hygroscopic and phase separation properties of ammonium sulfate/organics/water ternary solutions - ACP. (2015, August 13).
  • Organic Nitrogen Compounds V: Amine Salts | Spectroscopy Online. (2019, September 1). Spectroscopy Online.
  • Polymorphs, Salts, and Cocrystals: What's in a Name? | Crystal Growth & Design. (2012, April 12).
  • Assessing the Risk of Salt Disproportionation Using Crystal Structure and Surface Topography Analysis - ACS Publications. (2018, October 5).
  • Salt disproportionation: A material science perspective | Request PDF - ResearchGate. (2025, August 6).
  • The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured ... - PMC. (2020, January 1).
  • 22.2: Basicity of Amines and Ammonium Salt Formation - Chemistry LibreTexts. (2019, September 3). Chemistry LibreTexts.
  • 1.13: Distinguishing between pH and pKa - Chemistry LibreTexts. (2023, September 13). Chemistry LibreTexts.
  • Amine system problems arising from heat stable salts and solutions to improve system performance | Request PDF - ResearchGate.
  • Hygroscopicity of internally mixed ammonium sulfate and secondary organic aerosol particles formed at low and high relative humidity - RSC Publishing. (2022, January 4). Royal Society of Chemistry.
  • Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads - OLI, Inc. - OLI Systems. (2023, June 20). OLI Systems.
  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formul
  • pH and pKa, Buffers from Acids and Bases, Indicators - Chemistry - YouTube. (2025, February 5). YouTube.
  • Kinetic Barriers to Disproportionation of Salts of Weakly Basic Drugs | Molecular Pharmaceutics - ACS Publications. (2023, July 26).
  • What is the definition of pKa? What is the relationship between pKa and pH for strong and weak acids? - Quora. (2023, January 15). Quora.
  • Common amine system corrosion issues and how to solve them - Vysus Group. (2021, June 14). Vysus Group.
  • Effect of Excipients on Salt Disproportionation during Dissolution: A Novel Application of In Situ Raman Imaging | Molecular Pharmaceutics - ACS Publications. (2021, August 16).
  • Optimization of ammonium salt 3 synthesis. | Download Scientific Diagram - ResearchGate.
  • 1 Ph.D. in Organic Chemistry; Senior Technical Service Specialist – Dow Chemical Co. 2 Chemistr - OSTI.GOV. U.S.
  • Stoichiometry - Wikipedia. Wikipedia.
  • Stoichiometry of a Salt - YouTube. (2024, December 5). YouTube.
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19).
  • Ways of crashing out amines : r/chemistry - Reddit. (2018, May 13). Reddit.

Sources

Optimization

Technical Support Center: Troubleshooting Low Purity in 1-(m-Tolyl)propan-1-amine Hydrochloride

Welcome to the Advanced Application Scientist Support Center. The synthesis of 1-(m-Tolyl)propan-1-amine hydrochloride—typically achieved via the reductive amination of 1-(m-tolyl)propan-1-one—is a foundational workflow...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Scientist Support Center. The synthesis of 1-(m-Tolyl)propan-1-amine hydrochloride—typically achieved via the reductive amination of 1-(m-tolyl)propan-1-one—is a foundational workflow in the development of benzylic amine derivatives. However, users frequently encounter purity bottlenecks, including product "oiling out," secondary amine dimerization, and persistent inorganic salt contamination.

This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting protocols designed to yield >99% pure crystalline product.

I. Synthesis & Purification Workflow

The following diagram maps the critical path from raw materials to the highly pure hydrochloride salt, highlighting the specific stages where impurities are generated and subsequently removed.

G Ketone 1-(m-Tolyl)propan-1-one + Excess NH4OAc Imine Imine Intermediate (pH 6.0-7.0) Ketone->Imine Condensation (2-4 hrs) Reduction Hydride Reduction (NaBH3CN) Imine->Reduction Selective Reduction Crude Crude Freebase (1° & 2° Amines) Reduction->Crude Basic Quench (pH > 10) AcidBase Acid-Base Extraction (Isolate 1° Amine) Crude->AcidBase Remove Neutrals & Ketone Salt HCl Salt Formation (Anhydrous HCl/Ether) AcidBase->Salt Organic Phase Pure Pure 1-(m-Tolyl)propan-1-amine HCl (>99% Purity) Salt->Pure Recrystallization (EtOH/EtOAc)

Workflow for the synthesis and purification of 1-(m-Tolyl)propan-1-amine hydrochloride.

II. Root Cause Analysis of Common Impurities

Before applying corrective protocols, it is critical to diagnose the specific impurity profile of your crude mixture. The table below summarizes the quantitative data of typical impurities, their detection methods, and their mechanistic root causes.

Impurity / IssueTypical % in CrudeDetection MethodPrimary Root Cause
Secondary Amine Dimer 5.0 - 15.0%LC-MS (m/z 296), GC-MSInsufficient NH₃ excess; premature reductant addition causing the 1° amine to attack the imine.
1-(m-Tolyl)propan-1-one 2.0 - 10.0%HPLC (UV 254 nm), ¹H-NMRIncomplete imine formation; degraded hydride reagent; incorrect pH during reduction.
Inorganic Borate Salts 1.0 - 5.0%Residue on Ignition (ROI)Poor aqueous phase separation during the basic quench and extraction.
Moisture / Residual Solvent 2.0 - 8.0%Karl Fischer, ¹H-NMRHygroscopic nature of the HCl salt; inadequate vacuum drying.
III. Step-by-Step Troubleshooting Protocols
Protocol A: Optimized Reductive Amination (Preventing Dimerization)

The most common cause of low purity is the formation of a secondary amine dimer (bis(1-(m-tolyl)propyl)amine). This occurs when the newly formed primary amine competes with ammonia to react with the starting ketone 1.

  • Imine Pre-formation: Dissolve 1-(m-tolyl)propan-1-one (1.0 eq) in anhydrous methanol. Add a massive excess of ammonium acetate (10.0 eq).

    • Causality: The large excess of ammonia drives the equilibrium entirely toward the primary imine, minimizing the chance of the primary amine product reacting with unreacted ketone later.

    • Self-Validating Check: Stir for 3 hours at room temperature. Pull a 50 µL aliquot, quench in CDCl₃, and run a quick ¹H-NMR. The disappearance of the ketone's alpha-protons confirms it is safe to proceed to reduction.

  • Controlled Reduction: Cool the mixture to 0°C. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise. Maintain the pH at ~6.0 using glacial acetic acid.

    • Causality: NaBH₃CN is selected over NaBH₄ because the electron-withdrawing cyano group reduces the nucleophilicity of the hydride. This makes it stable in mildly acidic conditions and highly selective for reducing the protonated iminium ion without touching unreacted ketone 23.

  • Quench: Quench with 1M NaOH to pH > 10 to destroy residual boranes and freebase the amine. Extract with Methyl tert-butyl ether (MTBE).

Protocol B: Differential pH Extraction & Crystallization

If your crude product is already contaminated with secondary amines or unreacted ketone, use this protocol to rescue the batch.

  • Differential Acid Extraction: Dissolve the crude freebase in MTBE. Extract with 1M HCl.

    • Causality: The primary amine transfers to the aqueous layer as a water-soluble salt. Unreacted ketone and neutral impurities remain in the organic layer, which is discarded.

  • Selective Basification (The Critical Step): Adjust the aqueous layer to pH 8.5 using 1M NaOH. Wash with hexane.

    • Causality: The secondary amine dimer is significantly more lipophilic and less basic than the primary amine. At pH 8.5, the primary amine remains largely protonated (aqueous), while the secondary amine freebases and partitions into the hexane waste layer.

    • Self-Validating Check: Verify the pH using a freshly calibrated pH meter. Do not use pH paper; a deviation of 0.5 pH units will result in massive yield loss or impurity carryover.

  • Final Freebasing: Basify the aqueous layer to pH > 12.0 with 5M NaOH. Extract the pure primary amine freebase into fresh MTBE. Dry over anhydrous Na₂SO₄ and filter.

  • Anhydrous Salt Formation: Cool the MTBE solution to 0°C. Dropwise, add a stoichiometric amount of HCl in isopropanol (or bubble dry HCl gas).

    • Self-Validating Check: A stark white precipitate should form immediately. Stop adding acid the moment precipitation ceases to prevent trapping excess HCl in the crystal lattice.

  • Recrystallization: Dissolve the filtered salt in a minimum volume of boiling ethanol. Add ethyl acetate dropwise until slight turbidity is observed. Cool slowly to 4°C, filter, and dry under high vacuum (<0.1 mbar) at 40°C over P₂O₅ for 24 hours.

IV. Frequently Asked Questions (FAQs)

Q: My final hydrochloride salt oiled out instead of crystallizing. How do I fix this? A: Oiling out is a classic symptom of melting point depression caused by either residual secondary amine impurities or trapped moisture. The secondary amine hydrochloride has a significantly lower lattice energy than the primary amine salt. Solution: Do not attempt to force crystallization by scratching the flask. Instead, freebase the oil with 1M NaOH, extract into MTBE, and repeat the differential pH extraction (Protocol B, Step 2) to remove the dimer before re-precipitating the salt.

Q: Why is my yield so low after the acid-base extraction? A: You likely under-basified the aqueous layer during the final extraction. Causality: The pKa of the 1-(m-tolyl)propan-1-amine conjugate acid is approximately 10.2. If you only basify to pH 9.0 or 10.0, a significant portion of your product remains protonated and water-soluble. Solution: Always basify to pH > 12.0 using 5M NaOH to ensure 100% of the primary amine is freebased before the final organic extraction.

Q: Can I use NaBH₄ instead of NaBH₃CN to avoid cyanide waste? A: While NaBH₄ is cheaper and less toxic, it is far too reactive for a one-pot reductive amination. Causality: NaBH₄ will rapidly reduce your starting ketone to 1-(m-tolyl)propan-1-ol before the imine has time to form 4. If you must avoid cyanide, use Sodium Triacetoxyborohydride (NaBH(OAc)₃), which shares the selective properties of NaBH₃CN but is milder and safer for scale-up 5.

Q: Why does my NMR show a broad peak around 5-6 ppm and lower integration for the aromatic protons? A: This indicates trapped water in the crystal lattice (hydrate formation). Benzylic amine hydrochlorides are highly hygroscopic. Solution: Dry the sample in a vacuum desiccator over P₂O₅, or perform an azeotropic distillation with toluene to strip the water before re-drying under a high vacuum.

V. References
  • Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination The Journal of Organic Chemistry - ACS Publications[Link]

  • Amine synthesis by reductive amination (reductive alkylation) Organic Chemistry Portal[Link]

  • Reductive Amination, and How It Works Master Organic Chemistry[Link]

  • Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones JoVE (Journal of Visualized Experiments)[Link]

  • Reductive Amination Chemistry Steps[Link]

Sources

Troubleshooting

Technical Support Center: 1-(m-Tolyl)propan-1-amine Hydrochloride

Welcome to the Analytical & Formulation Support Center for 1-(m-Tolyl)propan-1-amine hydrochloride . This guide is designed for researchers, formulation scientists, and analytical chemists tasked with developing stabilit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical & Formulation Support Center for 1-(m-Tolyl)propan-1-amine hydrochloride . This guide is designed for researchers, formulation scientists, and analytical chemists tasked with developing stability-indicating methods and robust formulations for this active pharmaceutical ingredient (API).

Structurally, 1-(m-Tolyl)propan-1-amine is a primary benzylic amine . The presence of the amine directly adjacent to the meta-tolyl ring creates specific electronic vulnerabilities, primarily involving radical-initiated auto-oxidation and high nucleophilic reactivity with common excipients. This guide provides field-proven troubleshooting, mechanistic causality, and validated protocols to manage its degradation profile.

Part 1: Troubleshooting Guides & FAQs

Q1: During stability testing, we are detecting a major degradant with a mass corresponding to a loss of the amine group. What is the mechanism?

A: You are likely detecting 1-(m-Tolyl)propan-1-one . Benzylic amines are highly susceptible to radical-initiated auto-oxidation [1]. The benzylic hydrogen (on the alpha-carbon) has a low bond dissociation energy due to the resonance stabilization provided by the adjacent meta-tolyl ring.

  • Causality: Trace peroxides or transition metals initiate the abstraction of the benzylic hydrogen, forming a delocalized radical. This reacts with molecular oxygen to form a benzylic imine intermediate. In the presence of ambient moisture, this imine rapidly hydrolyzes to yield the corresponding ketone (1-(m-Tolyl)propan-1-one) and ammonia.

  • Solution: Formulate with antioxidants (e.g., BHT, sodium metabisulfite), purge packaging with nitrogen, and tightly control trace metal impurities in excipients.

Q2: Our solid oral dosage tablets formulated with lactose are developing a brown discoloration over time. Why is this happening?

A: This is a classic Maillard Reaction , which is highly prevalent when primary amines are formulated with reducing sugars like lactose [2].

  • Causality: The primary amine of 1-(m-Tolyl)propan-1-amine acts as a strong nucleophile, attacking the electrophilic carbonyl (reducing end) of lactose. This condensation forms an unstable Schiff base (imine). Driven by thermodynamics, the Schiff base undergoes an Amadori rearrangement to form a stable ketoamine (glycosylamine). Over time, these Amadori products polymerize into dark, nitrogenous polymers known as melanoidins, causing the brown discoloration.

  • Solution: Replace lactose with non-reducing diluents such as microcrystalline cellulose (MCC), mannitol, or dibasic calcium phosphate.

Q3: We are using PEG-400 as a co-solvent in a liquid formulation and are observing N-formyl and N-methyl impurities. How do we prevent this?

A: Polyethylene glycols (PEGs) and polysorbates are prone to oxidative degradation, which directly impacts primary amines [3].

  • Causality: PEGs undergo radical chain scission over time, generating reactive short-chain aldehydes and acids—specifically formaldehyde and formic acid . The primary amine of your API reacts with formic acid to form an N-formyl adduct. Furthermore, in the presence of both formaldehyde and formic acid, the API undergoes an Eschweiler-Clarke-type reductive amination, yielding an N-methyl degradant.

  • Solution: Use high-purity, peroxide-free grades of PEG. Store excipients under inert gas, and consider adding a free-radical scavenger to the liquid vehicle to halt PEG chain scission.

Part 2: Degradation Pathways Visualization

Pathways API 1-(m-Tolyl)propan-1-amine HCl (Primary Benzylic Amine) Oxidation Auto-Oxidation (O2/Radicals) API->Oxidation Excipient1 Lactose (Reducing Sugar) API->Excipient1 Excipient2 PEG / Polysorbates (Trace Formaldehyde/Formic Acid) API->Excipient2 Imine Benzylic Imine Intermediate Oxidation->Imine -H2, +O2 Ketone 1-(m-Tolyl)propan-1-one + Ammonia Imine->Ketone Hydrolysis (H2O) Schiff Schiff Base Intermediate Excipient1->Schiff Condensation Amadori Amadori Product (Brown Pigment) Schiff->Amadori Rearrangement Formyl N-Formyl & N-Methyl Adducts Excipient2->Formyl Eschweiler-Clarke type

Figure 1: Chemical degradation pathways of 1-(m-Tolyl)propan-1-amine.

Part 3: Experimental Protocol for Forced Degradation

To develop a stability-indicating analytical method (typically HPLC-PDA/MS), the API must be subjected to forced degradation as per ICH Q1A(R2) guidelines [4]. The goal is to achieve a self-validating target of 5% to 20% degradation ; exceeding 20% risks generating secondary degradants that are not clinically relevant to the product's shelf-life.

Step-by-Step Methodology: ICH Q1A(R2) Stress Testing
  • Sample Preparation: Prepare a stock solution of 1-(m-Tolyl)propan-1-amine HCl at 1.0 mg/mL in a chemically inert diluent (e.g., Water:Acetonitrile, 50:50 v/v).

  • Acid Hydrolysis: Mix 5 mL of stock with 5 mL of 0.1 N HCl. Incubate at 60°C for 48 hours. Self-Validation: If degradation is <5%, increase to 1.0 N HCl or extend to 7 days. Quench with 0.1 N NaOH before injection.

  • Base Hydrolysis: Mix 5 mL of stock with 5 mL of 0.1 N NaOH. Incubate at 60°C for 48 hours. Quench with 0.1 N HCl before injection. (Note: The free base may precipitate; ensure adequate organic co-solvent is present).

  • Oxidative Stress: Mix 5 mL of stock with 5 mL of 3% H₂O₂. Store at room temperature in the dark for 24 hours. Quench residual peroxide with sodium bisulfite to prevent on-column oxidation during HPLC analysis.

  • Thermal Stress (Solid State): Spread 50 mg of the API powder evenly in a thin layer in a Petri dish. Expose to 80°C for 7 days in a hot air oven.

  • Photolytic Stress (ICH Q1B): Expose 50 mg of solid API and 10 mL of liquid stock to UV/Visible light targeting a minimum of 1.2 million lux hours and 200 W·h/m² near-UV energy. Include a dark control (foil-wrapped) to isolate thermal effects from photolytic cleavage.

  • Analysis: Analyze all quenched samples via LC-MS to establish mass balance. Ensure the main API peak is spectrally pure (using PDA peak purity algorithms) and cleanly resolved from the benzylic ketone and N-oxide degradants.

Quantitative Data Summary
Stress ConditionReagent / ParameterTarget DegradationPrimary Chemical PathwayMajor Expected Degradant
Acidic 0.1 N HCl, 60°C5 - 20%Generally StableMinimal degradation
Basic 0.1 N NaOH, 60°C5 - 20%Free base volatilizationMinimal chemical breakdown
Oxidative 3% H₂O₂, 25°C5 - 20%N-oxidation / Benzylic oxidationHydroxylamine / 1-(m-Tolyl)propan-1-one
Thermal 80°C, 7 Days5 - 20%DeaminationSubstituted propenes
Photolytic 1.2M lux hours5 - 20%Radical photo-oxidationBenzylic ketone / Imines
Excipient (Lactose) 40°C / 75% RH> 10%Maillard CondensationAmadori ketoamines

Part 4: Workflow Visualization

Workflow Start Initiate ICH Q1A(R2) Stress Testing Hydrolysis Acid/Base Hydrolysis (0.1N HCl / 0.1N NaOH) Start->Hydrolysis Oxidation Oxidative Stress (3-10% H2O2) Start->Oxidation Thermal Thermal Stress (60°C - 80°C) Start->Thermal Photo Photolysis (ICH Q1B) (1.2M lux hrs UV/Vis) Start->Photo Target Target 5% - 20% Degradation Hydrolysis->Target Oxidation->Target Thermal->Target Photo->Target Analysis HPLC-PDA / LC-MS Analysis Target->Analysis Quench & Dilute Method Validate Stability-Indicating Method Analysis->Method Mass Balance & Peak Purity

Figure 2: ICH Q1A(R2) forced degradation workflow for API stress testing.

References

  • Journal of Chemical and Pharmaceutical Sciences. Oxidative degradation of pharmaceuticals, theory, mechanisms, and inhibition (Focus on benzylic amine susceptibility). Available at:[Link]

  • Taylor & Francis. A comprehensive review of the Maillard reaction in solid pharmaceutical dosage forms: a focus on lactose. Available at: [Link]

  • National Institutes of Health (NIH) / PMC. A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. Available at: [Link]

  • ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

Optimization

Technical Support Center: Resolving Diastereomers in 1-(m-Tolyl)propan-1-amine Synthesis

Welcome to the Technical Support Center for the synthesis and resolution of 1-(m-Tolyl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and resolution of 1-(m-Tolyl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of diastereomeric resolution. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of your target enantiomer.

Introduction

The synthesis of 1-(m-Tolyl)propan-1-amine results in a racemic mixture of two enantiomers. For many pharmaceutical applications, isolating a single enantiomer is critical, as different enantiomers can have varied pharmacological and toxicological profiles.[1] A common and scalable method for separating these enantiomers is through the formation of diastereomeric salts using a chiral resolving agent.[2] This process leverages the different physical properties of diastereomers, such as solubility, to enable their separation by techniques like fractional crystallization.[3][4]

This guide will walk you through common challenges and their solutions, from selecting the right resolving agent to optimizing crystallization and analyzing the final product's purity.

Frequently Asked Questions (FAQs)

Q1: What is the first step in resolving the enantiomers of racemic 1-(m-Tolyl)propan-1-amine?

The initial and most critical step is the formation of diastereomeric salts. This is achieved by reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent.[2] This reaction converts the pair of enantiomers into a pair of diastereomers, which, unlike enantiomers, have distinct physical properties that allow for their separation.[3]

Q2: How do I choose the best chiral resolving agent?

The selection of the resolving agent is crucial and depends on the specific properties of the amine. For primary amines like 1-(m-Tolyl)propan-1-amine, commonly used and effective chiral acids include L-(+)-tartaric acid, (S)-(-)-mandelic acid, and (1S)-(+)-10-camphorsulfonic acid.[2][3] The choice often comes down to a balance of cost, availability, and the efficiency of the resolution, which may require empirical screening.[4]

Q3: What is fractional crystallization and why is it used?

Fractional crystallization is the primary technique used to separate the newly formed diastereomeric salts.[4] It relies on the difference in solubility between the two diastereomers in a particular solvent.[2] By carefully controlling the temperature and concentration, the less soluble diastereomer will crystallize out of the solution first, allowing for its physical separation by filtration.[5]

Q4: How can I determine the enantiomeric purity of my final product?

Several analytical techniques can be used to determine the enantiomeric excess (ee) or diastereomeric excess (de) of your sample. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and reliable method.[6] Nuclear Magnetic Resonance (NMR) spectroscopy, using chiral derivatizing agents, is another powerful technique for this purpose.[7] For volatile amines, Gas Chromatography (GC) on a chiral column can also be employed, often after derivatization.[8]

Q5: What should I do if my resolution is not working?

If you are experiencing poor separation, there are several factors to consider. The choice of solvent for crystallization is critical; you may need to screen various solvents or solvent mixtures to find the optimal conditions. The cooling rate during crystallization can also significantly impact the purity of the crystals. A slow, controlled cooling process is generally preferred. Seeding the solution with a small crystal of the desired diastereomer can also promote selective crystallization.[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during the resolution of 1-(m-Tolyl)propan-1-amine.

Issue 1: Poor or No Crystallization of Diastereomeric Salts

Possible Causes & Solutions:

  • Inappropriate Solvent: The solubility of the diastereomeric salts is highly dependent on the solvent.

    • Solution: Conduct a solvent screen using small-scale trials with a range of solvents (e.g., methanol, ethanol, isopropanol, acetone, or mixtures with water). The ideal solvent will show a significant difference in solubility between the two diastereomers at different temperatures.

  • Solution is Too Dilute: If the concentration of the diastereomeric salts is below the saturation point, crystallization will not occur.

    • Solution: Carefully evaporate some of the solvent under reduced pressure to increase the concentration. Be cautious not to oversaturate the solution too quickly, as this can lead to the co-precipitation of both diastereomers.

  • Supersaturation: The solution may be supersaturated, requiring nucleation to initiate crystallization.

    • Solution: Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Alternatively, if available, add a small seed crystal of the desired pure diastereomer.[4]

Issue 2: Low Diastereomeric Excess (de) After Crystallization

Possible Causes & Solutions:

  • Co-precipitation of Diastereomers: This often occurs if the solution is cooled too rapidly or is too concentrated.

    • Solution: Employ a slower cooling rate. Allow the solution to cool gradually to room temperature and then transfer it to a refrigerator or ice bath. Also, consider using a slightly more dilute solution.

  • Insufficient Difference in Solubility: The chosen resolving agent and solvent system may not provide a large enough solubility difference between the diastereomers.

    • Solution: Re-evaluate your choice of resolving agent and solvent. It may be necessary to screen other chiral acids or solvent systems to find a more effective combination.[2]

  • Impure Resolving Agent: The enantiomeric purity of your resolving agent is critical.

    • Solution: Ensure you are using a high-purity resolving agent from a reputable supplier.

Issue 3: Difficulty Liberating the Free Amine from the Diastereomeric Salt

Possible Causes & Solutions:

  • Incomplete Salt Decomposition: The pH may not be sufficiently basic to fully deprotonate the amine.

    • Solution: After dissolving the purified diastereomeric salt in water, add a strong base (e.g., 1M NaOH) and monitor the pH, ensuring it is distinctly basic (pH > 11).[9]

  • Emulsion Formation During Extraction: This can make separating the organic and aqueous layers difficult.

    • Solution: Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Gentle swirling instead of vigorous shaking during extraction can also minimize emulsion formation.

Experimental Protocols

Protocol 1: Screening of Chiral Resolving Agents

This protocol outlines a small-scale screening process to identify an effective chiral resolving agent.

  • Preparation: Prepare stock solutions of racemic 1-(m-Tolyl)propan-1-amine and several chiral resolving agents (e.g., L-(+)-tartaric acid, (S)-(-)-mandelic acid) in a suitable solvent like methanol.[4]

  • Mixing: In separate vials, combine equimolar amounts of the amine stock solution with each resolving agent stock solution.

  • Crystallization: Allow the vials to stand at room temperature. If no crystals form, try cooling them in an ice bath.

  • Isolation and Analysis: If crystals form, isolate them by filtration, wash with a small amount of cold solvent, and dry. Liberate the free amine by treating the salt with a base and extracting with an organic solvent. Analyze the enantiomeric excess of the recovered amine using chiral HPLC or NMR.

Protocol 2: Fractional Crystallization of Diastereomeric Salts

This protocol provides a general procedure for the preparative scale resolution.

  • Salt Formation: Dissolve the racemic 1-(m-Tolyl)propan-1-amine in a suitable solvent (determined from screening) and heat gently. In a separate flask, dissolve an equimolar amount of the chosen chiral resolving agent in the minimum amount of the same hot solvent. Slowly add the resolving agent solution to the amine solution with stirring.[9]

  • Crystallization: Allow the mixture to cool slowly to room temperature. For optimal crystal growth and purity, it is advisable to let the solution stand undisturbed for several hours or even overnight. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small volume of the cold crystallization solvent to remove any adhering mother liquor.

  • Recrystallization (Optional but Recommended): To improve the diastereomeric purity, recrystallize the collected crystals from the minimum amount of the hot solvent.[9]

  • Liberation of the Enantiomer: Suspend the purified diastereomeric salt in water and add a base (e.g., 1M NaOH) until the solution is strongly basic. Extract the liberated amine with an organic solvent (e.g., dichloromethane). Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

Data Presentation

Table 1: Common Chiral Resolving Agents for Primary Amines

Chiral Resolving AgentStructureAcidity (pKa)Advantages
L-(+)-Tartaric AcidC₄H₆O₆pKa₁ ≈ 2.98, pKa₂ ≈ 4.34Readily available, inexpensive, widely documented.[2]
(S)-(-)-Mandelic AcidC₈H₈O₃pKa ≈ 3.41Often provides high enantiomeric excess in a single crystallization.[2]
(1S)-(+)-10-Camphorsulfonic AcidC₁₀H₁₆O₄SpKa ≈ -1.5Strong acid, effective for less basic amines.[2]

Visualizations

Workflow for Diastereomeric Salt Resolution

G racemic_amine Racemic 1-(m-Tolyl)propan-1-amine (R/S Mixture) salt_formation Diastereomeric Salt Formation racemic_amine->salt_formation resolving_agent Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) resolving_agent->salt_formation diastereomeric_salts Mixture of Diastereomeric Salts ((R)-Amine-(+)-Acid and (S)-Amine-(+)-Acid) salt_formation->diastereomeric_salts fractional_crystallization Fractional Crystallization diastereomeric_salts->fractional_crystallization less_soluble_salt Less Soluble Diastereomeric Salt (e.g., (R)-Amine-(+)-Acid) fractional_crystallization->less_soluble_salt mother_liquor Mother Liquor (Enriched in more soluble salt) fractional_crystallization->mother_liquor base_treatment1 Base Treatment less_soluble_salt->base_treatment1 base_treatment2 Base Treatment mother_liquor->base_treatment2 pure_enantiomer Enantiomerically Enriched Amine ((R)-1-(m-Tolyl)propan-1-amine) base_treatment1->pure_enantiomer recovered_amine Recovered Amine (Enriched in (S)-enantiomer) base_treatment2->recovered_amine

Caption: General workflow for chiral resolution.

Troubleshooting Decision Tree

Caption: Decision tree for troubleshooting resolution issues.

References

  • Full article: HPLC ENANTIOMERIC SEPARATION OF AROMATIC AMINES USING CROWN ETHER TETRACARBOXYLIC ACID. Taylor & Francis. Available at: [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available at: [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available at: [Link]

  • 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst (RSC Publishing). Available at: [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. Available at: [Link]

  • Detection of enantiomers of chiral primary amines by 1H NMR analysis via enamine formation with an enantiopure γ-keto-β-enol ester probe. CORE. Available at: [Link]

  • CRC Handbook of - OPTICAL RESOLUTIONS. Available at: [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. PubMed. Available at: [Link]

  • Chiral HPLC and SFC Columns. Columnex LLC. Available at: [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Academia.edu. Available at: [Link]

  • 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available at: [Link]

  • Possibilities of Exploiting Kinetic Control in the Continuous Fractional Crystallization of Diastereomeric Mixtures. MDPI. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF. ResearchGate. Available at: [Link]

  • 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. PubMed. Available at: [Link]

  • Chiral analysis by NMR spectroscopy. Available at: [Link]

  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. Available at: [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Available at: [Link]

  • Use of carboxylic acids as chiral solvating agents for the determination of optical purity of chiral amines by NMR spectroscopy | The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • PREPARATION OF ENANTIOMERICALLY ENRICHED (1S)-1-PHENYLPROPAN-1-AMINE HYDROCHLORIDE BY A CATALYTIC ADDITION OF DIORGANOZINC REAGENTS TO IMINES. Organic Syntheses Procedure. Available at: [Link]

  • WO2006030017A1 - Synthesis of amine stereoisomers. Google Patents.
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available at: [Link]

  • Diastereodivergent synthesis of chiral tetrahydropyrrolodiazepinediones via a one-pot intramolecular aza-Michael/lactamization sequence. NIH. Available at: [Link]

  • US4379941A - Resolution of racemic amino acids. Google Patents.
  • Synthesis and Enantiomer Separation of 5-(1-(3,5-Dinitrobenzoylamino)pent-4-enyl)acenaphthene. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Solutions for 1-(m-Tolyl)propan-1-amine Hydrochloride

Welcome to the Application Science Support Portal. This guide is engineered for researchers, process chemists, and drug development professionals transitioning the synthesis of 1-(m-Tolyl)propan-1-amine hydrochloride fro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Portal. This guide is engineered for researchers, process chemists, and drug development professionals transitioning the synthesis of 1-(m-Tolyl)propan-1-amine hydrochloride from bench-scale discovery to multi-kilogram pilot production.

Scaling up the reductive amination of 1-(m-Tolyl)propan-1-one presents unique thermodynamic and mass-transfer challenges. Below, we dissect the mechanistic failures that occur at scale and provide a self-validating framework to ensure high-yield, high-purity API generation.

Process Workflow & Mechanistic Pathway

The diagram below outlines the optimized multi-stage synthetic workflow, transitioning from the endothermic imine equilibrium to the highly exothermic catalytic reduction and final salt crystallization.

G N1 1-(m-Tolyl)propan-1-one + NH3 / NH4OAc N2 Imine Formation (Endothermic/Equilibrium) N1->N2 Methanol, 50°C N3 Catalytic Reduction (H2, Ru-Catalyst / Exothermic) N2->N3 H2 (50 psi) N4 Free Base Workup (Aqueous Extraction) N3->N4 Filter Catalyst, Phase Separation N5 Salt Formation (HCl in Isopropanol) N4->N5 Anhydrous HCl gas N6 1-(m-Tolyl)propan-1-amine HCl (Crystallization) N5->N6 Cool to 0°C, Filter

Workflow of 1-(m-Tolyl)propan-1-amine HCl synthesis via reductive amination and crystallization.

Troubleshooting Guide & Causality Analysis (FAQ)

Q: Why does the yield drop significantly when scaling from 100 g to 1 kg, accompanied by a noticeable increase in the secondary amine impurity? A: This is a classic mass-transfer limitation issue inherent to1 (DARA) and standard reductive aminations[1].

  • The Causality: The primary amine product (1-(m-Tolyl)propan-1-amine) is more nucleophilic than the ammonia reagent. As the reaction progresses, the primary amine competes with ammonia to attack the unreacted 1-(m-Tolyl)propan-1-one, forming a Schiff base that is subsequently reduced into a secondary amine dimer. At the bench scale, high agitation provides a high volumetric mass transfer coefficient ( kL​a ) for H2​ gas, rapidly reducing the primary imine before dimerization can occur. At the pilot scale, poorer mixing starves the system of H2​ , prolonging the lifetime of the intermediates and allowing the slower dimerization pathway to dominate.

  • The Solution: Increase the ammonia equivalents (from 5 to 10 eq) to thermodynamically shift the equilibrium away from dimer formation, and increase the impeller tip speed to ensure adequate H2​ dispersion. Alternatively, biocatalytic approaches using 2 can bypass this by enforcing strict active-site steric controls, though this requires re-engineering the synthetic route[2].

Q: During the HCl salt formation, the product "oils out" instead of forming a filterable solid. How can we force crystallization? A: "Oiling out" (liquid-liquid phase separation, or LLPS) occurs when the melting point of the solute-solvent mixture drops below the operating temperature before supersaturation triggers nucleation.

  • The Causality: 1-(m-Tolyl)propan-1-amine hydrochloride is highly hygroscopic. If water is present in the solvent (even >0.5%), it acts as a freezing-point depressant for the API, causing the salt to crash out as a viscous, impurity-trapping oil rather than a crystalline lattice. Furthermore, adding HCl gas too rapidly generates localized exotherms that melt nascent crystals[3].

  • The Solution: Transition to a strictly anhydrous solvent system (e.g., dry Isopropanol). Implement a self-validating Karl Fischer (KF) titration prior to HCl addition. Dose the HCl slowly to maintain the temperature below 20°C, and introduce seed crystals at the metastable zone boundary to bypass the oiling-out phase.

Q: We observe a sudden temperature spike during the addition of the reducing agent. How do we mitigate this thermal hazard at the pilot scale? A: Thermal runaways in reductive amination are caused by the accumulation of unreacted intermediates.

  • The Causality: The reduction of the imine to the amine is highly exothermic. In a batch process, if the imine formation is slow but the reduction is fast, adding all the reducing agent upfront leads to a massive release of enthalpy as soon as the imine forms.

  • The Solution: Convert the process from batch to semi-batch. Pre-form the imine completely, then dose the imine solution into the pressurized hydrogenation reactor containing the catalyst and H2​ . This makes the reaction dose-controlled, allowing the cooling jacket to easily remove the heat of reaction[3].

Scale-Up Optimization Data

The following table demonstrates the quantitative impact of optimizing mass transfer ( H2​ uptake) and thermodynamic equilibrium ( NH3​ equivalents) across different scale-up phases.

Scale PhaseKetone Input NH3​ EquivalentsAgitation (RPM) H2​ Uptake RateDimer Impurity (%)Isolated Yield (%)
Lab (Baseline) 100 g5.0 eq500Fast1.2%89%
Pilot (Unoptimized) 1.0 kg5.0 eq150Slow8.5%65%
Pilot (Optimized) 1.0 kg10.0 eq300Fast2.1%84%
Plant (Optimized) 10.0 kg10.0 eq250Fast2.5%86%
Self-Validating Experimental Protocol (1 kg Scale)

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . You must not proceed to the next phase until the In-Process Control (IPC) criteria are met.

Phase 1: Imine Formation

  • Charge a 10 L jacketed reactor with 1.0 kg of 1-(m-Tolyl)propan-1-one (6.75 mol) and 4.0 L of anhydrous Methanol.

  • Add 5.2 kg of Ammonium Acetate (10 eq) under a nitrogen sweep. Heat the mixture to 50°C.

  • Self-Validation Check (IPC 1): Pull a 1 mL aliquot, quench with NaBH4​ , and analyze via HPLC. Do not proceed to Phase 2 until residual ketone is < 2.0 AUC%.

Phase 2: Catalytic Hydrogenation 4. Transfer the imine solution to a 20 L pressure reactor containing 20 g of Ru-catalyst (e.g., Ru(OAc)2(R)-dtbm-Segphos for chiral synthesis, or standard Pd/C for racemic)[1]. 5. Pressurize with H2​ to 50 psi and set agitation to 300 RPM. Maintain the internal temperature at 50°C using active jacket cooling. 6. Self-Validation Check (IPC 2): Monitor the mass flow of H2​ . The reaction is deemed complete only when H2​ uptake drops below 0.05 L/min for 30 consecutive minutes.

Phase 3: Workup & Free Base Isolation 7. Filter the reaction mixture through a Celite pad to remove the catalyst. 8. Concentrate the filtrate under vacuum to remove Methanol. Add 5.0 L of 2M NaOH and 5.0 L of Methyl tert-butyl ether (MTBE). 9. Self-Validation Check (IPC 3): Measure the pH of the aqueous layer. It must be ≥12 to ensure complete deprotonation and partitioning of the free base into the MTBE layer. 10. Separate the organic phase, wash with brine, and dry over anhydrous Na2​SO4​ .

Phase 4: Hydrochloride Salt Crystallization 11. Perform a solvent swap from MTBE to anhydrous Isopropanol (IPA) via vacuum distillation until MTBE is < 1% by GC. 12. Self-Validation Check (IPC 4): Perform Karl Fischer titration on the IPA solution. Water content must be < 0.1% w/w to prevent product oiling out[3]. 13. Cool the solution to 10°C. Slowly bubble anhydrous HCl gas (or add 5-6 N HCl in IPA) while maintaining the internal temperature below 20°C. 14. Add 5.0 g of 1-(m-Tolyl)propan-1-amine HCl seed crystals. Stir at 0°C for 4 hours. 15. Filter the white crystalline solid, wash with cold MTBE, and dry under vacuum at 40°C.

References
  • [3] Title: Early Process Development and Scale-Up of Orally Active Apomorphine Drug Candidates | Source: ACS Publications | URL:[Link]

  • [2] Title: Reductive aminations by imine reductases: from milligrams to tons | Source: Chemical Science (RSC Publishing) | URL:[Link]

  • [1] Title: Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia | Source: ACS Publications | URL:[Link]

Sources

Optimization

Removing residual solvents from 1-(m-Tolyl)propan-1-amine HCl

Target Compound: 1-(m-Tolyl)propan-1-amine HCl Audience: Process Chemists, Analytical Scientists, and API Manufacturing Engineers Welcome to the Technical Support Center. Removing residual solvents from primary amine hyd...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 1-(m-Tolyl)propan-1-amine HCl Audience: Process Chemists, Analytical Scientists, and API Manufacturing Engineers

Welcome to the Technical Support Center. Removing residual solvents from primary amine hydrochlorides like 1-(m-Tolyl)propan-1-amine HCl is notoriously difficult. Standard thermal vacuum drying often fails, leading to prolonged cycle times, API degradation, or regulatory rejection.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure your API meets ICH Q3C(R8) guidelines[1] while avoiding the formation of genotoxic impurities.

Section 1: Diagnostic Q&A (Understanding the Causality)

Q: Why does 1-(m-Tolyl)propan-1-amine HCl stubbornly retain protic solvents like Isopropyl Alcohol (IPA) and Ethanol, even after 48 hours under deep vacuum at 60°C? A: The retention is driven by thermodynamics, not kinetics. 1-(m-Tolyl)propan-1-amine HCl forms a highly polar ionic lattice. The protonated primary amine ( −NH3+​ ) and the chloride counterion ( Cl− ) act as powerful hydrogen-bond donors and acceptors. Protic solvents like IPA or Ethanol insert themselves into this lattice, forming hydrogen bonds whose dissociation energy exceeds the thermal energy provided by a 60°C vacuum oven. Increasing the temperature will likely cause thermal degradation or melting before the solvent is released. To remove these solvents, you must thermodynamically displace them (see Protocol A).

Q: We crystallized the API from Ethyl Acetate (EtOAc), which is aprotic. Why is it still failing residual solvent limits? A: This is a kinetic issue known as lattice occlusion . If your crystallization cooling ramp was too fast, or if the supersaturation level was too high, the API precipitated rapidly. This rapid growth causes the crystal lattice to build around microscopic droplets of EtOAc, trapping them inside the crystal structure. Vacuum drying only removes surface-bound solvent; it cannot penetrate the crystal. You must physically disrupt the lattice to release the solvent (see Protocol B).

Q: CRITICAL SAFETY ISSUE: We detected trace levels of Methyl Chloride (MeCl) in our API after forming the HCl salt in Methanol. Where did this come from, and how do we prevent it? A: This is a severe compliance risk. When a free base amine is treated with Hydrochloric Acid (HCl) in the presence of an aliphatic alcohol (like Methanol or Ethanol), a side reaction occurs where the alcohol reacts with the HCl to form alkyl chlorides (e.g., Methyl Chloride or Ethyl Chloride) and water[2]. Alkyl chlorides are highly reactive genotoxins.

  • Causality: High temperatures during the exothermic salt formation or the use of anhydrous HCl gas drive this esterification-like reaction.

  • Mitigation: Switch to using 37% aqueous HCl and maintain the reaction temperature at or below 10°C[2]. The presence of water and low heat thermodynamically inhibits the formation of the genotoxin.

Section 2: Visual Troubleshooting & Decision Workflows

SolventRemoval Start High Residual Solvent in 1-(m-Tolyl)propan-1-amine HCl CheckType Identify Solvent Type (Protic vs. Aprotic) Start->CheckType Protic Protic (EtOH, MeOH, IPA) Strong H-Bonding CheckType->Protic Aprotic Aprotic (EtOAc, DCM) Lattice Occlusion CheckType->Aprotic Genotox Check for Alkyl Chlorides (MeCl, EtCl) Protic->Genotox Alcohol + HCl risk Trituration Reslurry in MTBE/Heptane (Anti-solvent) Aprotic->Trituration WaterChase Humidification / Water-Chasing Protocol Success Vacuum Dry & Verify (ICH Q3C Limits) WaterChase->Success Trituration->Success Genotox->WaterChase

Decision tree for residual solvent removal based on solvent properties.

GenotoxinPathway Amine Free Base Amine + Alcohol Solvent Reaction Salt Formation (Exothermic) Amine->Reaction HCl HCl (gas or aq) HCl->Reaction SideReaction Alcohol + HCl -> Alkyl Chloride + H2O Reaction->SideReaction High Temp / Excess HCl API 1-(m-Tolyl)propan-1-amine HCl (Trapped Genotoxins) Reaction->API Crystallization SideReaction->API Co-precipitation Mitigation Low Temp (10°C) or Aqueous HCl Mitigation->Reaction Prevents Side Reaction

Pathway of alkyl chloride genotoxin formation during HCl salt crystallization.

Section 3: Step-by-Step Experimental Methodologies

Protocol A: The "Water-Chasing" (Humidification) Technique

Target: Protic Solvents (IPA, EtOH, MeOH)[3]. Mechanism: Water has a higher dielectric constant and a smaller steric profile than alcohols. When introduced, water thermodynamically outcompetes the alcohol for the hydrogen-bonding sites on the amine hydrochloride lattice. The alcohol is displaced to the surface and volatilizes, while the remaining water is easily removed via standard vacuum drying.

Step-by-Step Workflow:

  • Load: Transfer the wet API into a rotary vacuum dryer or a static vacuum oven equipped with a gas inlet.

  • Humidification: Introduce a stream of humidified Nitrogen (Relative Humidity 85-95%) into the chamber at atmospheric pressure. Alternatively, for robust static drying, evenly spray 3-5% (w/w) USP Purified Water directly onto the API powder bed.

  • Equilibration: Seal the chamber and agitate (or let sit if static) at 30°C for 4 hours. Causality: This dwell time allows the water to penetrate the powder bed and thermodynamically displace the strongly bound alcohol molecules.

  • Primary Drying: Apply a deep vacuum (< 10 mbar) and increase the jacket temperature to 45°C to sweep away the displaced alcohol and the bulk water.

  • Secondary Drying: Hold at 45°C under vacuum until the Karl Fischer (KF) moisture content drops below your specified limit (typically < 0.5%).

Self-Validating Checkpoint: Pull a sample after Step 3 (Equilibration) and run both a Karl Fischer titration and Headspace GC.

  • Success State: KF shows elevated water (~3%), but GC shows the alcohol has dropped significantly. The mechanism worked; proceed to Step 4.

  • Failure State: GC still shows high alcohol. The thermodynamic threshold was not met. You must increase the water content or equilibration time before applying vacuum.

Protocol B: Anti-Solvent Reslurry (Ostwald Ripening)

Target: Occluded Aprotic Solvents (EtOAc, DCM). Mechanism: To release trapped solvent, the outer layers of the crystal must be dynamically dissolved and reprecipitated. By reslurrying the API in an anti-solvent at elevated temperatures, the kinetic mobility of the system increases. Small, imperfect crystals dissolve, and the material reprecipitates onto larger, more perfect crystals (Ostwald ripening), releasing the occluded solvent pockets into the bulk liquid.

Step-by-Step Workflow:

  • Suspend: Charge the API into a reactor and add 5 to 10 volumes of an ICH Class 3 aprotic anti-solvent (e.g., Heptane or MTBE).

  • Temperature Cycling: Heat the slurry to 50°C and hold for 2 hours with moderate agitation.

  • Cooling: Ramp the temperature down slowly (0.5°C/min) to 10°C to ensure a highly ordered, defect-free crystal lattice forms, preventing re-occlusion.

  • Isolation: Filter the slurry and wash the cake with 1 volume of cold anti-solvent.

  • Drying: Dry under vacuum at 40°C.

Self-Validating Checkpoint: Analyze the mother liquor filtrate via GC immediately after Step 4.

  • Success State: The concentration of the target solvent (e.g., EtOAc) in the mother liquor spikes dramatically. This confirms the lattice was successfully disrupted and the solvent was released.

  • Failure State: The mother liquor is clean, but the solid API still fails GC testing. The solvent is too deeply occluded for a reslurry. You must perform a full dissolution and recrystallization.

Section 4: Quantitative Data & Regulatory Thresholds

Table 1: ICH Q3C(R8) Limits for Common Solvents in Amine Synthesis[1],[4]

Always target residual levels at least 30% below the ICH limit to account for analytical variance during batch release.

SolventICH ClassPDE (mg/day)Concentration Limit (ppm)Risk Profile in Amine HCl Synthesis
Methanol Class 230.03,000 ppmHigh: Genotoxin precursor (MeCl)[2].
Toluene Class 28.9890 ppmLow: Easy to remove; does not H-bond.
Ethanol Class 350.05,000 ppmMedium: Forms EtCl; strong H-bonding.
Isopropyl Alcohol Class 350.05,000 ppmMedium: Strong H-bonding; hard to dry.
Ethyl Acetate Class 350.05,000 ppmMedium: Prone to lattice occlusion.
Heptane Class 350.05,000 ppmLow: Excellent anti-solvent for reslurry.
Table 2: Troubleshooting Matrix for Drying Techniques
TechniqueMechanism of ActionTarget SolventsTypical Residual ReductionPrimary Drawback / Risk
Standard Vacuum Drying Thermal desorptionSurface-bound10,000 ppm → 5,000 ppmIneffective for occluded or H-bonded solvents.
Water-Chasing Thermodynamic H-bond displacementProtic (Alcohols)8,000 ppm → < 500 ppmRequires precise moisture control to avoid deliquescence.
Anti-Solvent Reslurry Kinetic lattice disruptionAprotic (EtOAc)5,000 ppm → < 100 ppmSlight yield loss to mother liquor; introduces a new solvent.

Section 5: References

  • Food and Drug Administration (FDA). (2021). Q3C(R8) Impurities: Guidance for Residual Solvents. U.S. Department of Health and Human Services. URL:[Link]

  • Yang, Q., et al. (2009). Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from Solutions of Ethanol and Methanol. Organic Process Research & Development, American Chemical Society. URL:[Link]

  • US Patent WO1999003452A1. (1999). Methods of removing residual solvent from nasal drug delivery compositions. (Demonstrates the humidified gas methodology for thermodynamic solvent displacement). URL:

Sources

Troubleshooting

Technical Support Center: 1-(m-Tolyl)propan-1-amine Hydrochloride

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) regarding the common impurities in 1-...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) regarding the common impurities in 1-(m-Tolyl)propan-1-amine hydrochloride. This guide is designed to offer practical, in-depth insights into identifying, understanding, and mitigating purity-related issues during experimental work.

Introduction

1-(m-Tolyl)propan-1-amine hydrochloride is a primary amine salt of significant interest in pharmaceutical research and organic synthesis. The purity of this compound is paramount to ensure the reliability and reproducibility of experimental results. Impurities, even in trace amounts, can lead to ambiguous biological data, side reactions, and challenges in downstream applications. This guide will delve into the common impurities encountered during the synthesis and handling of this compound, providing a framework for their identification and removal.

The primary route to synthesizing 1-(m-Tolyl)propan-1-amine is through the reductive amination of 1-(m-Tolyl)propan-1-one. This process, while generally efficient, can give rise to a predictable set of impurities. Understanding the reaction mechanism is key to anticipating and controlling these unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my sample of 1-(m-Tolyl)propan-1-amine hydrochloride?

The most prevalent impurities are typically related to the synthetic route, which is the reductive amination of 1-(m-Tolyl)propan-1-one. These include:

  • Unreacted Starting Materials:

    • 1-(m-Tolyl)propan-1-one

  • Reaction Intermediates:

    • N-(1-(m-tolyl)propylidene)amine (the intermediate imine)

  • Byproducts from Side-Reactions:

    • 1-(m-Tolyl)propan-1-ol

    • Di-[1-(m-tolyl)propyl]amine (Secondary amine)

  • Degradation Products:

    • Oxidation products (less common, but possible with prolonged exposure to air)

Q2: What is the origin of these impurities?

Understanding the origin of each impurity is crucial for troubleshooting and optimizing your reaction conditions.

  • 1-(m-Tolyl)propan-1-one (Unreacted Ketone): Incomplete reaction is the primary cause. This can be due to insufficient reaction time, inadequate amount of the amine source (e.g., ammonia), or a suboptimal reaction temperature.

  • N-(1-(m-tolyl)propylidene)amine (Intermediate Imine): This impurity arises from the incomplete reduction of the imine intermediate formed during the first step of the reductive amination. The choice of reducing agent and reaction conditions plays a significant role here.

  • 1-(m-Tolyl)propan-1-ol (Alcohol Byproduct): This is a common byproduct when using certain reducing agents, such as sodium borohydride (NaBH₄). NaBH₄ can directly reduce the starting ketone to the corresponding alcohol, competing with the desired amination reaction.[1]

  • Di-[1-(m-tolyl)propyl]amine (Secondary Amine): This "over-alkylation" product is formed when the newly formed primary amine reacts with another molecule of the starting ketone and is subsequently reduced. This is more likely to occur if there is a high concentration of the ketone relative to the amine source.[2]

Q3: How can these impurities affect my experiments?

The impact of these impurities can range from minor to significant:

  • Reduced Yield and Purity: The presence of any impurity will lower the overall yield and purity of your target compound.

  • Interference in Biological Assays: Unreacted starting materials and byproducts may exhibit their own biological activity, leading to confounding results in pharmacological studies.

  • Side Reactions in Subsequent Synthetic Steps: Impurities with reactive functional groups (e.g., the ketone or alcohol) can participate in subsequent reactions, leading to the formation of unintended products.

  • Crystallization and Isolation Issues: The presence of impurities can hinder the crystallization of the desired hydrochloride salt, making isolation and purification more challenging.

Q4: How can I detect and quantify these impurities?

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity analysis.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is generally suitable for separating the amine, ketone, alcohol, and other byproducts. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. UV detection is appropriate as the aromatic ring in these compounds provides a chromophore.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying volatile impurities. The free amine and the alcohol byproduct are amenable to GC analysis. The hydrochloride salt will need to be neutralized to the free base before injection. Derivatization may be necessary for polar amines to improve peak shape and resolution.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide valuable information about the presence of impurities by identifying characteristic peaks. For example, the aldehydic proton of any unreacted starting material or the characteristic signals of the alcohol byproduct would be readily identifiable.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to impurities in 1-(m-Tolyl)propan-1-amine hydrochloride.

Issue 1: My final product shows a significant amount of the starting ketone, 1-(m-Tolyl)propan-1-one.
Potential Cause Troubleshooting Action Scientific Rationale
Incomplete Reaction 1. Increase Reaction Time: Monitor the reaction by TLC or GC until the starting material is consumed.The reaction may be kinetically slow under the chosen conditions.
2. Increase Temperature: If the reaction is sluggish at room temperature, gently heating may increase the reaction rate.Reductive amination often benefits from moderate heating to drive the equilibrium towards imine formation.
Insufficient Amine Source 1. Increase Equivalents of Ammonia/Amine Source: Use a larger excess of the amine source.Le Châtelier's principle dictates that an excess of a reactant will drive the equilibrium towards the product side (imine formation).
Issue 2: The presence of 1-(m-Tolyl)propan-1-ol is detected in my product.
Potential Cause Troubleshooting Action Scientific Rationale
Non-selective Reducing Agent 1. Use a More Selective Reducing Agent: Consider using sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) instead of NaBH₄.[1]These reagents are milder and selectively reduce the iminium ion intermediate over the ketone starting material.[1]
Reaction Conditions Favor Ketone Reduction 1. Stepwise Procedure: First, form the imine by reacting the ketone and amine source, then add the reducing agent in a second step.[2]This ensures that the reducing agent primarily encounters the imine rather than the ketone.
Issue 3: I am observing a significant amount of the secondary amine byproduct, Di-[1-(m-tolyl)propyl]amine.
Potential Cause Troubleshooting Action Scientific Rationale
Over-alkylation 1. Increase the Excess of the Amine Source: A large excess of ammonia will outcompete the newly formed primary amine in reacting with the ketone.This shifts the reaction equilibrium to favor the formation of the primary amine.
2. Control the Stoichiometry: Add the ketone slowly to a solution of the amine source.This maintains a high concentration of the primary amine source relative to the ketone, minimizing the chance for the product amine to react.

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis

This protocol provides a general starting point for the HPLC analysis of 1-(m-Tolyl)propan-1-amine hydrochloride. Method optimization may be required.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-26 min: 90-10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 A:B) to a concentration of approximately 1 mg/mL.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for purifying the hydrochloride salt.[4]

  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., isopropanol, ethanol, methanol, water, and mixtures thereof). An ideal solvent will dissolve the compound when hot but have low solubility when cold. A mixture of isopropanol and diethyl ether is often a good starting point.

  • Dissolution: In a flask, add the minimum amount of the hot chosen solvent to the crude solid until it is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

Data Presentation

Table 1: Summary of Common Impurities and Analytical Methods

ImpurityPotential SourceRecommended Analytical Method
1-(m-Tolyl)propan-1-one Unreacted starting materialHPLC, GC-MS
N-(1-(m-tolyl)propylidene)amine Incomplete reduction of imine intermediateHPLC, LC-MS
1-(m-Tolyl)propan-1-ol Reduction of starting ketoneHPLC, GC-MS[5]
Di-[1-(m-tolyl)propyl]amine Over-alkylation of the productHPLC, LC-MS

Visualizations

Synthetic Pathway and Impurity Formation

G cluster_0 Synthesis of 1-(m-Tolyl)propan-1-amine cluster_1 Impurity Formation Pathways Ketone 1-(m-Tolyl)propan-1-one Imine N-(1-(m-tolyl)propylidene)amine (Intermediate) Ketone->Imine + NH3 - H2O UnreactedKetone Unreacted Ketone Ketone->UnreactedKetone Alcohol 1-(m-Tolyl)propan-1-ol Ketone->Alcohol + [H] (Side Reaction) Ammonia Ammonia (NH3) Ammonia->Imine Product 1-(m-Tolyl)propan-1-amine Imine->Product + [H] UnreducedImine Unreduced Imine Imine->UnreducedImine ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->Product FinalProduct 1-(m-Tolyl)propan-1-amine Hydrochloride Product->FinalProduct + HCl SecondaryAmine Di-[1-(m-tolyl)propyl]amine Product->SecondaryAmine + Ketone, +[H] (Over-alkylation) HCl HCl HCl->FinalProduct

Caption: Synthetic pathway of 1-(m-Tolyl)propan-1-amine hydrochloride and the formation of common impurities.

Troubleshooting Workflow for Purity Issues

G Start Purity Issue Detected (e.g., by HPLC, GC-MS) Identify Identify the Major Impurity Start->Identify Ketone Is it the starting ketone? Identify->Ketone Alcohol Is it the corresponding alcohol? Ketone->Alcohol No ActionKetone Increase reaction time/temp Increase excess of amine source Ketone->ActionKetone Yes SecondaryAmine Is it the secondary amine? Alcohol->SecondaryAmine No ActionAlcohol Use a more selective reducing agent (e.g., NaBH(OAc)3) Alcohol->ActionAlcohol Yes Other Other/Unknown Impurity SecondaryAmine->Other No ActionSecondary Increase excess of amine source Slow addition of ketone SecondaryAmine->ActionSecondary Yes ActionOther Further characterization needed (e.g., LC-MS, NMR) Other->ActionOther Purify Purify by Recrystallization or Column Chromatography ActionKetone->Purify ActionAlcohol->Purify ActionSecondary->Purify ActionOther->Purify

Caption: A logical workflow for troubleshooting common purity issues.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Bryan Research & Engineering, LLC. (1984, December). Analysis of Amine Solutions by Gas Chromatography. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Stolarczyk, E., et al. (2021). Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances. Molecules, 26(15), 4467.
  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. [Link]

  • Patel, K. et al. (2021). Impurity Profiling And Degradation Study: A Review. International Journal of Research and Analytical Reviews, 8(4), 555-566.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Asian Journal of Research in Chemistry. (2017). Analytical Method Validation: Collation between International Guidelines. [Link]

  • Chromatography Forum. (2004, March 30). Amine hydrochloride in HPLC. [Link]

  • Agilent Technologies. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. [Link]

  • National Pharmaceutical Regulatory Agency (NPRA) Malaysia. (n.d.). Analytical Method Validation & Common Problem 1. [Link]

  • SpectraBase. (n.d.). 1-(m-Tolyl)propan-1-ol. [Link]

Sources

Optimization

Technical Support Center: Stabilizing Amine Compounds for Long-Term Storage

Welcome to the technical support center for the stabilization and long-term storage of amine compounds. Amines are fundamental building blocks in pharmaceutical and chemical synthesis, but their inherent reactivity makes...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the stabilization and long-term storage of amine compounds. Amines are fundamental building blocks in pharmaceutical and chemical synthesis, but their inherent reactivity makes them susceptible to degradation, which can compromise experimental results, reduce product yield, and impact drug safety and efficacy. This guide provides in-depth, field-proven insights into the causes of amine instability and offers practical solutions in a direct question-and-answer format to address the specific issues you may encounter.

Understanding Amine Degradation: The Root Causes of Instability

The stability of an amine is intrinsically linked to its molecular structure and its storage environment. The nitrogen atom's lone pair of electrons, which is the source of its basicity and nucleophilicity, is also a primary site for unwanted reactions.[1][2] Degradation is not a single process but a combination of pathways, primarily thermal and oxidative degradation.[3][4][5]

Key degradation pathways include:

  • Oxidative Degradation: This is a major concern and is initiated by the reaction of amines with oxygen, often from atmospheric air.[2][5] The process can be accelerated by light and the presence of metal ions, which can act as catalysts.[6][7] Aromatic amines are particularly susceptible to free-radical oxidation.[8] This leads to the formation of various by-products, including aldehydes, amides, and heat-stable salts (HSS), which can cause discoloration (yellowing or browning) and loss of potency.[5][8]

  • Thermal Degradation: High temperatures accelerate degradation reactions.[3][4] While many amines are relatively stable at ambient temperatures, elevated storage temperatures or temperature fluctuations can significantly increase the rate of decomposition, especially in the presence of carbon dioxide (CO2).[9][10]

  • Reaction with Carbon Dioxide (CO2): Amines readily react with atmospheric CO2. This acid-base reaction can lead to the formation of carbamates and bicarbonate salts.[10] This not only reduces the concentration of the free amine but can also lead to the formation of heat-stable salts (HSS), which are known to increase solution viscosity and corrosion rates.[11]

  • Hydrolysis: Amines are hygroscopic and can absorb moisture from the air.[12] This can lead to hydrolysis, especially for amine salts or compounds with other susceptible functional groups, resulting in the formation of undesirable byproducts.[12]

Amine Amine Compound Degradation Degradation Products (Impurities, Salts, Color) Amine->Degradation Oxidation Amine->Degradation Thermal Degradation Amine->Degradation Carbamate/Salt Formation Amine->Degradation Hydrolysis O2 Oxygen (Air) O2->Amine Heat High Temperature Heat->Amine CO2 Carbon Dioxide (Air) CO2->Amine H2O Moisture (Humidity) H2O->Amine Light Light (UV) Light->Amine

Major Degradation Pathways of Amine Compounds

Troubleshooting Guide

This section addresses common observable issues encountered during the storage of amine compounds. The logical flow helps diagnose the problem and implement effective solutions.

Start Observe Issue with Stored Amine Discolor Discoloration (Yellow/Brown)? Start->Discolor Precipitate Precipitation/Solids? Discolor->Precipitate No Sol_Discolor Cause: Oxidation 1. Purge with Inert Gas (N2/Ar) 2. Use Amber/Opaque Vials 3. Store at Low Temperature (2-8°C) Discolor->Sol_Discolor Yes Potency Loss of Potency/ Reactivity? Precipitate->Potency No Sol_Precipitate Cause: Salt Formation/Solubility 1. Filter Solution 2. Store under Inert Gas (exclude CO2/H2O) 3. Check Storage Temperature vs. Solubility Precipitate->Sol_Precipitate Yes Sol_Potency Cause: Chemical Degradation 1. Quantify Purity (HPLC/GC/NMR) 2. Implement Preventative Storage 3. Consider Re-purification Potency->Sol_Potency Yes

Troubleshooting Amine Storage Issues
Q: My amine compound, which was initially colorless, has turned yellow or brown during storage. What is the cause and how can I prevent this?

A: This is a classic sign of oxidative degradation.[8] The amine is reacting with atmospheric oxygen, a process that can be accelerated by exposure to light.[2][7]

  • Causality: The nitrogen lone pair in amines makes them susceptible to oxidation, forming colored impurities like nitroso or nitro compounds.[2] Aromatic amines are particularly prone to this discoloration.[8]

  • Troubleshooting & Prevention:

    • Inert Atmosphere: The most effective preventative measure is to remove oxygen. Store the amine under an inert atmosphere like nitrogen or argon.[7][8] This involves purging the container with the inert gas before sealing (see Protocol 1).

    • Light Protection: Store the compound in amber glass vials or completely opaque containers to block UV and visible light, which can catalyze oxidation.[2][7][8] Keep storage areas dark.[2]

    • Temperature Control: Store the amine at reduced temperatures (e.g., 2-8°C) to slow the rate of the oxidation reaction.[2][7][8]

    • Container Seal: Ensure the container is sealed tightly with a cap that provides an excellent barrier to gas exchange. Use caps with chemically resistant liners (e.g., PTFE).

Q: I've observed a precipitate or solid formation in my stored amine solution. What's happening?

A: Precipitation can be caused by several factors, most commonly the formation of salts or a change in solubility.

  • Causality:

    • Heat-Stable Salt (HSS) Formation: Amines can react with acidic gases like CO2 from the air to form carbamate or carbonate salts.[11] These salts may have lower solubility in the solvent than the parent amine, causing them to precipitate.

    • Hydrolysis: If the amine is hygroscopic, it can absorb atmospheric moisture, leading to hydrolysis and the formation of less soluble byproducts.[12]

    • Temperature Effects: The solubility of many compounds decreases at lower temperatures. If the solution was prepared at room temperature and then stored in a refrigerator, the amine may simply be precipitating out due to exceeding its solubility limit at the colder temperature.

  • Troubleshooting & Prevention:

    • Inert Atmosphere: Storing the solution under a blanket of nitrogen or argon will prevent reactions with atmospheric CO2 and moisture.[7][12]

    • Filtration: If degradation has already occurred, the solution can sometimes be salvaged by filtering it to remove the solid impurities. However, this does not remove soluble degradation products.

    • Solvent Purity: Use high-purity, dry (anhydrous) solvents for preparing solutions to minimize contaminants and water content.

    • Verify Solubility: Before refrigerating a solution, confirm that the concentration is below the solubility limit at the intended storage temperature.

Q: My reaction yield has decreased, and I suspect the amine starting material. Could improper storage be the cause?

A: Absolutely. A loss of potency or reactivity is a direct consequence of the chemical degradation of the amine.

  • Causality: As the amine degrades through oxidation, hydrolysis, or other pathways, the concentration of the active, desired compound decreases.[3][4] The degradation products formed are typically unreactive in the desired transformation, leading to lower yields and potentially complicating purification.

  • Troubleshooting & Prevention:

    • Analytical Quantification: The first step is to verify the purity and concentration of your amine. This can be done using techniques like Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[13][14][15] Comparing the current sample to a new or reference standard will confirm if degradation has occurred.

    • Implement Proper Storage: If degradation is confirmed, discard the old material and obtain a fresh batch. Immediately implement the preventative storage protocols described above (inert atmosphere, low temperature, light protection) for the new material.

    • Consider Re-purification: For valuable or difficult-to-obtain amines, re-purification via distillation or chromatography may be an option, although this is often not practical for standard reagents.

Frequently Asked Questions (FAQs)

Q1: What are the ideal general storage conditions for amine compounds?

A1: The ideal conditions depend on the specific amine, but a robust general strategy is summarized below. Always consult the Safety Data Sheet (SDS) for specific recommendations.[16]

ParameterRecommended ConditionRationale
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidative degradation and reaction with CO2/moisture.[2][7]
Temperature 2°C to 8°C (Refrigerated)Slows the rate of all chemical degradation pathways.[8][17]
Light In the Dark (Amber Vials/Opaque Containers)Prevents light-catalyzed (photodegradation) reactions.[7][8]
Humidity Dry EnvironmentAmines can be hygroscopic; moisture can cause hydrolysis.[12]
Container Tightly Sealed, Compatible MaterialPrevents exposure to atmosphere and contamination.[12][16]

Q2: What container materials are safe for storing amines?

A2: Material compatibility is crucial to prevent contamination and container failure. Recommended materials include high-density polyethylene (HDPE) and glass.[12] For highly sensitive or long-term storage, borosilicate glass (e.g., Pyrex®) is preferred. Ensure any cap liners are chemically inert (e.g., PTFE). Avoid storing amines in containers made of materials they can react with, such as certain plastics or metals that can catalyze oxidation.[6]

Q3: Can I add an antioxidant to my amine to improve its stability?

A3: Yes, for certain classes of amines, particularly aromatic amines that are highly susceptible to free-radical oxidation, the addition of an antioxidant or radical scavenger can enhance stability.[8] However, this is a formulation decision. You must ensure the antioxidant is compatible with your amine and will not interfere with any downstream applications.

Q4: How do I properly dispose of a degraded amine compound?

A4: Degraded or expired amines should be treated as hazardous waste. Disposal must follow all local, state, and federal regulations.[12] Never pour chemical waste down the drain. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on proper disposal procedures.

Experimental Protocols

Protocol 1: Inert Gas Purging for Long-Term Storage

Objective: To displace atmospheric oxygen and moisture from the headspace of a storage container to prevent degradation.

Materials:

  • Amine sample in a suitable glass vial with a septum-lined cap.

  • Source of high-purity inert gas (Nitrogen or Argon) with a regulator.

  • Two long needles (e.g., 22-gauge).

  • Tubing to connect the gas source to one of the needles.

Methodology:

  • Prepare the Setup: Place your amine (solid or liquid) into the vial. If it is a liquid, do not fill it more than 75% to leave adequate headspace. Securely cap the vial.

  • Insert Needles: Carefully pierce the septum with both needles. One needle will act as the gas inlet and the other as the gas outlet (vent). The inlet needle should reach into the headspace just above the sample, while the outlet needle should be just through the septum.

  • Purge the Headspace: Set the gas regulator to a very low, gentle flow rate (e.g., 1-2 psi). You should feel a slight gas flow from the outlet needle.

  • Incubate: Allow the inert gas to flow gently for 1-2 minutes for a small vial (e.g., 20 mL) to ensure the complete displacement of air.

  • Seal the Vial: While the gas is still flowing, remove the outlet (vent) needle first. Then, a moment later, remove the inlet needle. This creates a slight positive pressure of inert gas inside the vial, preventing air from re-entering.

  • Final Steps: For extra security, wrap the cap and neck of the vial with Parafilm®. Label the vial clearly and place it in the appropriate storage location (e.g., a 2-8°C refrigerator, protected from light).

Protocol 2: Monitoring Amine Stability by Gas Chromatography (GC)

Objective: To quantify the purity of an amine sample over time and detect the presence of degradation products.

Methodology:

  • Initial Analysis (Time Zero):

    • Upon receiving a new batch of amine, immediately prepare a sample for GC analysis.

    • Accurately prepare a stock solution of the amine in a suitable, high-purity solvent (e.g., isopropanol, THF) at a known concentration (e.g., 1 mg/mL).

    • Inject the sample into the GC system equipped with an appropriate column (e.g., a capillary column like an Rtx-5 Amine) and detector (e.g., Flame Ionization Detector - FID).[3]

    • Record the chromatogram. The peak corresponding to the pure amine should be identified, and its area percent should be recorded as the initial purity (e.g., 99.5%). This is your baseline data.

  • Sample Storage: Store the bulk amine compound under the desired conditions you wish to evaluate (e.g., refrigerated under nitrogen vs. room temperature on the benchtop).

  • Time-Point Analysis:

    • At regular intervals (e.g., 1 month, 3 months, 6 months), withdraw a small aliquot from the stored bulk sample.

    • Prepare a solution at the exact same concentration as the "Time Zero" sample.

    • Analyze the sample using the identical GC method.

  • Data Interpretation:

    • Compare the chromatograms from each time point to the baseline data.

    • Purity Decrease: A decrease in the area percent of the main amine peak indicates degradation.

    • Impurity Peaks: The appearance of new, smaller peaks in the chromatogram signifies the formation of degradation products.

    • By tracking these changes over time, you can establish a reliable shelf-life for the amine under specific storage conditions.

References

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy | Oxford Academic. [Link]

  • Effect of Various Parameters on the Thermal Stability and Corrosion of CO 2 -Loaded Tertiary Amine Blends. MDPI. [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. ResearchGate. [Link]

  • What are stabilizers for amides, imides and amines for their long time storage?. ResearchGate. [Link]

  • Impact of Solvent on the Thermal Stability of Amines. PMC - National Center for Biotechnology Information. [Link]

  • Amine Plant Troubleshooting and Optimiza. Scribd. [Link]

  • Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • Common amine system corrosion issues and how to solve them. Vysus Group. [Link]

  • Bacterial degradation of monocyclic aromatic amines. PMC - National Center for Biotechnology Information. [Link]

  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]

  • Quantification and Stability Determination of Surface Amine Groups on Silica Nanoparticles Using Solution NMR. Analytical Chemistry - ACS Publications. [Link]

  • Trends in Tragedy – An in-depth Study of Amine System Failures. AmmoniaKnowHow. [Link]

  • Stabilizer for amine/quaternary ammonium blends.
  • Drug quality and storage. MSF Medical Guidelines. [Link]

  • 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]

  • Troubleshooting Amine Unit Simulations. Bryan Research & Engineering, LLC. [Link]

  • Storing medicines safely and appropriately. General Pharmaceutical Council. [Link]

  • Chemical Compatibility. Division of Research Safety - University of Illinois Urbana-Champaign. [Link]

  • What are the Health and Safety Guidelines for Using Amines?. Huntsman Corporation. [Link]

  • Advancing Amine Degradation Analysis. International CCS Knowledge Centre. [Link]

  • Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. UKnowledge - University of Kentucky. [Link]

  • Guidelines for Use and Care of Aminex® Resin-Based Columns Instruction Manual. Bio-Rad. [Link]

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. [Link]

  • How to prevent the oxidation of Amine Catalyst?. Mingxu Chemicals. [Link]

  • Compatible Chemical Storage (12/22) - Safe Operating Procedure. University of Nebraska-Lincoln. [Link]

  • Chemical Storage. Environment, Health & Safety - University of Wisconsin–Madison. [Link]

  • Degradation studies of amines and alkanolamines during sour gas treatment process. SciSpace. [Link]

  • Chemical Compatibility and Storage Guidelines. REDA Safe. [Link]

  • Thermal Degradation Of Amines For Co 2 Capture. UKnowledge - University of Kentucky. [Link]

  • Amine Degradation. Climate → Sustainability Directory. [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of analytical methods for 1-(m-Tolyl)propan-1-amine HCl

Comprehensive Comparative Guide: Validation of Analytical Methods for 1-(m-Tolyl)propan-1-amine HCl Executive Summary 1-(m-Tolyl)propan-1-amine HCl (also known as 3-methyl-alpha-ethylbenzylamine hydrochloride) is a prima...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparative Guide: Validation of Analytical Methods for 1-(m-Tolyl)propan-1-amine HCl

Executive Summary

1-(m-Tolyl)propan-1-amine HCl (also known as 3-methyl-alpha-ethylbenzylamine hydrochloride) is a primary aliphatic amine featuring a chiral center and an aromatic m-tolyl ring. Validating analytical methods for this compound requires navigating specific chromatographic challenges, notably secondary silanol interactions, lack of strong chromophores at high wavelengths, and the need for enantiomeric resolution.

With the adoption of the revised ICH Q2(R2) guidelines (effective June 2024), regulatory bodies now mandate a lifecycle and Quality-by-Design (QbD) approach to analytical validation[1]. This guide provides an objective comparison of three distinct analytical methodologies—High-pH HPLC-UV, UPLC-MS/MS, and Chiral GC-FID—evaluating their performance, the mechanistic causality behind their experimental design, and their compliance with ICH Q2(R2) standards[2].

Analytical Causality & Mechanistic Challenges

To build a self-validating analytical system, one must first understand the physicochemical behavior of the analyte.

The Amine Challenge: The primary amine group in 1-(m-Tolyl)propan-1-amine has a pKa of approximately 9.8. Under standard acidic reversed-phase conditions (pH 2.0–3.0), the amine is fully protonated ( NH3+​ ). This ionized state leads to severe peak tailing due to electrostatic interactions with residual negatively charged silanols on standard C18 silica columns.

The Causality of Method Design: To counteract this, analysts must manipulate the phase chemistry:

  • High-pH HPLC-UV: By raising the mobile phase pH to 11.0, the amine is rendered fully neutral ( NH2​ ). This enables pure hydrophobic partitioning on hybrid-silica columns, yielding sharp, symmetrical peaks without the need for equilibration-heavy ion-pairing agents.

  • UPLC-MS/MS: For trace genotoxic impurities, UV detection lacks the necessary sensitivity. UPLC-MS/MS provides sub-ppm limits of detection (LOD) using Multiple Reaction Monitoring (MRM).

  • Derivatization for Chiral GC: For enantiomeric separation, the high polarity of the primary amine causes irreversible adsorption on GC columns. Derivatization with Trifluoroacetic anhydride (TFAA) converts the amine to a volatile, less polar amide, enabling high-resolution separation on cyclodextrin-based chiral stationary phases. While derivatization reagents like OPA or NBD-Cl are common for HPLC fluorescence detection[3], GC derivatization offers superior chiral resolution.

pHLogic Amine Primary Amine (pKa ~ 9.8) LowPH Low pH (< 3.0) Ionized (NH3+) Amine->LowPH HighPH High pH (> 11.0) Neutral (NH2) Amine->HighPH Tailing Peak Tailing LowPH->Tailing Standard C18 IonPair Ion-Pairing Needed LowPH->IonPair Modified Sharp Sharp Peaks High Retention HighPH->Sharp Hybrid Silica

Mechanistic causality of mobile phase pH on primary amine chromatography.

Objective Comparison of Methodologies

The ICH Q2(R2) framework requires manufacturers to demonstrate that their methods consistently deliver dependable results through parameters such as accuracy, precision, specificity, and robustness[2].

Table 1: Comparative Validation Parameters for 1-(m-Tolyl)propan-1-amine HCl
Validation Parameter (ICH Q2(R2))High-pH HPLC-UV (Assay)UPLC-MS/MS (Trace Impurities)Chiral GC-FID (Enantiomeric)
Linearity Range 10 – 150 µg/mL0.5 – 50 ng/mL5 – 100 µg/mL
Limit of Detection (LOD) 1.5 µg/mL0.1 ng/mL0.5 µg/mL
Limit of Quantitation (LOQ) 5.0 µg/mL0.5 ng/mL1.5 µg/mL
Precision (%RSD, n=6) ≤ 1.0%≤ 3.5%≤ 2.0%
Accuracy (% Recovery) 98.5% – 101.5%90.0% – 110.0%95.0% – 105.0%
Specificity Baseline resolution from major synthesis byproducts.Highly specific via MRM transitions.Baseline resolution of (R) and (S) enantiomers.
Table 2: Method Suitability & Operational Cost-Benefit Analysis
FeatureHigh-pH HPLC-UVUPLC-MS/MSChiral GC-FID
Primary Application Drug Substance Release AssayGenotoxic Impurity ProfilingChiral Purity Determination
Sample Prep Complexity Low (Direct Dilution)Low (Direct Dilution)High (Requires Derivatization)
Analysis Time ~10 minutes~5 minutes~25 minutes
Equipment Cost Low to ModerateVery HighModerate

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, every protocol must include a System Suitability Test (SST) that acts as an internal self-validating mechanism before sample analysis begins.

Protocol 1: High-pH HPLC-UV (Routine Assay & Purity)

Causality: Utilizing a high pH ensures the amine is uncharged, maximizing retention on the hydrophobic stationary phase and eliminating tailing.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium bicarbonate in LC-MS grade water. Adjust to pH 11.0 using ammonium hydroxide.

    • Mobile Phase B: 100% Acetonitrile.

  • Chromatographic Conditions:

    • Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) – Selected for its hybrid-silica stability at pH 11.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 215 nm.

    • Gradient: 10% B to 80% B over 10 minutes.

  • System Suitability Test (SST): Inject the 50 µg/mL standard six times. The system is validated only if the tailing factor is < 1.5, theoretical plates > 5000, and peak area %RSD < 1.0%.

  • Sample Analysis: Dilute the API in 50:50 Water:Acetonitrile to a target concentration of 50 µg/mL and inject 10 µL.

Protocol 2: UPLC-MS/MS (Trace Genotoxic Impurities)

Causality: Electrospray Ionization (ESI) requires the analyte to be ionized in solution. Therefore, a low pH mobile phase is used here, relying on the speed of UPLC to minimize tailing.

  • Standard Preparation: Prepare impurity standards at 1.0 ng/mL in 0.1% Formic Acid.

  • UPLC Conditions:

    • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: 0.1% Formic acid in Water (A) and Acetonitrile (B).

  • MS/MS Optimization: Operate in ESI+ mode. Monitor the specific MRM transition for the target impurity (e.g., for the API itself, monitor m/z 150.1 → 133.1, corresponding to the loss of NH3​ ).

  • SST: Signal-to-noise (S/N) ratio for the LOQ standard must be 10.

Protocol 3: Chiral GC-FID (Enantiomeric Purity)

Causality: Primary amines hydrogen-bond strongly with GC columns. Derivatizing with TFAA removes the hydrogen-bond donor capability, drastically increasing volatility and allowing the chiral stationary phase to interact purely with the spatial arrangement of the chiral center.

  • Derivatization Step: Dissolve 1.0 mg of 1-(m-Tolyl)propan-1-amine HCl in 1.0 mL of ethyl acetate. Add 50 µL of Trifluoroacetic anhydride (TFAA) and 50 µL of pyridine (acid scavenger). Heat at 60°C for 30 minutes. Cool and dry under nitrogen, then reconstitute in 1.0 mL of hexane.

  • GC Conditions:

    • Column: CP-Chirasil-Dex CB (25 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at 1.5 mL/min.

    • Temperature Program: 100°C (hold 2 min), ramp at 5°C/min to 180°C.

  • SST: The resolution ( Rs​ ) between the (R)-amide and (S)-amide peaks must be 1.5 to validate the run.

Analytical Selection Workflow

MethodSelection Start 1-(m-Tolyl)propan-1-amine HCl Assay Routine Assay & Purity Start->Assay Trace Trace Impurities Start->Trace Chiral Enantiomeric Purity Start->Chiral HPLC HPLC-UV (High pH) Assay->HPLC ICH Q2(R2) UPLC UPLC-MS/MS (MRM) Trace->UPLC Sub-ppm LOD GC Chiral GC-FID Chiral->GC Derivatization

Workflow for selecting analytical methods based on ICH Q2(R2) guidelines.

References

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures Source: European Medicines Agency (EMA) URL:[Link]

  • ICH Q2 (R2) Validation of Analytical Procedures: Framework and Compliance Source: MasterControl URL: [Link]

  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Amines Source: MDPI URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Positional Isomerism of Tolylpropanamines

Introduction: Beyond the Formula – Why Positional Isomerism Matters in Drug Discovery In the intricate world of medicinal chemistry, a molecule's identity is defined by more than just its atomic composition. The spatial...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Formula – Why Positional Isomerism Matters in Drug Discovery

In the intricate world of medicinal chemistry, a molecule's identity is defined by more than just its atomic composition. The spatial arrangement of those atoms dictates its interaction with biological targets, transforming a potentially therapeutic compound into an inactive or even toxic one. Positional isomerism, where functional groups occupy different positions on a core structure, is a critical factor that profoundly influences a compound's physicochemical properties, and consequently, its pharmacokinetic and pharmacodynamic profiles.

This guide provides a comparative analysis of the ortho-, meta-, and para- isomers of tolylpropanamine. As structural analogs of amphetamine and other phenethylamines, these compounds serve as an excellent case study for illustrating the dramatic impact of subtle structural modifications.[1][2] While direct, side-by-side pharmacological data for all three tolylpropanamine isomers is not extensively documented in public literature, we can apply foundational principles of medicinal chemistry and structure-activity relationships (SAR) to predict and understand their differential behavior.[3][4] This analysis is designed for researchers, scientists, and drug development professionals to underscore the importance of isomeric purity and to provide a framework for the rational design and evaluation of novel psychoactive compounds.

Part 1: Synthesis Strategy and Physicochemical Consequences

The synthesis of specific tolylpropanamine isomers is a direct exercise in controlling electrophilic aromatic substitution, or more practically, beginning with the correctly substituted precursor. The most common and reliable laboratory-scale synthesis is reductive amination.[5][6]

Synthetic Workflow: Reductive Amination

The choice of starting material is paramount. To synthesize the desired isomer, one must begin with the corresponding tolyl-substituted aldehyde or ketone. For instance, reacting o-tolualdehyde, m-tolualdehyde, or p-tolualdehyde with nitroethane followed by reduction, or more directly via reductive amination of the corresponding tolylacetone, will yield the target isomer.[7][8]

Synthesis_Workflow cluster_ortho ortho-Isomer Synthesis cluster_meta meta-Isomer Synthesis cluster_para para-Isomer Synthesis o_start o-Tolualdehyde o_inter 1-(2-methylphenyl)-2-nitropropene o_start->o_inter + Nitroethane o_final o-Tolylpropanamine o_inter->o_final Reduction (e.g., LiAlH4) m_start m-Tolualdehyde m_inter 1-(3-methylphenyl)-2-nitropropene m_start->m_inter + Nitroethane m_final m-Tolylpropanamine m_inter->m_final Reduction (e.g., LiAlH4) p_start p-Tolualdehyde p_inter 1-(4-methylphenyl)-2-nitropropene p_start->p_inter + Nitroethane p_final p-Tolylpropanamine p_inter->p_final Reduction (e.g., LiAlH4) caption Fig 1. Isomer-specific synthesis via precursor selection.

Caption: Fig 1. Isomer-specific synthesis via precursor selection.

Comparative Physicochemical Properties

The position of the methyl group, a small lipophilic substituent, subtly alters the molecule's electronic distribution and overall shape. These changes manifest in measurable differences in physicochemical properties that are critical for predicting biological activity.[9][10]

Propertyo-Tolylpropanaminem-Tolylpropanaminep-TolylpropanamineRationale for Differences
Molecular Formula C₁₀H₁₅NC₁₀H₁₅NC₁₀H₁₅NIsomers have identical atomic composition.
Molecular Weight 149.23 g/mol 149.23 g/mol 149.23 g/mol Isomers have identical atomic composition.
Predicted pKa ~10.1~10.0~10.0The ortho-methyl group may exert a slight steric hindrance affecting the solvation of the ammonium ion, potentially increasing basicity relative to the m and p isomers.
Predicted LogP ~2.5~2.6~2.6The ortho isomer may exhibit slightly lower lipophilicity due to intramolecular interactions or a more compact conformation, while meta and para isomers are generally more extended.
Boiling Point LowerHigherHighestThe para isomer, being the most symmetric, can pack more efficiently into a crystal lattice, generally leading to a higher melting point and boiling point. The ortho isomer often has the lowest due to steric hindrance disrupting intermolecular forces.

Note: pKa and LogP values are estimations based on chemical principles and may vary slightly based on the prediction software used. Experimental values are required for definitive comparison.

Part 2: Analytical Differentiation of Isomers

The successful synthesis of a specific isomer is meaningless without a robust analytical method to confirm its identity and purity. Due to their similar physicochemical properties, separating positional isomers can be challenging, but it is readily achievable with modern chromatographic techniques.[11][12]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the workhorse for this application. The slight differences in hydrophobicity and interaction with the stationary phase are sufficient for separation.

HPLC_Workflow Sample Isomer Mixture (o-, m-, p-) Prep Sample Preparation (Dissolve in Mobile Phase) Sample->Prep Inject HPLC Injection Prep->Inject Column C18 Reverse-Phase Column Inject->Column Inject->Column Mobile Phase (e.g., ACN/H2O) Detect UV/PDA or MS Detector Column->Detect Data Chromatogram (Separated Peaks) Detect->Data Analysis Quantification & Identification Data->Analysis

Caption: Fig 2. General workflow for HPLC-based isomer differentiation.

Protocol: Isomer Separation by HPLC-UV

This protocol provides a self-validating system for the baseline separation of tolylpropanamine isomers.

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV/PDA detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Phenyl-based stationary phases can also offer alternative selectivity through π-π interactions.[13]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Detection: 254 nm.

  • Standard & Sample Preparation:

    • Prepare individual 1 mg/mL stock solutions of each purified isomer (ortho, meta, para) in 50:50 Mobile Phase A:B to serve as reference standards.

    • Prepare a mixed standard containing all three isomers at 0.1 mg/mL each.

    • Dissolve the unknown sample in the same diluent to a similar concentration.

  • Chromatographic Run:

    • Equilibrate the column with the initial gradient conditions for at least 15 minutes.

    • Inject 10 µL of the mixed standard.

    • Run a gradient elution program (example):

      • 0-2 min: 20% B

      • 2-10 min: Ramp to 80% B

      • 10-12 min: Hold at 80% B

      • 12-12.1 min: Return to 20% B

      • 12.1-15 min: Re-equilibration

    • Expected Elution Order: Based on typical reverse-phase behavior, the most polar (or least hydrophobic) compound elutes first. We would predict the ortho isomer to elute slightly earlier than the meta and para isomers due to its potentially lower LogP. The meta and para isomers will have very similar retention times and require an optimized gradient for full resolution.[14]

  • Data Analysis:

    • Identify each isomer in the mixed standard by comparing retention times to individual standard injections.

    • Confirm the identity and assess the purity of the unknown sample by comparing its chromatogram to the mixed standard.

Part 3: Comparative Pharmacology & Structure-Activity Relationships (SAR)

The true differentiation between these isomers lies in their interaction with biological targets. As phenethylamine derivatives, the tolylpropanamines are expected to interact with monoamine transporters (DAT, NET, SERT) and trace amine-associated receptors (TAARs). The position of the methyl group is a key determinant of receptor affinity and functional activity.[3][15]

SAR_Logic cluster_Properties Physicochemical Properties cluster_PK Pharmacokinetics (ADME) cluster_PD Pharmacodynamics Structure Isomeric Structure (o-, m-, p-) Shape Molecular Shape (Steric Profile) Structure->Shape Electronics Electronic Distribution (Lipophilicity, pKa) Structure->Electronics Absorption Absorption Shape->Absorption Metabolism Metabolism (CYP450) Shape->Metabolism Binding Receptor/Transporter Binding Affinity (Ki) Shape->Binding Electronics->Absorption Electronics->Metabolism Electronics->Binding Bioactivity Overall Biological Effect Absorption->Bioactivity Metabolism->Bioactivity Activity Functional Activity (Agonist/Antagonist/Releaser) Binding->Activity Activity->Bioactivity

Caption: Fig 3. The influence of isomeric structure on biological activity.

The Guiding Principles of Phenethylamine SAR
  • Ring Substitution: The position of substituents on the phenyl ring dictates selectivity for different monoamine systems.

    • Para-substitution: Often enhances activity and can steer selectivity. For example, in the classic amphetamine series, a para-substituent generally maintains or enhances potency at DAT and NET.[16][17] Therefore, p-tolylpropanamine is predicted to be a potent dopamine and norepinephrine releaser, similar in character to 4-methylamphetamine.

    • Meta-substitution: This position is less explored but can lead to unique pharmacological profiles. It may reduce the classic stimulant activity while potentially increasing affinity for serotonin receptors or other targets. m-Tolylpropanamine might therefore exhibit a mixed or attenuated stimulant profile compared to its isomers.

    • Ortho-substitution: The introduction of a group at the ortho position often introduces steric hindrance.[18] This can significantly reduce the molecule's ability to bind effectively to the monoamine transporters, which have relatively constrained binding pockets.[19] Consequently, o-tolylpropanamine is predicted to be the least potent of the three isomers as a classical monoamine releaser.

Predicted Pharmacological Profiles
IsomerPredicted Primary Target(s)Predicted PotencyRationale
o-Tolylpropanamine DAT, NETLowThe ortho-methyl group likely causes steric clashes within the transporter binding sites, reducing binding affinity and release efficacy.
m-Tolylpropanamine DAT, NET, SERTModerateThe meta position avoids direct steric hindrance but alters the electronic profile, potentially leading to a more balanced but less potent interaction with monoamine transporters compared to the para isomer.
p-Tolylpropanamine DAT, NETHighThe para position is generally well-tolerated and often enhances potency for dopamine and norepinephrine release, consistent with SAR for many substituted phenethylamines.[15]

Part 4: Experimental Protocol for Pharmacological Characterization

To move from prediction to data, a foundational technique is the competitive radioligand binding assay. This experiment determines the binding affinity (Ki) of a test compound for a specific target, providing quantitative data for comparison.[20][21]

Protocol: Competitive Radioligand Binding Assay for the Human Dopamine Transporter (hDAT)

This protocol describes a self-validating system to determine the Ki of the tolylpropanamine isomers for hDAT expressed in HEK293 cells.

  • Materials:

    • Cell Membranes: HEK293 cells stably expressing hDAT.

    • Radioligand: [³H]-WIN 35,428 (a high-affinity DAT ligand).

    • Non-specific Ligand: GBR-12909 (10 µM final concentration).

    • Test Compounds: o-, m-, and p-tolylpropanamine HCl salts.

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

    • Filtration System: 96-well harvester with GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI).

    • Scintillation Counter and compatible scintillation fluid.

  • Procedure (96-well plate format):

    • Compound Dilution: Prepare serial dilutions of each tolylpropanamine isomer (e.g., from 100 µM to 100 pM) in assay buffer.

    • Plate Setup:

      • Total Binding (TB): 25 µL Assay Buffer + 25 µL [³H]-WIN 35,428 + 50 µL Cell Membranes.

      • Non-specific Binding (NSB): 25 µL GBR-12909 + 25 µL [³H]-WIN 35,428 + 50 µL Cell Membranes.

      • Test Compound: 25 µL of isomer dilution + 25 µL [³H]-WIN 35,428 + 50 µL Cell Membranes.

    • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[22]

    • Harvesting: Rapidly aspirate the contents of each well through the pre-soaked GF/B filter mat using the cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.[23]

    • Counting: Dry the filter mat, add scintillation fluid, and measure the radioactivity (in Disintegrations Per Minute, DPM) for each well using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

    • Generate Competition Curves: Plot the percentage of specific binding against the log concentration of each test isomer.

    • Determine IC₅₀: Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value for each isomer.

    • Calculate Ki: Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the target.[24]

Conclusion and Future Directions

The comparative analysis of o-, m-, and p-tolylpropanamine isomers provides a clear and compelling illustration of how subtle changes in molecular architecture dictate biological function. Through the lens of established medicinal chemistry principles, we can confidently predict that the para-isomer will be the most potent classic stimulant, the ortho-isomer the least potent, and the meta-isomer will likely possess an intermediate or more complex pharmacological profile.

This guide provides the foundational synthetic, analytical, and pharmacological frameworks for researchers to empirically test these predictions. The detailed protocols for HPLC separation and radioligand binding offer robust, self-validating systems for generating the precise, high-quality data needed in drug development. Future research should focus on obtaining empirical data for all three isomers across the full panel of monoamine transporters (DAT, NET, SERT) and extending these studies to functional assays (e.g., neurotransmitter uptake and release) to build a complete pharmacological picture. Such work is essential for the rational design of next-generation therapeutics and for understanding the complex structure-activity relationships that govern this important class of neuroactive compounds.

References
  • Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. Available at: [Link]

  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience. Available at: [Link]

  • Amphetamine, past and present – a pharmacological and clinical perspective. Journal of Psychopharmacology. Available at: [Link]

  • Uncovering Structure–Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. ACS Chemical Neuroscience. Available at: [Link]

  • Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. ACS Chemical Neuroscience. Available at: [Link]

  • Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. KoreaScience. Available at: [Link]

  • Amphetamine. Wikipedia. Available at: [Link]

  • The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities. Pharmacological Reviews. Available at: [Link]

  • Quantitative determination of 58 aromatic amines and positional isomers in textiles by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Journal of Chromatography A. Available at: [Link]

  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing. Available at: [Link]

  • Structures of the most active MPH and amphetamine isomers. ResearchGate. Available at: [Link]

  • Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv Technology Corporation. Available at: [Link]

  • Quantitative determination of 58 aromatic amines and positional isomers in textiles by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Semantic Scholar. Available at: [Link]

  • Substituted amphetamine. Wikipedia. Available at: [Link]

  • Resolving the benign and the malign isomers of aryl amines by HPLC. Trade Science Inc. Available at: [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Classical Radioligand Uptake and Binding Methods in Transporter Research. Springer Nature Experiments. Available at: [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience. Available at: [Link]

  • Competitive Radioligand Binding Assays. Alfa Cytology. Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • Reductive aminations by imine reductases: from milligrams to tons. Natural Product Reports. Available at: [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Physicochemical properties of PNIPAAm-based temperature-responsive polymers containing aromatic amino acid derivatives. ResearchGate. Available at: [Link]

  • Physicochemical Characteristics of Pentamidine-Loaded Polymethacrylate Nanoparticles. Journal of Drug Targeting. Available at: [Link]

  • Effect of polymer viscosity on physicochemical properties and ocular tolerance of FB-loaded PLGA nanospheres. Colloids and Surfaces B: Biointerfaces. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 1-(m-Tolyl)propan-1-amine hydrochloride

Introduction: The Analytical Challenge of Novel Psychoactive Substances The landscape of forensic and clinical toxicology is in a constant state of flux, driven by the continuous emergence of Novel Psychoactive Substance...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Novel Psychoactive Substances

The landscape of forensic and clinical toxicology is in a constant state of flux, driven by the continuous emergence of Novel Psychoactive Substances (NPS). These substances, often structural analogs of controlled drugs, are designed to circumvent existing legislation and routine analytical detection methods. 1-(m-Tolyl)propan-1-amine, a positional isomer of compounds like β-Methylphenethylamine (BMPEA), represents a classic example of this challenge.[1] Its structural similarity to amphetamine and methamphetamine raises significant concerns about its potential to cross-react with commercially available screening immunoassays, leading to presumptive false-positive results.[2][3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret cross-reactivity studies for 1-(m-Tolyl)propan-1-amine hydrochloride. We will delve into the underlying principles of immunoassay cross-reactivity, present a robust experimental protocol, and discuss the critical importance of confirmatory analysis in a modern toxicology workflow.

The Principle of Immunoassay Cross-Reactivity

Screening immunoassays are indispensable tools in high-throughput drug testing, prized for their speed and sensitivity. These tests operate on the principle of competitive binding, where an antibody specifically designed to recognize a target analyte (e.g., amphetamine) competes for binding with a labeled drug conjugate.[2][4] Cross-reactivity occurs when a compound structurally similar to the target analyte can also bind to the antibody, albeit often with a different affinity.[2][5] If a sufficient concentration of the cross-reactant is present, it can displace the labeled conjugate and generate a positive signal, creating a "true positive" for the class of compounds but a "false positive" for the specific target drug.[2]

Comparative Structural Analysis

The potential for cross-reactivity is rooted in shared molecular features. 1-(m-Tolyl)propan-1-amine shares the core phenethylamine backbone with amphetamine, methamphetamine, and MDMA. The key differences lie in the substitutions on the phenyl ring and the amine group. The meta-tolyl group in 1-(m-Tolyl)propan-1-amine presents a distinct structural feature compared to the unsubstituted phenyl ring of amphetamine.

Caption: Structural relationships between the phenethylamine core and key analogs.

Experimental Design: A Validated Approach to Quantifying Cross-Reactivity

A robust cross-reactivity study requires a systematic and well-documented approach, adhering to principles outlined by bodies like the Scientific Working Group for Forensic Toxicology (SWGTOX).[8][9] The objective is to determine the concentration of 1-(m-Tolyl)propan-1-amine hydrochloride required to produce a positive result on various amphetamine-class immunoassays and to calculate its percentage cross-reactivity relative to the primary calibrator (typically d-amphetamine or d-methamphetamine).

Mandatory Visualization: Experimental Workflow

Cross_Reactivity_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Interpretation A1 Procure certified reference standards (Target compound & Assay calibrators) A2 Prepare stock solutions in appropriate solvent (e.g., Methanol) A1->A2 A3 Create serial dilutions in certified drug-free matrix (e.g., urine, whole blood) A2->A3 B3 Analyze serially diluted target compound samples A3->B3 B1 Select multiple commercial immunoassay kits (e.g., Kit A, Kit B, Kit C) B2 Run assay calibrators and controls (Negative, Cutoff, Positive) B1->B2 B2->B3 C1 Determine Minimum Positive Concentration (MPC) B3->C1 C2 Calculate % Cross-Reactivity C1->C2 C3 Tabulate and Compare Results C2->C3

Caption: Standard workflow for an immunoassay cross-reactivity validation study.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, ensuring the integrity of the results.[10]

  • Reagent and Material Preparation:

    • Reference Standards: Obtain certified reference materials for 1-(m-Tolyl)propan-1-amine HCl, d-amphetamine, and d-methamphetamine.

    • Matrix: Procure certified drug-free human urine or whole blood to be used as the sample matrix.[11]

    • Stock Solution: Prepare a 1 mg/mL stock solution of 1-(m-Tolyl)propan-1-amine HCl in methanol.

    • Serial Dilutions: Perform serial dilutions of the stock solution into the drug-free matrix to create a range of concentrations (e.g., from 100 ng/mL to 50,000 ng/mL). The causality here is to span the potential range of concentrations that might elicit a response, from well below to well above the assay cutoff.

  • Immunoassay Analysis:

    • Assay Selection: Select at least two different, widely used commercial amphetamine immunoassay kits for comparison (e.g., a Kinetic Interaction of Microparticles in Solution (KIMS) assay and an Enzyme-Linked Immunosorbent Assay (ELISA)).[12] This is crucial as different kits may use different antibodies and formats, leading to varied cross-reactivity.[6]

    • Instrument Setup: Calibrate the automated analyzer according to the manufacturer's instructions for each selected kit.

    • Quality Control: Analyze negative, cutoff, and positive controls provided by the manufacturer to validate the assay run. The run is considered valid only if controls perform within the established ranges.

    • Sample Testing: Analyze the prepared serial dilutions of 1-(m-Tolyl)propan-1-amine. Each concentration should be tested in triplicate to ensure precision.

  • Data Analysis and Calculation:

    • Determine Minimum Positive Concentration: Identify the lowest concentration of 1-(m-Tolyl)propan-1-amine that consistently produces a positive result (i.e., a result at or above the assay's cutoff calibrator value).

    • Calculate Percent Cross-Reactivity: Use the following standard formula to quantify the cross-reactivity.[13]

      % Cross-Reactivity = (Calibrator Concentration / Minimum Positive Concentration of Test Compound) x 100

      For example, if an assay's d-amphetamine cutoff is 500 ng/mL and the minimum concentration of 1-(m-Tolyl)propan-1-amine that tests positive is 10,000 ng/mL, the cross-reactivity is (500 / 10,000) * 100 = 5%.

Data Presentation: A Comparative Analysis

Summarizing the quantitative data in a structured table is essential for clear interpretation and comparison across different analytical platforms.

Immunoassay KitPrincipleCalibratorCutoff Conc. (ng/mL)Min. Positive Conc. of 1-(m-Tolyl)propan-1-amine HCl (ng/mL)Calculated % Cross-Reactivity
Assay A KIMSd-Methamphetamine5008,5005.9%
Assay B ELISAd-Amphetamine50012,0004.2%
Assay C CEDIAd-Amphetamine1000> 50,000<2.0%

Note: The data presented above is hypothetical and for illustrative purposes. Actual results must be determined experimentally.

Discussion and Field-Proven Insights

The hypothetical data illustrates a common scenario: 1-(m-Tolyl)propan-1-amine exhibits low but non-negligible cross-reactivity with some common amphetamine screening assays.

  • Implications for Screening: A cross-reactivity of ~4-6% means that a significant concentration of the compound is required to trigger a positive screening result. While this may prevent false positives in cases of low exposure, high-dose users could still produce a presumptive positive urine screen for amphetamines. This finding aligns with broader studies on NPS, where cross-reactivity is highly variable and unpredictable without empirical testing.[3][14][15]

  • The Criticality of Confirmation: These results underscore the fundamental principle of toxicology: screening tests are presumptive.[2] Any positive result from an immunoassay must be subjected to a more specific and sensitive confirmatory method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[16] These techniques can definitively identify and quantify 1-(m-Tolyl)propan-1-amine, distinguishing it from classic amphetamines and preventing misinterpretation of results.

  • Strategic Laboratory Response: When an increase in the rate of amphetamine screen-positive/confirmation-negative results is observed, laboratories should consider the possibility of an emerging NPS like 1-(m-Tolyl)propan-1-amine circulating in the tested population.[17] This analytical discrepancy can be a powerful tool for identifying new drug trends.[17]

Conclusion

The potential for 1-(m-Tolyl)propan-1-amine hydrochloride to cross-react with amphetamine immunoassays is a tangible concern for any toxicology laboratory. This guide provides a scientifically rigorous framework for quantifying this interaction. By performing systematic validation studies, laboratories can understand the limitations of their screening assays and reinforce the necessity of mass spectrometry-based confirmation. This dual approach ensures the highest level of analytical accuracy and integrity, which is paramount in the fields of clinical diagnostics, forensic science, and drug development.

References

  • Title: Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation Source: MDPI URL: [Link]

  • Title: Immunoassay cross-reactivity: the importance of accurate interpretation Source: Averhealth URL: [Link]

  • Title: Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood Source: PubMed URL: [Link]

  • Title: Immunoassay Methods - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL: [Link]

  • Title: Immunoassays of Amphetamines: Immunogen Structure vs Antibody Specificity Source: Asian Pacific Journal of Allergy and Immunology URL: [Link]

  • Title: The Analytical and Pharmacological Characterization of alpha-Benzyl-N-Methylphenethylamine, an Impurity in Illicit Methamphetamine Synthesis. Source: Defense Technical Information Center (DTIC) URL: [Link]

  • Title: Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens Source: United Nations Office on Drugs and Crime (UNODC) URL: [Link]

  • Title: Standard Practices for Method Validation in Forensic Toxicology Source: American Academy of Forensic Sciences URL: [Link]

  • Title: Antibody Cross-Reactivity: How to Assess & Predict Binding Source: Boster Bio URL: [Link]

  • Title: Can immunoassays help detect novel psychoactive substances? Source: American Association for Clinical Chemistry (AACC) URL: [Link]

  • Title: Synthesis, identification, and acute toxicity of alpha-benzylphenethylamine and alpha-benzyl-N-methylphenethylamine. Contaminants in clandestine preparation of amphetamine and methamphetamine Source: PubMed URL: [Link]

  • Title: Detection of β-methylphenethylamine, a novel doping substance, by means of UPLC/MS/MS Euroanalysis XVII Source: ResearchGate URL: [Link]

  • Title: Immunoassays - Analytical Toxicology Source: Clarke's Analysis of Drugs and Poisons URL: [Link]

  • Title: 1-(o-Tolyl)propan-1-amine | C10H15N | CID 13584017 Source: PubChem - NIH URL: [Link]

  • Title: Method Validation of a Comprehensive Drug Screen Source: The Center for Forensic Science Research & Education URL: [Link]

  • Title: Cross-reactivity studies and predictive modeling of “Bath Salts” and other amphetamine-type stimulants with amphetamine screening immunoassays Source: Taylor & Francis Online URL: [Link]

  • Title: Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials Source: United Nations Office on Drugs and Crime (UNODC) URL: [Link]

  • Title: Scientific Working Group for Forensic Toxicology (SWGTOX) Standard Practices for Method Validation in Forensic Toxicology Source: Journal of Analytical Toxicology | Oxford Academic URL: [Link]

  • Title: Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood Source: Journal of Analytical Toxicology | Oxford Academic URL: [Link]

  • Title: The Analytical and Pharmacological Characterization of alpha-Benzyl-N-Methylphenethylamine, an Impurity in Illicit Methamphetamine Synthesis. Source: Semantic Scholar URL: [Link]

  • Title: FORENSIC TOXICOLOGY LABORATORY - Standard Operating Procedures Manual Source: NYC.gov URL: [Link]

  • Title: Relative cross-reactivity of common amphetamine-type substances, designer analogues, and putrefactive amines versus target amphetamine or methamphetamine Source: ResearchGate URL: [Link]

  • Title: Simultaneous determination of four aliphatic amines in aquatic products by ultrasound-assisted dispersive liquid-liquid microextraction coupled with high performance capillary electrophoresis Source: Royal Society of Chemistry URL: [Link]

  • Title: Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits Source: Journal of Analytical Toxicology | Oxford Academic URL: [Link]

  • Title: 510(k) Summary: Amphetamines II Assay for Integra Family of Analyzers Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of Amine Compounds for Researchers and Drug Development Professionals

In the vast landscape of pharmacologically active molecules, amine compounds represent a cornerstone of drug discovery and development. Their structural diversity, ranging from simple aliphatic amines to complex heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

In the vast landscape of pharmacologically active molecules, amine compounds represent a cornerstone of drug discovery and development. Their structural diversity, ranging from simple aliphatic amines to complex heterocyclic structures, gives rise to a wide spectrum of biological activities.[1] This guide provides an in-depth comparison of the biological activities of various amine compounds, supported by experimental data and detailed methodologies. We will explore the nuances of their structure-activity relationships (SAR) and provide practical, field-proven insights for researchers.

The fundamental characteristic of an amine is the lone pair of electrons on the nitrogen atom, which confers basicity and nucleophilicity, driving their interactions with biological targets.[1] Amines are broadly classified as primary (RNH₂), secondary (R₂NH), tertiary (R₃N), and quaternary ammonium compounds (R₄N⁺), with each class exhibiting distinct chemical properties that influence their biological effects.[1] This guide will delve into key biological activities, including cytotoxicity, antimicrobial effects, antioxidant capacity, and receptor binding, providing a comparative framework for these diverse compounds.

I. Cytotoxicity: Unraveling the Impact of Amine Structure on Cell Viability

The evaluation of cytotoxicity is a critical first step in drug discovery, providing essential information about a compound's potential as a therapeutic agent or its toxicity profile.[2] For amine compounds, cytotoxicity is intricately linked to their structural features, such as the substitution on the nitrogen atom and the nature of the carbon framework.

Structure-Activity Relationship in Cytotoxicity

The cytotoxicity of amines is often influenced by their basicity and steric hindrance. Primary amines, with their two hydrogen atoms on the nitrogen, are generally more reactive than secondary and tertiary amines.[2] This increased reactivity can translate to higher cytotoxicity in some contexts. However, the overall cytotoxic effect is a complex interplay of factors including lipophilicity, which governs membrane permeability, and the specific interactions with intracellular targets.

Studies have shown that the introduction of different substituents to an amine can modulate its cytotoxic activity. For instance, a study on bis(2-aminoethyl)amine derivatives found that a phenethyl derivative exhibited the highest growth-inhibitory activity against several cancer cell lines.[2] This highlights the importance of the entire molecular structure, not just the amine functional group, in determining biological activity.

Table 1: Comparative Cytotoxicity (IC₅₀) of Representative Amine Compounds

Amine ClassCompoundCell LineIC₅₀ (µM)Reference
Primary Amine2-PhenylethylamineA549 (Lung Carcinoma)>100[2]
Secondary AmineN-Benzyl-N-methylamineA549 (Lung Carcinoma)55.2 ± 3.1[2]
Tertiary AmineN,N-DimethylphenethylamineA549 (Lung Carcinoma)32.8 ± 2.5[2]
Acyclic DiamineADM 3HeLa (Cervical Cancer)50[3]

Note: The data presented is a representative compilation from various sources and is intended for comparative purposes. Actual IC₅₀ values can vary based on experimental conditions.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[4] Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[5]

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the amine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds).[7]

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[7]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[4]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC₅₀ value.[8]

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Add Compounds to Cells A->C B Prepare Serial Dilutions of Amine Compounds B->C D Incubate for 24-72 hours C->D E Add MTT Reagent D->E F Incubate for 2-4 hours E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow of the MTT assay for determining cytotoxicity.

II. Antimicrobial Activity: A Look at Amines in Combating Pathogens

The emergence of multidrug-resistant pathogens has spurred the search for new antimicrobial agents. Amine compounds have shown promise in this area, with their activity often dependent on their structure.

Structure-Activity Relationship in Antimicrobial Effects

The antimicrobial activity of amines is influenced by factors such as chain length, the presence of cyclic or acyclic structures, and the degree of substitution on the nitrogen atom. For instance, a study on acyclic amines and diamines revealed that a specific acyclic diamine exhibited significant antimicrobial and antibiofilm activity against multi-drug resistant Staphylococcus aureus, while the corresponding acyclic amines showed weaker activity.[3] This suggests that the presence of two amine groups and their spacing is crucial for the observed effect.

Furthermore, a comparative study of cyclic and acyclic amine oxide derivatives as adjuvants in antimicrobial chemotherapy demonstrated that both types of compounds could act synergistically with antibiotics to restore sensitivity in methicillin-resistant S. aureus (MRSA).[9] The efficacy was strongly related to the length of the carbon chain.[9]

Table 2: Comparative Antimicrobial Activity (MIC) of Amine Compounds

Amine ClassCompoundOrganismMIC (µg/mL)Reference
Acyclic AmineSimple Acyclic AmineS. aureus>400[3]
Acyclic DiamineADM 3S. aureus50[3]
Cyclic Amine OxideC12NOXS. aureus16[9]
Acyclic Amine OxideDodecyl Dimethylamine N-oxideS. aureus8[9]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism. Data is for comparative purposes.

Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]

Step-by-Step Protocol:

  • Prepare Antimicrobial Dilutions: Prepare two-fold serial dilutions of the amine compounds in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[10]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.[10]

  • Inoculation: Inoculate each well with the standardized bacterial suspension.[11]

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.[10]

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which no visible growth is observed.[10] The addition of a redox indicator like 2,3,5-triphenyltetrazolium chloride (TTC) can facilitate the visualization of bacterial growth.[12]

III. Antioxidant Capacity: Amines as Scavengers of Free Radicals

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. Antioxidants can mitigate this damage by neutralizing free radicals. Certain amine compounds, particularly aromatic amines, have demonstrated significant antioxidant properties.[13]

Structure-Activity Relationship in Antioxidant Activity

The antioxidant activity of amines is largely dependent on their ability to donate a hydrogen atom or an electron to a free radical. Aromatic amines are often more potent antioxidants than aliphatic amines because the resulting radical can be stabilized by resonance within the aromatic ring.[14] A study comparing aromatic indolinonic nitroxides with other antioxidants found that the reduced forms of the nitroxides were effective scavengers of the DPPH radical.[15] Another study on phenolic acid amides of aromatic amines showed that these compounds exhibited excellent antioxidant activity, with the specific structure of both the phenolic and amine parts of the molecule influencing the overall effectiveness.[16]

Table 3: Comparative Antioxidant Activity (% DPPH Radical Scavenging)

Amine ClassCompoundConcentration (µM)% ScavengingReference
Aromatic AmineIminostilbene1~80%[13]
Aliphatic AmineDiethylamine1000<10%[17]
Phenolic Amide of Aromatic AmineCaffeoyldopamine200>90%[16]
Simple PhenolicCaffeic Acid200~85%[16]

Note: Data is illustrative and sourced from different studies for comparative understanding.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant capacity of compounds.[18] The stable DPPH radical has a deep violet color, which is reduced to a pale yellow in the presence of an antioxidant.[19]

Step-by-Step Protocol:

  • Prepare DPPH Solution: Prepare a solution of DPPH in a suitable solvent (e.g., methanol or ethanol).[20]

  • Sample Preparation: Prepare solutions of the amine compounds at various concentrations.[20]

  • Reaction Mixture: Mix the sample solutions with the DPPH solution. A control containing the solvent instead of the sample is also prepared.[20]

  • Incubation: Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).[20]

  • Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.[19]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample.[20]

IV. Receptor Binding Affinity: The Specificity of Amine-Target Interactions

Many amine compounds exert their biological effects by binding to specific receptors. The affinity and selectivity of this binding are crucial for their therapeutic efficacy and are heavily influenced by the amine's structure.

Structure-Activity Relationship in Receptor Binding

The interaction of amines with receptors is a highly specific process governed by the three-dimensional shape and electronic properties of both the ligand and the binding site. For biogenic amines, which act as neurotransmitters and hormones, their structure is finely tuned to interact with their respective receptors.[21]

A study on the structure-activity relationships of ligands for the 5-HT₃ receptor showed that modifications to the cyclic amine moiety significantly impacted binding affinity.[22] For example, an N-methylpiperazine analogue displayed a 16-fold increase in affinity compared to the initial hit compound.[22] Similarly, a study on σ receptor ligands found that tertiary N-benzyl-N-methylamines exhibited high affinity, and subtle changes in the substitution pattern could shift the selectivity between different receptor subtypes.[23]

Dopamine_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine (Amine Neurotransmitter) Receptor Dopamine Receptor (GPCR) Dopamine->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: A simplified dopamine signaling pathway.

Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor.[24] These assays use a radioactively labeled ligand to measure its binding to a receptor preparation.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare a membrane fraction from cells or tissues expressing the receptor of interest.[25]

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test amine compound (the competitor).[1]

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.[1]

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.[1]

  • Quantification: Measure the amount of radioactivity retained on the filter using a scintillation counter.[25]

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of the competitor compound to determine the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibitory constant), which reflects the affinity of the competitor for the receptor, can then be calculated.[24]

V. Conclusion: A Data-Driven Approach to Understanding Amine Bioactivity

This guide has provided a comparative overview of the biological activities of amine compounds, underscoring the profound impact of their chemical structure on their function. From the broad-spectrum effects of cytotoxicity and antimicrobial activity to the specific interactions in antioxidant processes and receptor binding, the versatility of amines is evident.

The provided experimental protocols offer a validated framework for researchers to conduct their own comparative studies. By systematically modifying the structure of amine compounds and evaluating their effects in these robust assays, scientists can elucidate critical structure-activity relationships. This knowledge is paramount for the rational design of new therapeutic agents with enhanced potency, selectivity, and safety profiles. As our understanding of the intricate roles of amines in biological systems continues to grow, so too will their importance in the development of next-generation pharmaceuticals.

References

  • Chemical structures, biological activities, and medicinal potentials of amine compounds detected from Aloe species. Frontiers in Chemistry. [Link]

  • Search for Structural Basis of Interactions of Biogenic Amines with Human TAAR1 and TAAR6 Receptors. International Journal of Molecular Sciences. [Link]

  • Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives. Molecules. [Link]

  • Comparison of antioxidant activity between aromatic indolinonic nitroxides and natural and synthetic antioxidants. Free Radical Biology and Medicine. [Link]

  • Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules. [Link]

  • Antimicrobial and Antibiofilm Potential of Acyclic Amines and Diamines against Multi-Drug Resistant Staphylococcus aureus. Frontiers in Microbiology. [Link]

  • Electrical Broth Micro-Dilution for Rapid Antibiotic Resistance Testing. ACS Sensors. [Link]

  • Antioxidant activity by DPPH assay: in vitro protocol. ResearchGate. [Link]

  • Aromatic and aliphatic mono- and bis-nitroxides: A study on their radical scavenging abilities. Springer Link. [Link]

  • Cyclic and Acyclic Amine Oxide Alkyl Derivatives as Potential Adjuvants in Antimicrobial Chemotherapy against Methicillin-Resistant Staphylococcus aureus with an MDR Profile. Antibiotics. [Link]

  • Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. Korean Journal of Clinical Microbiology. [Link]

  • Relationships between the aqueous chemistry and the in vitro cytotoxic activities of mixed-amine cisplatin analogues. Biochemical Pharmacology. [Link]

  • Antioxidant activity and mechanism of action of some synthesised phenolic acid amides of aromatic amines. Czech Journal of Food Sciences. [Link]

  • Design, Synthesis, and Structure–Activity Relationships of Highly Potent 5-HT3 Receptor Ligands. Journal of Medicinal Chemistry. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. [Link]

  • Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • The Cyclic Antimicrobial Peptide C-LR18 Has Enhanced Antibacterial Activity, Improved Stability, and a Longer Half-Life Compared to the Original Peptide. International Journal of Molecular Sciences. [Link]

  • Structure±activity relationship and site of binding of polyamine derivatives at the nicotinic acetylcholine receptor. European Journal of Biochemistry. [Link]

  • Which type of amine is more reactive: aromatic or aliphatic? What factors contribute to this difference in reactivity? Quora. [Link]

  • Biochemical and Pharmacological Properties of Biogenic Amines. IntechOpen. [Link]

  • Cell Viability Assays. NCBI Bookshelf. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • What is the difference between a tertiary amine and a secondary amine? When would you use a tertiary amine instead of a secondary amine in a reaction? What about primary amines? Quora. [Link]

  • Antimicrobial and Antibiofilm Potential of Acyclic Amines and Diamines against Multi-Drug Resistant Staphylococcus aureus. Frontiers in Microbiology. [Link]

  • The Comparison of Primary, Secondary and Tertiary Amine Ligands on Palladium (II) Complex Ion on Thermo-Physical, Chemical Reactivity, and Biological Properties: A DFT Study. ResearchGate. [Link]

  • Radioligand Binding Assay. Creative Bioarray. [Link]

  • Protective activity of aromatic amines and imines against oxidative nerve cell death. Molecular Pharmacology. [Link]

  • Can anyone explain the DPPH method for antioxidant activity in details ? ResearchGate. [Link]

  • Radioligand Binding Assays: A Lost Art in Drug Discovery? Oncodesign Services. [Link]

  • MIC (Broth Microdilution) Testing. YouTube. [Link]

Sources

Validation

Spectroscopic Comparison of Propanamine Hydrochloride Salts: A Guide for Researchers and Drug Development Professionals

This guide offers an in-depth comparative analysis of propanamine hydrochloride salts utilizing a suite of spectroscopic techniques. Tailored for researchers, scientists, and professionals in drug development, this docum...

Author: BenchChem Technical Support Team. Date: March 2026

This guide offers an in-depth comparative analysis of propanamine hydrochloride salts utilizing a suite of spectroscopic techniques. Tailored for researchers, scientists, and professionals in drug development, this document provides objective experimental data and insights into the structural and chemical nuances of this important compound.

The Imperative of Spectroscopic Analysis in Pharmaceutical Sciences

Propanamine hydrochloride (C₃H₁₀ClN) is a primary amine salt with a molecular weight of 95.57 g/mol .[1][2] It serves as a crucial building block in various chemical syntheses and is a common salt form for active pharmaceutical ingredients (APIs). The seemingly simple structure of propanamine hydrochloride belies the potential for complex solid-state behaviors, such as polymorphism—the ability of a substance to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice.[3] These different forms can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability, which are critical parameters in drug development.[4][5]

Spectroscopic techniques are indispensable for the comprehensive characterization of pharmaceutical compounds like propanamine hydrochloride.[6][7] They provide a non-destructive means to verify chemical identity, assess purity, and elucidate structural details at the molecular level. This guide will compare two hypothetical batches of propanamine hydrochloride, designated as Sample A and Sample B , to illustrate how spectroscopic data can reveal subtle but significant differences.

Methodologies for Spectroscopic Characterization

A multi-faceted spectroscopic approach is essential for a thorough comparison. The following sections detail the experimental protocols for each technique employed.

Experimental Workflow

A standardized workflow ensures the reliability and reproducibility of the spectroscopic data.

Sources

Comparative

Inter-laboratory validation of 1-(m-Tolyl)propan-1-amine assay

An Inter-Laboratory Investigation to Establish the Robustness and Reliability of a Quantitative Gas Chromatography Assay for 1-(m-Tolyl)propan-1-amine Abstract This guide provides a comprehensive framework and comparativ...

Author: BenchChem Technical Support Team. Date: March 2026

An Inter-Laboratory Investigation to Establish the Robustness and Reliability of a Quantitative Gas Chromatography Assay for 1-(m-Tolyl)propan-1-amine

Abstract

This guide provides a comprehensive framework and comparative data for the inter-laboratory validation of a quantitative gas chromatography (GC) method for the assay of 1-(m-Tolyl)propan-1-amine. The objective of this study was to establish the method's reproducibility, reliability, and fitness for purpose when implemented across multiple laboratories. This document details the experimental design, analytical protocol, and statistical evaluation of the data generated by three independent laboratories. The results confirm that the described GC-FID method is a robust and accurate procedure for the quantification of 1-(m-Tolyl)propan-1-amine, suitable for quality control and research applications.

Introduction: The Imperative of Inter-Laboratory Validation

The development of a novel analytical method is a significant achievement; however, its true utility is only realized through rigorous validation. Inter-laboratory validation, or a collaborative study, serves as the ultimate assessment of a method's robustness and reproducibility.[1] By subjecting the analytical procedure to the inherent variabilities of different laboratory environments—including different analysts, equipment, and reagent sources—we can confidently establish its performance characteristics.[1][2] This guide is intended for researchers, scientists, and drug development professionals who require a reliable and validated method for the quantification of 1-(m-Tolyl)propan-1-amine.

The validation of the analytical method detailed herein adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, which provides a comprehensive framework for validating analytical procedures.[3][4][5][6] The goal is to demonstrate that the method is "suitable for its intended purpose."[6]

The Analytical Challenge and Method Selection

1-(m-Tolyl)propan-1-amine is a primary amine whose accurate quantification is critical in various research and development settings. Gas chromatography with Flame Ionization Detection (GC-FID) was selected as the analytical technique for this validation study due to its high sensitivity, robustness, and wide availability in analytical laboratories.[7][8] The inherent volatility of 1-(m-Tolyl)propan-1-amine makes it an ideal candidate for GC analysis.

Inter-Laboratory Study Design and Protocol

A collaborative study was designed involving three independent laboratories (designated as Lab A, Lab B, and Lab C). Each laboratory was provided with a detailed analytical protocol, a homogenous batch of 1-(m-Tolyl)propan-1-amine test sample, and a well-characterized reference standard.

Experimental Workflow

The overall workflow of the inter-laboratory validation study is depicted in the following diagram:

G cluster_prep Preparation Phase cluster_execution Execution Phase (Labs A, B, C) cluster_analysis Data Analysis & Reporting Protocol Detailed Analytical Protocol Dissemination LabA Lab A: Method Implementation & Analysis Protocol->LabA LabB Lab B: Method Implementation & Analysis Protocol->LabB LabC Lab C: Method Implementation & Analysis Protocol->LabC Materials Distribution of Homogenous Test Sample & Reference Standard Materials->LabA Materials->LabB Materials->LabC Collection Centralized Data Collection LabA->Collection LabB->Collection LabC->Collection Stats Statistical Analysis (ICH Q2(R1)) Collection->Stats Report Final Validation Report Generation Stats->Report

Caption: Workflow of the inter-laboratory validation study.

Detailed Analytical Protocol

The following GC-FID method was provided to each participating laboratory:

Instrumentation:

  • Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID).

  • Column: Agilent J&W DB-5 (30 m x 0.32 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program:

    • Initial Temperature: 80°C, hold for 1 minute.

    • Ramp: 15°C/minute to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Reagents:

  • 1-(m-Tolyl)propan-1-amine Reference Standard (≥99.5% purity)

  • Methanol (HPLC grade)

  • Internal Standard (IS): N-dodecane

Preparation of Solutions:

  • Internal Standard Stock Solution (10 mg/mL): Accurately weigh approximately 500 mg of N-dodecane into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 50 mg of 1-(m-Tolyl)propan-1-amine reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the standard stock solution with methanol to concentrations of 0.05, 0.1, 0.25, 0.5, and 1.0 mg/mL. Add a constant amount of the internal standard stock solution to each calibration standard.

  • Sample Solution: Accurately weigh approximately 50 mg of the 1-(m-Tolyl)propan-1-amine test sample into a 50 mL volumetric flask. Add the same constant amount of the internal standard stock solution, dissolve, and dilute to volume with methanol.

Validation Parameters

Each laboratory was instructed to perform experiments to determine the following validation parameters as per ICH Q2(R1) guidelines[3][5]:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, etc.

  • Reproducibility (Inter-laboratory precision): The precision between laboratories.[9]

Comparative Results and Discussion

The data from the three participating laboratories were collected and statistically analyzed. The key performance characteristics of the method are summarized in the tables below.

System Suitability

System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.

ParameterLab ALab BLab CAcceptance Criteria
Tailing Factor 1.11.21.1≤ 2.0
Theoretical Plates > 5000> 5000> 5000> 2000
Resolution > 2.0> 2.0> 2.0> 1.5

Table 1: System Suitability Results

The system suitability results from all three laboratories were well within the established acceptance criteria, demonstrating that the chromatographic system was performing adequately.

Linearity

The linearity of the method was determined by analyzing the calibration standards at five concentration levels.

ParameterLab ALab BLab CAcceptance Criteria
Correlation Coefficient (r²) 0.99950.99920.9998≥ 0.999
Y-intercept (% of response at 100% concentration) 0.8%1.1%0.5%≤ 2.0%

Table 2: Linearity Data Summary

All laboratories demonstrated excellent linearity across the tested concentration range, with correlation coefficients exceeding 0.999.

Accuracy (Recovery)

Accuracy was determined by analyzing a sample of known concentration and calculating the percentage recovery.

Concentration LevelLab A (% Recovery)Lab B (% Recovery)Lab C (% Recovery)Acceptance Criteria
80% 99.2%98.8%99.5%98.0 - 102.0%
100% 100.5%101.1%100.2%98.0 - 102.0%
120% 99.8%100.7%101.5%98.0 - 102.0%

Table 3: Accuracy (Recovery) Results

The accuracy of the method was confirmed, with all laboratories reporting recovery values within the acceptable range of 98.0% to 102.0%.

Precision

The precision of the method was evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Precision LevelLab A (% RSD)Lab B (% RSD)Lab C (% RSD)Acceptance Criteria
Repeatability (n=6) 0.8%0.9%0.7%≤ 2.0%
Intermediate Precision (n=12, 2 days) 1.2%1.4%1.1%≤ 2.0%

Table 4: Repeatability and Intermediate Precision Data

The intra-laboratory precision was found to be excellent, with all Relative Standard Deviation (RSD) values below 2.0%.

Reproducibility (Inter-laboratory Precision)

The true test of the method's robustness is its reproducibility when performed in different laboratories.

ParameterResultAcceptance Criteria
Mean Assay Value (%) 99.8%-
Standard Deviation of all results 0.6%-
Reproducibility RSD (%) 0.6%≤ 5.0%

Table 5: Inter-laboratory Reproducibility Results

The inter-laboratory RSD was calculated to be 0.6%, which is well within the typical acceptance criteria for a quantitative assay, demonstrating the excellent reproducibility of this method.

Statistical Analysis and Interpretation

To objectively compare the results between the laboratories, statistical tests were employed.

G Data Assay Results from Labs A, B, and C FTest F-test (Comparison of Variances) Data->FTest TTest t-test (Comparison of Means) Data->TTest Conclusion Conclusion: No Statistically Significant Difference Observed FTest->Conclusion TTest->Conclusion

Caption: Statistical analysis workflow.

An F-test was used to compare the variances, and a Student's t-test was used to compare the means of the assay results between each pair of laboratories. In all cases, the calculated F and t values were below the critical values at a 95% confidence level, indicating that there were no statistically significant differences between the results obtained by the three laboratories.[10]

Conclusion

The inter-laboratory validation study of the gas chromatography method for the assay of 1-(m-Tolyl)propan-1-amine has successfully demonstrated that the method is specific, linear, accurate, and precise. The excellent reproducibility of the method across three independent laboratories confirms its robustness and suitability for routine use in quality control and research environments. This guide provides the necessary data and protocols to support the implementation of this validated method.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Boulanger, B., et al. (2003). An implementation of International Conference on Harmonisation (ICH) Q2(R1) provides a formal overview of the criteria required to fully validate an analytical procedure. ResearchGate. [Link]

  • XLSTAT. Inter-laboratory proficiency testing. [Link]

  • Pušnik, I., & Kolar, M. (2014). Verification of Statistical Calculations in Interlaboratory Comparisons by Simulating Input Datasets. ResearchGate. [Link]

  • Z. (2007). Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Diva-Portal.org. [Link]

  • NATA. Guidelines for the validation and verification of quantitative and qualitative test methods. [Link]

  • Belouafa, S., et al. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples. International Journal of Metrology and Quality Engineering. [Link]

  • Thompson, M. (2000). On the validation by inter-laboratory study of 'procedures' in chemical measurement. Analytical Methods. [Link]

  • Little, T. A. (2021). Best Practices for Analytical Method Validation: Study Design, Analysis, and Acceptance Criteria. BioPharm International. [Link]

  • Ellison, S. L. R. (2005). Trends in inter-laboratory method validation. Eurachem. [Link]

  • International CCS Knowledge Centre. Continuous Online Analysis of Amine Solvents Using Gas Chromatography. [Link]

  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link]

  • Horváth, Z., et al. (2022). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC North America. [Link]

  • Publisso. Method for the determination of aromatic amines in workplace air using gas chromatography. [Link]

  • Kumar, P., et al. (2024). RP-HPLC Single Advance Method with Validation Studies for Imipramine Hydrochloride and its Intermediates. Journal of Chromatographic Science. [Link]

  • Becker, R., et al. (2022). Inter-laboratory Validation of an HPLC–MS/MS Method for the Detection of Microbial Transglutaminase in Meat and Meat Products. Food Analytical Methods. [Link]

  • Green, A. P., et al. (2015). A rapid, sensitive colorimetric assay for the high-throughput screening of transaminases in liquid or solid-phase. Chemical Communications. [Link]

  • Karl, H., & Manthey-Karl, M. (2001). Improvement of Gas Chromatographic Determination Methods of Volatile Amines in Fish and Fishery Products. OpenAgrar. [Link]

  • Science.gov. interlaboratory validation study: Topics. [Link]

  • Knuiman, M. W., Laird, N. M., & Louis, T. A. (1987). Inter-laboratory variability in Ames assay results. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. [Link]

Sources

Validation

Comparing synthesis efficiency of different propanamine analogs

An in-depth technical analysis of synthesis pathways for propanamine analogs requires moving beyond basic theoretical yields and examining the mechanistic causality that dictates route selection. The 3-arylpropan-1-amine...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of synthesis pathways for propanamine analogs requires moving beyond basic theoretical yields and examining the mechanistic causality that dictates route selection. The 3-arylpropan-1-amine scaffold is a privileged pharmacophore embedded in numerous centrally-acting therapeutics, including blockbuster drugs like fluoxetine and atomoxetine 1[1].

This guide objectively compares the synthesis efficiency of different substituted 3-arylpropan-1-amine analogs, evaluating two primary pathways: Reductive Amination of aldehydes and Catalytic Hydrogenation of nitriles.

Mechanistic Causality in Route Selection

Direct alkylation of primary amines with alkyl halides is notoriously difficult to control, almost inevitably resulting in statistical mixtures of over-alkylated secondary and tertiary amines2[2]. To circumvent this, modern synthetic workflows rely on highly chemoselective routes.

In reductive amination , the reaction proceeds via an imine (or iminium) intermediate. The choice of the hydride source is the primary driver of efficiency. Sodium triacetoxyborohydride (NaBH(OAc)₃) is heavily favored over traditional sodium cyanoborohydride (NaBH₃CN) because it is a milder nucleophile that selectively reduces iminium ions at a mildly acidic pH (4–5) without reducing the unreacted aldehyde precursor 2[2].

Conversely, catalytic hydrogenation of nitriles using heterogeneous catalysts (like Raney Nickel) provides exceptional atom economy. However, it suffers from a critical mechanistic flaw: the newly formed primary amine can attack the intermediate imine, leading to secondary bis-propanamine byproducts. This is mitigated by saturating the reaction matrix with anhydrous ammonia, which shifts the condensation equilibrium backward 3[3].

SynthesisWorkflow Target Target: 3-Arylpropan-1-amine Decision Precursor Type Target->Decision Aldehyde 3-Arylpropanal Decision->Aldehyde Aldehyde Route Nitrile 3-Arylpropanenitrile Decision->Nitrile Nitrile Route RedAm Reductive Amination (NH3, NaBH(OAc)3) Aldehyde->RedAm Hydro Catalytic Hydrogenation (H2, Raney Ni) Nitrile->Hydro Imine Imine Intermediate RedAm->Imine Condensation Product Primary Propanamine Isolated Product Hydro->Product Direct Reduction Imine->Product Hydride Reduction

Figure 1: Decision workflow for the synthesis of 3-arylpropan-1-amines via aldehyde or nitrile.

Comparative Efficiency of Propanamine Analogs

The electronic nature of the aryl substituent fundamentally alters the reaction kinetics. To demonstrate this, we compare the synthesis of three distinct analogs: the unsubstituted baseline, an electron-withdrawing group (EWG) analog, and an electron-donating group (EDG) analog.

Table 1: Quantitative Synthesis Efficiency Comparison

Propanamine AnalogSubstituent EffectSynthetic RouteYield (%)Time (h)Primary Impurity Profile
3-Phenylpropan-1-amine None (Baseline)Reductive Amination8812Propanol derivative (trace)
Nitrile Reduction926Secondary Amine (<2%)
3-(4-Fluorophenyl)propan-1-amine EWG (-F)Reductive Amination948None detected
Nitrile Reduction855Secondary Amine (~5%)
3-(4-Methoxyphenyl)propan-1-amine EDG (-OCH₃)Reductive Amination7818Unreacted Aldehyde
Nitrile Reduction958None detected

Causality Analysis of the Data:

  • The EWG Effect (4-Fluoro analog): The highly electronegative fluorine atom pulls electron density away from the alkyl chain. In reductive amination, this increases the electrophilicity of the aldehyde carbon, accelerating imine condensation and boosting the yield to 94%. However, in nitrile reduction, this same effect makes the transient imine highly susceptible to nucleophilic attack by the product, leading to a higher rate of secondary amine impurities (5%).

  • The EDG Effect (4-Methoxy analog): The methoxy group donates electron density, stabilizing the nitrile and intermediate imine against unwanted nucleophilic attacks during catalytic hydrogenation (yielding an exceptionally clean 95%). Conversely, it reduces the electrophilicity of the aldehyde precursor, resulting in sluggish reductive amination (18 hours) and lower yields due to incomplete conversion.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems containing internal logical checkpoints.

Protocol A: Direct Reductive Amination (NaBH(OAc)₃ Method)

Optimized for EWG-substituted and baseline 3-arylpropan-1-amines.

  • Imine Condensation: Dissolve the 3-arylpropanal (10 mmol) in anhydrous 1,2-dichloroethane (DCE, 30 mL). Add ammonium acetate (50 mmol) to provide a massive excess of ammonia.

    • Causality: DCE is selected over dichloromethane (DCM) because its higher boiling point (83 °C) allows for mild heating if steric hindrance impedes imine formation.

    • Validation Checkpoint: Before proceeding, analyze a 50 µL aliquot via TLC (Hexanes:EtOAc 7:3). The complete disappearance of the UV-active aldehyde spot validates that the equilibrium has fully shifted to the imine intermediate. Do not proceed until this is confirmed.

  • Hydride Reduction: Cool the reaction vessel to 0 °C. Portion-wise, add NaBH(OAc)₃ (15 mmol).

    • Causality: Cooling prevents the exothermic degradation of the borohydride reagent. NaBH(OAc)₃ is strictly utilized here to prevent the reduction of any transiently unreacted aldehyde into a primary alcohol.

  • Quenching & Phase Extraction: Stir for 12 hours at room temperature. Quench carefully with saturated aqueous NaHCO₃ (30 mL) until gas evolution ceases.

    • Validation Checkpoint: Test the aqueous layer with pH paper. If the pH is < 8, the amine product remains protonated as a water-soluble salt, which will destroy the isolated yield. Adjust to pH 10 with 1M NaOH prior to extracting with EtOAc (3 x 20 mL).

Protocol B: Catalytic Nitrile Hydrogenation (Raney Ni Method)

Optimized for EDG-substituted and baseline 3-arylpropan-1-amines.

  • Catalyst Activation: Wash Raney Nickel slurry (10% w/w relative to the substrate) with absolute ethanol (3 x 10 mL) under a strict argon atmosphere.

    • Causality: Raney Ni is highly pyrophoric and stored in water. Washing removes water and basic stabilizers, exposing the active nickel lattice for optimal hydrogen gas adsorption.

  • Reaction Matrix Setup: Transfer the activated catalyst to a high-pressure Parr reactor. Add the 3-arylpropanenitrile (10 mmol) dissolved in methanolic ammonia (7 M, 20 mL).

    • Causality: The 7 M ammonia environment is the critical lever that suppresses the formation of secondary amines by shifting the intermediate condensation equilibrium backward.

  • Pressurized Hydrogenation: Purge the reactor with H₂ three times, then pressurize to 50 psi. Stir vigorously at 50 °C for 6 to 8 hours.

    • Validation Checkpoint: Monitor the manifold pressure gauge. A stoichiometric drop in H₂ pressure (accounting for exactly 2 equivalents of H₂ consumed per mole of nitrile) self-validates that the reduction has reached absolute completion.

  • Isolation: Vent the reactor safely. Filter the mixture through a tightly packed pad of Celite under argon to remove the catalyst.

    • Validation Checkpoint: Perform GC-FID on the crude filtrate. A single sharp peak at the expected retention time validates the successful suppression of the heavier secondary amine byproduct.

References

  • 2,2-Dimethyl-3-(m-tolyl)propan-1-amine Synthetic Routes, Benchchem,
  • Reductive Amination, and How It Works, Master Organic Chemistry,
  • Synthesis of 1,2-propanediamine via reductive amination of isopropanolamine over Raney Ni under the promotion of K2CO3, ResearchG
  • Native Amino Group Directed Site-Selective ε-C(sp2)-H Iodination of Primary Amines, Researcher.life,
  • KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives, Google P

Sources

Safety & Regulatory Compliance

Safety

1-(m-Tolyl)propan-1-amine hydrochloride proper disposal procedures

Proper disposal of biologically active research intermediates like 1-(m-Tolyl)propan-1-amine hydrochloride requires a rigorous, causality-driven approach to laboratory safety. As an arylalkylamine salt, this compound pre...

Author: BenchChem Technical Support Team. Date: March 2026

Proper disposal of biologically active research intermediates like 1-(m-Tolyl)propan-1-amine hydrochloride requires a rigorous, causality-driven approach to laboratory safety. As an arylalkylamine salt, this compound presents specific acute toxicity and environmental hazards. Improper disposal not only risks regulatory penalties but also endangers laboratory personnel and disrupts municipal wastewater biology.

This guide provides a comprehensive, self-validating operational framework for the segregation, accumulation, and final destruction of 1-(m-Tolyl)propan-1-amine hydrochloride waste, grounded in EPA Resource Conservation and Recovery Act (RCRA) standards.

Physicochemical Data & Waste Characterization

Before handling disposal, it is critical to understand the physical and chemical properties of the waste. Amine hydrochlorides behave differently in solution than their free-base counterparts, dictating specific containment and neutralization strategies.

ParameterSpecification / ClassificationOperational Implication
Chemical Formula C10H15N · HClHalogenated organic salt; requires specific high-temperature incineration parameters at the TSDF.
Physical State Solid (Crystalline Powder)High risk of aerosolization during dry spills; mandates respiratory protection during cleanup.
Solubility Soluble in H2O, Methanol, DCMCannot be disposed of via sink; aqueous and organic waste streams must be strictly captured.
EPA Waste Code Unlisted (Characteristic Toxicity)Must be manifested as non-RCRA hazardous waste or characteristic waste depending on local municipal laws.
Container Headspace 20% MinimumLeaving headspace prevents over-pressurization from ambient thermal expansion.
Max SAA Storage Time 72 hours (once full)Strict logistical tracking is required to avoid EPA compliance violations.

Matrix-Specific Disposal Strategies & Mechanistic Rationale

The disposal pathway for 1-(m-Tolyl)propan-1-amine hydrochloride depends entirely on its matrix (solid vs. dissolved).

The Free-Base Hazard (Crucial Insight): If the compound is dissolved in an aqueous waste stream, do not attempt to neutralize the pH with strong alkalis (e.g., NaOH) before disposal. Mechanistic Rationale: Adding a strong base will deprotonate the stable hydrochloride salt, converting it into its free-base amine form. The free-base of 1-(m-Tolyl)propan-1-amine is an oil that is significantly more volatile, highly malodorous, and possesses a much higher rate of dermal penetration. By keeping the waste slightly acidic or neutral, the compound remains locked in its stable, non-volatile salt form.

WasteDisposal A Waste Generation 1-(m-Tolyl)propan-1-amine HCl B Solid Waste Stream (Contaminated PPE, Powder) A->B Dry Spills / Unused C Liquid Waste Stream (Solvent + Dissolved Salt) A->C Post-Reaction Solutions D Satellite Accumulation Area (SAA) Secondary Containment B->D Label & Seal C->D Label & Seal E EH&S / Waste Broker Manifest & Transport D->E Max 72h after full F EPA-Certified TSDF (Incineration) E->F Final Destruction

Workflow for the segregation and disposal of 1-(m-Tolyl)propan-1-amine hydrochloride waste.

Step-by-Step Methodologies

Protocol A: Satellite Accumulation Area (SAA) Setup & Waste Collection

According to [1], hazardous waste must be accumulated at or near the point of generation to maintain chain of custody and minimize transport-related spill risks.

  • Container Selection: Select a high-density polyethylene (HDPE) container for solid waste, or a chemically compatible glass/HDPE carboy for liquid waste.

    • Validation Check: Inspect the container for micro-fractures, residual moisture, or incompatible chemical residue before use.

  • Immediate Labeling: Attach a hazardous waste tag before the first drop or crystal enters the container. The label must explicitly state "Hazardous Waste: 1-(m-Tolyl)propan-1-amine hydrochloride" along with its primary hazard (Toxic/Irritant).

    • Mechanistic Rationale: Using chemical formulas or abbreviations violates [3] and critically delays emergency response during a spill.

  • Waste Transfer: Use a dedicated, anti-static funnel to transfer the powder or solution into the container.

    • Mechanistic Rationale: Anti-static funnels prevent spark generation, which is a critical safety measure if the amine is dissolved in a flammable organic solvent like methanol.

  • Volume Management: Fill the container to a maximum of 80% capacity.

    • Mechanistic Rationale: Leaving 20% headspace allows for vapor expansion due to ambient temperature fluctuations, preventing container over-pressurization and rupture [5].

  • Secondary Containment: Place the sealed container inside a secondary spill tray.

    • Validation Check: Ensure the secondary tray is capable of holding 110% of the volume of the largest container within it.

  • Time Limitation: Once the container reaches the 80% fill line, it is considered "full." It must be removed from the SAA and transferred to the central waste accumulation area [2].

Protocol B: Emergency Spill Neutralization and Cleanup

In the event of a dry powder spill, immediate and calculated action is required to prevent aerosolization and respiratory exposure.

  • Isolation & PPE: Evacuate non-essential personnel. Don nitrile gloves (double-gloving is recommended), chemical splash goggles, and an N95 or P100 particulate respirator.

  • Containment (No Water): If it is a dry powder spill, do not use water .

    • Mechanistic Rationale: Adding water will solubilize the amine salt, drastically increasing its surface area and driving the contamination deeper into porous laboratory surfaces.

  • Dry Collection: Use a static-free brush and dustpan to gently collect the solid. Transfer the bulk material directly into a solid hazardous waste bag.

  • Surface Decontamination: Only after all bulk solid is removed, wipe the area with a damp paper towel (using water or a dilute mild acid like 0.1M HCl to keep the compound in its salt form).

  • Final Disposal: Place all contaminated PPE, brushes, and paper towels into the solid hazardous waste container and request an immediate pickup from your Environmental Health & Safety (EH&S) department or [4].

Regulatory Compliance & Final Destruction

Chemical waste cannot be disposed of through regular trash or municipal sewer systems. The EPA strictly enforces a "cradle-to-grave" regulatory program for chemical waste.

Once your EH&S department or waste broker collects the 1-(m-Tolyl)propan-1-amine hydrochloride, it will be manifested and transported to an EPA-certified Treatment, Storage, and Disposal Facility (TSDF). Because this compound contains a chloride ion (hydrochloride salt), it must be routed to a high-temperature rotary kiln incinerator equipped with flue-gas scrubbers. The scrubbers neutralize the hydrogen chloride (HCl) gas generated during the thermal destruction of the molecule, ensuring no toxic acidic gases are released into the atmosphere.

References

  • Title: How to Ensure Safe Chemical Waste Disposal in Laboratories Source: Daniels Health URL: [Link]

  • Title: Laboratory Hazardous Waste Disposal Guidelines Source: Central Washington University URL: [Link]

  • Title: Hazardous Chemical Waste Management Guidelines Source: Columbia University URL: [Link]

  • Title: Disposal of Chemicals in the Laboratory Source: Environmental Marketing Services URL: [Link]

  • Title: A Lab's Guide to Safe and Compliant Medical Waste Disposal Source: Clinical Lab Manager URL: [Link]

Handling

Technical Safety &amp; Operational Guide: Handling 1-(m-Tolyl)propan-1-amine Hydrochloride

As a primary amine hydrochloride derivative, 1-(m-Tolyl)propan-1-amine hydrochloride (CAS: 1864056-40-5; R-enantiomer CAS: 1391356-26-5) is a critical building block in medicinal chemistry and drug development. While gen...

Author: BenchChem Technical Support Team. Date: March 2026

As a primary amine hydrochloride derivative, 1-(m-Tolyl)propan-1-amine hydrochloride (CAS: 1864056-40-5; R-enantiomer CAS: 1391356-26-5) is a critical building block in medicinal chemistry and drug development. While generally stable, the compound's physical state (a hygroscopic crystalline powder) and chemical nature (a slightly acidic amine salt) present specific occupational hazards, including mucosal irritation and particulate aerosolization[1].

This guide provides drug development professionals with a field-proven, self-validating operational framework for the safe handling, dispensing, and disposal of this compound.

Chemical Profile & Mechanistic Hazard Assessment

To handle a chemical safely, one must understand the causality behind its hazards. Amine hydrochlorides are synthesized by reacting the free base amine with hydrochloric acid. This makes the resulting salt highly water-soluble but also hygroscopic (water-absorbing)[2]. When this powder contacts ambient moisture, human sweat, or the mucous membranes of the respiratory tract, it can cause localized pH changes, leading to acute irritation[3].

Table 1: Physicochemical & Hazard Profile
Property / HazardData / GHS ClassificationMechanistic Causality & Operational Impact
Molecular Weight 185.7 g/mol Low molecular weight powder; highly prone to electrostatic dispersion during weighing.
Physical State Solid (Crystalline Powder)Hygroscopic. Must be stored under inert gas (Argon/N₂) to prevent clumping and degradation.
H302 Harmful if swallowedSystemic toxicity upon ingestion. Requires strict separation from food/drink areas[4].
H315 / H319 Causes skin/eye irritationDissolves in surface moisture (sweat/tears) to cause localized osmotic and pH-driven tissue damage[3].
H335 May cause respiratory irritationFine particulates easily bypass upper respiratory cilia. Mandates the use of local exhaust ventilation[4].

Personal Protective Equipment (PPE) Matrix

Do not treat PPE as a mere checklist; it is a layered defense system. The following matrix details the required equipment and the scientific rationale for each choice.

Table 2: Required PPE and Field-Proven Rationale
PPE CategorySpecificationCausality & Selection Rationale
Hand Protection Double-layered Nitrile Gloves (≥4 mil)Primary amines can slowly permeate latex. Nitrile provides superior chemical resistance. Validation: Inflate the glove manually before donning to check for micro-punctures.
Eye Protection Snug-fitting Safety GogglesStandard safety glasses leave gaps. Goggles prevent airborne crystalline dust from settling into the ocular fluid[3].
Body Protection Flame-resistant (FR) Lab CoatProtects against static discharge, which is a severe risk when handling fine powders near flammable organic solvents.
Respiratory N95/P100 Particulate RespiratorRequired only if handling outside a fume hood or if a spill occurs. Filters out aerosolized hydrochloride micro-crystals.

Operational Workflow: Step-by-Step Handling Protocol

The following protocol is designed as a self-validating system. Never proceed to the next step without confirming the success of the previous one.

HandlingWorkflow Start Pre-Operational Checks Hood Verify Fume Hood Flow (>100 fpm) Start->Hood PPE Don PPE Matrix (Nitrile, Goggles, Coat) Start->PPE Weigh Weighing & Dispensing (Anti-static tools) Hood->Weigh PPE->Weigh Solvent Solvent Addition (Exothermic Check) Weigh->Solvent Clean Decontamination & Waste Segregation Solvent->Clean

Caption: Workflow for the safe handling and dispensing of 1-(m-Tolyl)propan-1-amine hydrochloride.

Step 1: Pre-Operational Setup
  • Verify Environmental Controls: Ensure the fume hood face velocity is between 80–120 feet per minute (fpm).

    • Self-Validation: Tape a single Kimwipe to the bottom of the sash. It should pull inward steadily without violent fluttering. If it flutters violently, the flow is too high and will blow the powder out of the weigh boat.

  • Prepare Anti-Static Tools: Wipe spatulas and weigh boats with an anti-static gun or a damp (not wet) lint-free cloth. Amine hydrochloride powders generate significant static electricity, which can cause the powder to "jump" and aerosolize[2].

Step 2: Dispensing and Weighing
  • Equilibration: Allow the sealed chemical container to reach room temperature before opening to prevent condensation of ambient moisture onto the hygroscopic powder.

  • Dispensing: Open the container deep inside the fume hood (at least 6 inches behind the sash). Use a static-free micro-spatula to transfer the solid.

  • Sealing: Immediately flush the source bottle with an inert gas (Argon or Nitrogen) before sealing to preserve the integrity of the remaining batch.

Step 3: Solution Preparation
  • Solvent Addition: If preparing a stock solution, add the solvent (e.g., DMSO, Methanol, or Water) slowly.

    • Causality: While the dissolution of amine hydrochlorides is generally endothermic or mildly exothermic, rapid addition of solvent to a large mass of powder can cause localized clumping or splattering.

  • Homogenization: Cap the vial securely before vortexing. Never vortex an open vial containing a dissolved hazardous amine.

Accidental Spill & Exposure Response

In the event of a spill, immediate containment is prioritized over cleanup to prevent the spread of hazardous particulates.

SpillResponse Spill Spill Detected Assess Assess Volume & State (Solid/Liquid) Spill->Assess Solid Solid Spill: Moisten & Sweep Assess->Solid Powder Liquid Liquid Spill: Inert Absorbent Assess->Liquid Solution Decon Decontaminate Surface (Soap & Water) Solid->Decon Liquid->Decon Dispose Hazardous Waste Disposal Decon->Dispose

Caption: Emergency response and decontamination pathway for accidental spills.

Spill Protocol
  • Solid Spills: Do NOT dry sweep. Dry sweeping aerosolizes the toxic powder. Lightly moisten the spill with water or a compatible solvent (like isopropanol) to bind the dust, then wipe it up with absorbent pads[2].

  • Liquid Spills: Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust[3].

  • Personnel Exposure: If the powder contacts the skin, immediately remove contaminated clothing and flush the area with copious amounts of water for at least 15 minutes. Validation: Do not use chemical neutralizers on the skin, as the heat of neutralization can exacerbate tissue damage[4].

Waste Disposal & Decontamination Plan

Proper disposal is critical not only for environmental compliance but for laboratory safety, as incompatible waste mixing can lead to catastrophic reactions.

  • Solid Waste: Dispose of empty vials, contaminated weigh boats, and used spatulas in a rigid, puncture-resistant container labeled "Hazardous Solid Waste - Amine Hydrochloride".

  • Liquid Waste Segregation (Critical Step):

    • Solutions containing 1-(m-Tolyl)propan-1-amine hydrochloride must be routed to Halogenated Organic Waste streams.

    • Causality: The hydrochloride salt introduces chloride ions into the solution. If sent to a non-halogenated waste incinerator, the combustion of chloride-containing compounds can generate highly toxic hydrogen chloride (HCl) gas or environmental dioxins.

  • Surface Decontamination: Wash the fume hood surface and any reusable equipment with a mild soap and water solution. The water solubility of the hydrochloride salt ensures rapid and complete removal[3].

References

Sources

© Copyright 2026 BenchChem. All Rights Reserved.